molecular formula C8H14N4O4*C6H13N B613714 Boc-D-Aza-OH CAS No. 225780-77-8

Boc-D-Aza-OH

Cat. No.: B613714
CAS No.: 225780-77-8
M. Wt: 230,22*99,18 g/mole
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Description

Boc-D-Aza-OH, also known as this compound, is a useful research compound. Its molecular formula is C8H14N4O4*C6H13N and its molecular weight is 230,22*99,18 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O4/c1-8(2,3)16-7(15)11-5(6(13)14)4-10-12-9/h5H,4H2,1-3H3,(H,11,15)(H,13,14)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFVOLVBGXELHT-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301229341
Record name 3-Azido-N-[(1,1-dimethylethoxy)carbonyl]-D-alanine
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Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225780-77-8
Record name 3-Azido-N-[(1,1-dimethylethoxy)carbonyl]-D-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=225780-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azido-N-[(1,1-dimethylethoxy)carbonyl]-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Synthesis of Boc-D-Aza-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Boc-D-Aza-OH, a valuable building block in synthetic chemistry, particularly in the fields of peptide synthesis and click chemistry. This document details its chemical structure and provides a step-by-step synthesis protocol, complete with quantitative data and workflow visualizations.

Chemical Structure and Identification

This compound is the commonly used name for the compound systematically known as (R)-2-((tert-butoxycarbonyl)amino)-3-azidopropanoic acid . It is a non-proteinogenic amino acid characterized by a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group, a carboxylic acid functional group, and an azido moiety on the side chain. The "D" designation indicates the stereochemistry at the alpha-carbon.

Key Identifiers:

  • Systematic Name: (R)-2-((tert-butoxycarbonyl)amino)-3-azidopropanoic acid

  • Common Name: this compound, Boc-D-azidoalanine

  • CAS Number: 225780-77-8[1]

  • Molecular Formula: C₈H₁₄N₄O₄

  • Molecular Weight: 230.22 g/mol

  • SMILES: O=C(O)--INVALID-LINK--CN=[N+]=[N-]

The presence of the azide group makes this compound a versatile reagent for "click chemistry," specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from the readily available chiral precursor, D-serine. The general synthetic strategy involves three key transformations:

  • N-terminal Protection: The amino group of D-serine is protected with a tert-butoxycarbonyl (Boc) group.

  • Hydroxyl Group Activation: The hydroxyl group on the side chain of the Boc-protected D-serine is converted into a good leaving group, typically a mesylate.

  • Azide Introduction: The activated hydroxyl group is displaced by an azide ion via a nucleophilic substitution reaction.

Overall Synthesis Pathway

The logical flow of the synthesis is depicted in the following diagram.

Synthesis_Pathway Overall Synthesis Pathway for this compound D_Serine D-Serine Boc_D_Serine Boc-D-Serine D_Serine->Boc_D_Serine Boc Anhydride, Base Activated_Intermediate Activated Intermediate (Boc-D-Serine Mesylate) Boc_D_Serine->Activated_Intermediate Mesyl Chloride, Base Boc_D_Aza_OH This compound Activated_Intermediate->Boc_D_Aza_OH Sodium Azide

Caption: Synthesis of this compound from D-Serine.

Detailed Experimental Protocols

The following protocols are based on established methods for the synthesis of similar azido amino acids.

Step 1: Synthesis of N-Boc-D-serine

This step involves the protection of the amino group of D-serine using di-tert-butyl dicarbonate (Boc anhydride).

  • Experimental Workflow:

Step1_Workflow Workflow for N-Boc-D-serine Synthesis cluster_reaction Reaction cluster_workup Work-up D_Serine D-Serine Reaction_Mixture Reaction Mixture D_Serine->Reaction_Mixture Base_Solution Aqueous Base (e.g., NaOH) Base_Solution->Reaction_Mixture Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction_Mixture Boc_Anhydride Boc Anhydride Boc_Anhydride->Reaction_Mixture Add dropwise Acidification Acidify (e.g., Citric Acid) Reaction_Mixture->Acidification Stir overnight Extraction Extract with Ethyl Acetate Acidification->Extraction Drying Dry over Na2SO4 Extraction->Drying Evaporation Evaporate Solvent Drying->Evaporation Product N-Boc-D-serine Evaporation->Product

Caption: Workflow for the synthesis of N-Boc-D-serine.

  • Methodology:

    • D-serine is dissolved in an aqueous solution of a base, such as sodium hydroxide or sodium bicarbonate, mixed with a solvent like dioxane.

    • The solution is cooled in an ice bath, and di-tert-butyl dicarbonate (Boc anhydride) dissolved in dioxane is added dropwise with vigorous stirring.

    • The reaction mixture is stirred at 0°C for one hour and then allowed to warm to room temperature overnight.

    • The pH of the solution is adjusted to approximately 3 with a saturated aqueous solution of citric acid.

    • The product is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield N-Boc-D-serine.

  • Quantitative Data:

Reagent/ParameterMolar EquivalentTypical Quantity
D-Serine1.010.5 g
Sodium Bicarbonate2.016.8 g
Di-tert-butyl dicarbonate1.124.0 g
Dioxane-100 mL
Water-150 mL
Yield -~90%

Step 2 & 3: Synthesis of this compound via Mesylation and Azidation

This two-step, one-pot procedure involves the activation of the hydroxyl group of N-Boc-D-serine and its subsequent displacement by an azide.

  • Experimental Workflow:

Step2_3_Workflow Workflow for Mesylation and Azidation cluster_mesylation Mesylation cluster_azidation Azidation cluster_workup_final Final Work-up Boc_D_Serine N-Boc-D-serine Mesylation_Mixture Mesylation Mixture Boc_D_Serine->Mesylation_Mixture Base_Mesylation Base (e.g., Et3N) Base_Mesylation->Mesylation_Mixture Solvent_Mesylation Solvent (e.g., Pyridine) Solvent_Mesylation->Mesylation_Mixture Mesyl_Chloride Mesyl Chloride Mesyl_Chloride->Mesylation_Mixture Add at 0°C Azidation_Mixture Azidation Mixture Mesylation_Mixture->Azidation_Mixture Crude Intermediate Sodium_Azide Sodium Azide Sodium_Azide->Azidation_Mixture Solvent_Azidation Solvent (e.g., DMSO) Solvent_Azidation->Azidation_Mixture Heating Heat to 70°C Water_Addition Add Water Heating->Water_Addition Azidation_Mixture->Heating Stir overnight Extraction_Final Extract with Diethyl Ether Water_Addition->Extraction_Final Washing Wash with Water and Brine Extraction_Final->Washing Drying_Final Dry over Na2SO4 Washing->Drying_Final Evaporation_Final Evaporate Solvent Drying_Final->Evaporation_Final Final_Product This compound Evaporation_Final->Final_Product

Caption: Workflow for the synthesis of this compound.

  • Methodology:

    • N-Boc-D-serine is dissolved in pyridine, and the solution is cooled to 0°C.

    • Triethylamine is added, followed by the dropwise addition of mesyl chloride. The reaction is stirred at 0°C.

    • After completion of the mesylation (monitored by TLC), the volatile materials are evaporated under reduced pressure.

    • The crude intermediate is dissolved in DMSO, and sodium azide is added.

    • The mixture is heated to 70°C and stirred overnight.

    • After cooling, water is added, and the product is extracted with diethyl ether.

    • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound.

  • Quantitative Data:

Reagent/ParameterMolar EquivalentTypical Quantity
N-Boc-D-serine1.020.5 g
Pyridine-100 mL
Triethylamine1.216.7 mL
Mesyl Chloride1.18.5 mL
Sodium Azide2.013.0 g
DMSO-100 mL
Yield (over two steps) -~40-50%

Concluding Remarks

This guide provides a detailed protocol for the synthesis of this compound, a key building block for advanced chemical synthesis. The procedures outlined are based on established chemical principles and can be adapted by skilled researchers to suit specific laboratory conditions. The provided quantitative data serves as a practical starting point for reaction planning. The use of azides requires appropriate safety precautions, and all experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

The Integration of Boc-D-Aza-Amino Acids in Peptide Chemistry: A Technical Guide to Aza-Peptide Synthesis and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel therapeutics with enhanced pharmacological profiles, peptidomimetics have emerged as a promising class of molecules. Among these, aza-peptides, which feature the substitution of an α-carbon with a nitrogen atom in one or more amino acid residues, have garnered significant attention.[1][2][3][4] This seemingly subtle modification imparts profound changes to the peptide's backbone, influencing its conformation, stability, and biological activity.[3][4] The introduction of aza-amino acids can lead to increased resistance to enzymatic degradation, thereby prolonging the in vivo half-life of the peptide.[5] Furthermore, the altered stereoelectronic properties of the aza-peptide bond can induce specific secondary structures, such as β-turns, which can be crucial for receptor binding and biological function.[4]

This technical guide provides an in-depth exploration of aza-peptides, with a particular focus on the use of Boc-protected D-aza-amino acid precursors in their synthesis. We will delve into the synthetic strategies for incorporating these building blocks, present quantitative data on the biological activities of aza-peptides, and provide detailed experimental protocols for their preparation.

The Aza-Peptide Backbone: A Structural Perspective

The replacement of a CαH group with a nitrogen atom in an amino acid residue results in an aza-amino acid. Peptides incorporating these residues are termed aza-peptides. This substitution has several key consequences:

  • Conformational Rigidity: The lone pair of electrons on the newly introduced nitrogen atom influences the local geometry, often promoting the adoption of well-defined secondary structures like β-turns.[4]

  • Loss of Chirality: The aza-amino acid residue itself is achiral at the position of the nitrogen substitution.

  • Altered Hydrogen Bonding: The presence of an additional nitrogen atom in the backbone can alter the hydrogen bonding patterns within the peptide and with its biological target.

  • Enhanced Proteolytic Stability: The aza-peptide bond is generally more resistant to cleavage by proteases compared to a standard peptide bond, leading to improved metabolic stability.[5]

Synthesis of Aza-Peptides using Boc-D-Aza-Amino Acid Precursors

The synthesis of aza-peptides can be accomplished using solid-phase peptide synthesis (SPPS), adapting standard protocols to accommodate the unique reactivity of the aza-amino acid precursors. The tert-butyloxycarbonyl (Boc) protecting group is commonly used for the N-terminus of the aza-amino acid building blocks. It's important to note that "Boc-D-Aza-OH" is a general term; in practice, specific Boc-protected D-aza-amino acids (e.g., Boc-D-Aza-Phenylalanine, Boc-D-Aza-Leucine) are synthesized and used as individual building blocks.[6][7][8]

A powerful and versatile method for generating aza-peptide diversity is the submonomer synthesis approach. This strategy avoids the need to synthesize each aza-amino acid precursor individually in solution. Instead, a common backbone is assembled on the solid support, and the desired side chain is introduced at a later stage.[1]

Experimental Protocol: Solid-Phase Submonomer Synthesis of a D-Aza-Peptide

This protocol outlines the key steps for incorporating a D-aza-amino acid into a peptide sequence on a solid support using the submonomer approach.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Boc-hydrazine

  • Activating agents (e.g., HBTU, HATU, DIC, HOBt)

  • Deprotection reagents (20% piperidine in DMF for Fmoc, TFA for Boc)

  • Solvents (DMF, DCM)

  • Alk-halide corresponding to the desired D-amino acid side chain

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Procedure:

  • Resin Preparation and Elongation of the C-terminal fragment: The peptide sequence C-terminal to the desired aza-amino acid position is synthesized on the Rink Amide resin using standard Fmoc-based SPPS.

  • Incorporation of the Aza-Glycine Backbone:

    • The N-terminal Fmoc group of the resin-bound peptide is removed with 20% piperidine in DMF.

    • Boc-hydrazine is then coupled to the free amine using a suitable activating agent (e.g., DIC/HOBt).

  • Side Chain Introduction (Alkylation):

    • The resin is treated with a base (e.g., DBU) to deprotonate the Boc-protected hydrazine nitrogen.

    • The corresponding alkyl halide is added to the resin to alkylate the hydrazine and introduce the desired side chain. For a D-configuration mimic, an appropriate chiral alkyl halide would be used, though the resulting aza-residue itself is achiral.

  • Coupling of the Next Amino Acid:

    • The Boc protecting group is removed with TFA.

    • The next Fmoc-protected amino acid is coupled to the newly formed secondary amine of the aza-amino acid residue using an activating agent. This step can sometimes be challenging due to the lower nucleophilicity of the secondary amine.

  • Completion of Peptide Synthesis: The remaining amino acids are coupled using standard Fmoc-SPPS.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail.

  • Purification: The crude peptide is purified by reverse-phase HPLC.

Workflow for Solid-Phase Aza-Peptide Synthesis (Submonomer Approach)

G start Start with Resin-Bound Peptide fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection boc_hydrazine_coupling Boc-Hydrazine Coupling (DIC/HOBt) fmoc_deprotection->boc_hydrazine_coupling alkylation Side Chain Introduction (Base + Alkyl Halide) boc_hydrazine_coupling->alkylation boc_deprotection Boc Deprotection (TFA) alkylation->boc_deprotection next_aa_coupling Couple Next Fmoc-Amino Acid (HATU) boc_deprotection->next_aa_coupling complete_synthesis Complete Peptide Synthesis (Standard SPPS) next_aa_coupling->complete_synthesis cleavage Cleavage and Deprotection (TFA Cocktail) complete_synthesis->cleavage purification Purification (RP-HPLC) cleavage->purification

Caption: Submonomer solid-phase synthesis workflow for aza-peptides.

Biological Applications and Quantitative Data

Aza-peptides have shown significant promise in various therapeutic areas, acting as enzyme inhibitors and receptor ligands. The incorporation of an aza-residue can dramatically alter the binding affinity and selectivity of a peptide.

Aza-Peptides as Enzyme Inhibitors

Aza-peptides have been successfully designed as inhibitors of various proteases, including cathepsins and the proteasome. The altered backbone conformation and resistance to cleavage make them ideal candidates for occupying enzyme active sites.

Target EnzymeAza-Peptide SequenceInhibition Constant (Kᵢ or IC₅₀)Reference
Cathepsin KZ-Arg-Leu-His-AzaGly-Ile-Val-OMe0.55 nM (Kᵢ)[9]
Cathepsin BZ-Arg-Leu-His-AzaGly-Ile-Val-OMe0.0011 nM (Kᵢ)[9]
Human 20S Proteasome (β5 subunit)Cbz-Leu-Leu-AzaGly-CHO2.3 µM (IC₅₀)[10][11]
Human 20S Proteasome (β5 subunit)Cbz-Leu-Leu-AzaLeu-CHO27.3 µM (IC₅₀)[10]
Aza-Peptides as Receptor Ligands

The ability of aza-amino acids to induce β-turn conformations is particularly useful in mimicking the bioactive conformation of peptide ligands for receptors. This can lead to high-affinity and selective receptor binding.

ReceptorAza-Peptide SequenceBinding Affinity (IC₅₀)Reference
CD36His-d-Trp-Ala-AzaPhe-d-Phe-Lys-NH₂1.34 µM[12]
GHS-R1aHis-d-Trp-Ala-AzaPhe-d-Phe-Lys-NH₂2.77 µM[12]
αvβ3 Integrinc(Arg-AzaGly-Asp-D-Phe-Val)> 5.7 nM[9]
Mechanism of Action: Enzyme Inhibition

The following diagram illustrates the general mechanism by which an aza-peptide acts as an enzyme inhibitor. By mimicking the substrate and binding to the active site, the aza-peptide blocks the entry of the natural substrate, thereby inhibiting the enzyme's catalytic activity.

G cluster_0 Enzyme Inhibition cluster_1 Normal Reaction cluster_2 Inhibition Enzyme Enzyme (e.g., Protease) ActiveSite Active Site Product Product ActiveSite->Product Catalyzes InhibitedComplex Inhibited Complex Substrate Natural Substrate Substrate->ActiveSite Binds to AzaPeptide Aza-Peptide Inhibitor AzaPeptide->ActiveSite Binds to

Caption: General mechanism of enzyme inhibition by an aza-peptide.

Conclusion

The incorporation of Boc-protected D-aza-amino acids into peptides represents a powerful strategy for the development of novel therapeutics with improved stability and biological activity. The synthetic methodologies, particularly solid-phase submonomer synthesis, have made the generation of diverse aza-peptide libraries more accessible. The quantitative data clearly demonstrates the potential of aza-peptides to act as potent and selective enzyme inhibitors and receptor ligands. As our understanding of the structural and functional consequences of aza-amino acid substitution continues to grow, so too will the applications of these unique peptidomimetics in drug discovery and development.

References

The Crucial Role of Boc-D-Aza-OH in Shaping Peptide Conformations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptide design. Among these, Boc-D-Aza-OH, a D-configured azaproline derivative, offers a powerful tool to induce specific secondary structures, enhance biological activity, and improve pharmacokinetic profiles. This technical guide delves into the core mechanism of action of this compound in peptide synthesis, providing a comprehensive overview of its conformational effects, and outlining the experimental protocols for its successful integration into peptide chains.

Core Mechanism: Inducing a Turn Conformation

The primary mechanism of action of this compound in peptide synthesis lies in its profound influence on the peptide backbone's conformational preferences. The replacement of the alpha-carbon with a nitrogen atom in the proline ring fundamentally alters the stereoelectronic properties of the residue. This substitution has been shown to stabilize the cis-amide bond conformation, a key feature in the formation of specific turn structures in peptides.[1][2][3]

Peptides containing azaproline residues, such as those derived from this compound, have a strong propensity to adopt a Type VI beta-turn.[1][3] This is a specific type of beta-turn defined by a cis-amide bond at the i+2 position, which induces an almost 180-degree reversal in the direction of the peptide chain.[1][3] This ability to enforce a specific, localized conformation is a key driver for its use in rational drug design, where precise structural motifs are often required for receptor binding and biological activity.

Solid-Phase Peptide Synthesis with this compound

This compound is primarily utilized in solid-phase peptide synthesis (SPPS) following the Boc/Bzl protection strategy.[4] This approach employs the acid-labile tert-butyloxycarbonyl (Boc) group for temporary N-terminal protection and benzyl-based groups for permanent side-chain protection.[4] The synthesis cycle involves the iterative deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid.

The incorporation of this compound follows the general principles of Boc-SPPS. The workflow for a single coupling cycle can be visualized as follows:

SPPS_Workflow Resin Resin-Peptide Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, DMF) Deprotection->Wash1 Neutralization Neutralization (DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Coupling of This compound Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 NextCycle Ready for Next Cycle Wash3->NextCycle

Boc-SPPS workflow for one coupling cycle.

Experimental Protocols

The following are generalized protocols for the incorporation of this compound into a peptide chain using manual or automated solid-phase synthesis. It is recommended to optimize these conditions for specific sequences.

Resin Preparation and First Amino Acid Loading
  • Resin Selection : For C-terminal carboxylic acids, 2-chlorotrityl chloride resin or Wang resin is suitable. For C-terminal amides, Rink amide resin is the preferred choice.[5]

  • Resin Swelling : Swell the resin in dichloromethane (DCM) for at least 30 minutes.[5]

  • First Amino Acid Loading (for 2-chlorotrityl chloride resin) :

    • Dissolve the first Boc-protected amino acid in DCM with 2,4,6-collidine.

    • Add the amino acid solution to the swelled resin and rock for 8-24 hours.

    • Cap any unreacted sites on the resin with methanol.

This compound Coupling Cycle
  • Boc Deprotection : Treat the resin-bound peptide with a solution of 20-50% trifluoroacetic acid (TFA) in DCM for 15-30 minutes to remove the N-terminal Boc group.[6]

  • Washing : Wash the resin thoroughly with DCM and then dimethylformamide (DMF) to remove residual TFA and the cleaved Boc group.

  • Neutralization : Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF until a neutral pH is achieved.[7]

  • Washing : Wash the resin again with DMF to remove excess DIEA.

  • Amino Acid Activation and Coupling :

    • In a separate vessel, pre-activate this compound by dissolving it with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in DMF.

    • Add DIEA to the activation mixture.

    • Add the activated this compound solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing : Wash the resin with DMF and DCM to remove unreacted reagents and byproducts.

  • Repeat : Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

The signaling pathway for the activation and coupling of a Boc-protected amino acid can be represented as follows:

Coupling_Mechanism BocAA Boc-AA-OH ActivatedAA Activated Ester (Boc-AA-OBt) BocAA->ActivatedAA Activation CouplingReagent Coupling Reagent (e.g., HBTU/HOBt) CouplingReagent->ActivatedAA CoupledPeptide Boc-AA-NH-Peptide-Resin ActivatedAA->CoupledPeptide Coupling ResinPeptide H2N-Peptide-Resin ResinPeptide->CoupledPeptide

Activation and coupling of a Boc-protected amino acid.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. In the Boc/Bzl strategy, this is typically achieved using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[6][8] This step requires specialized equipment and careful handling due to the hazardous nature of these reagents.

Quantitative Data

While specific quantitative data for the coupling of this compound is sequence-dependent, the following table summarizes typical ranges for key parameters in Boc-SPPS.

ParameterTypical Value/RangeNotes
Resin Loading 0.2 - 1.0 mmol/gThe optimal loading can vary depending on the peptide sequence.[6]
Boc Deprotection Time 15 - 30 minutesA pre-wash of 5 minutes can be beneficial.[6]
Coupling Time 1 - 2 hoursCan be monitored using a ninhydrin test to ensure completion.
Coupling Efficiency > 99%Generally high for standard amino acids; may require optimization for sterically hindered or unnatural amino acids.
Final Cleavage Yield Sequence-dependentHighly variable based on peptide length, sequence, and cleavage conditions.

Conclusion

This compound serves as a potent conformational constraint in peptide synthesis, offering a reliable method for inducing beta-turn structures. Its incorporation via Boc-SPPS is a well-established procedure, and with careful optimization of coupling and deprotection steps, it can be seamlessly integrated into a wide array of peptide sequences. The ability to precisely control peptide secondary structure makes this compound an invaluable tool for the development of novel peptide-based therapeutics and research probes.

References

The Sentinel Amino Acid: An In-depth Technical Guide to Boc Protection in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group represents a foundational strategy in solid-phase peptide synthesis (SPPS), a technique that revolutionized the production of synthetic peptides. Despite the rise of alternative methods, Boc-SPPS remains a powerful and relevant tool, particularly for the synthesis of long or complex peptides. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and critical considerations for the successful application of Boc chemistry in peptide synthesis.

Core Principles of Boc-SPPS

Boc-SPPS is predicated on a principle of graduated acid lability. The temporary Boc group, which protects the α-amino group of the growing peptide chain, is removed with a moderate acid, typically trifluoroacetic acid (TFA). In contrast, the more robust, "permanent" side-chain protecting groups and the peptide-resin linkage require a much stronger acid, such as hydrofluoric acid (HF), for their removal in the final cleavage step. This differential stability allows for the selective deprotection of the N-terminus at each cycle of amino acid addition, while the side chains remain protected until the synthesis is complete.[1]

The cyclical nature of Boc-SPPS involves a repetitive series of deprotection, neutralization, and coupling steps to elongate the peptide chain one amino acid at a time.[1]

Quantitative Data on Boc-SPPS Reagents and Conditions

The efficiency of each step in the SPPS cycle is critical for the successful synthesis of the target peptide. The following tables summarize key quantitative data for common reagents and conditions used in Boc-SPPS.

Coupling ReagentTypical Equivalents (Amino Acid/Reagent)Typical Coupling TimeKey Advantages & Disadvantages
HBTU 2-41-2 hoursHighly efficient, minimizes racemization.[1]
HATU 2-41-2 hoursOften more effective than HBTU for difficult couplings.[1]
DIC/HOBt 3-51-2 hoursCost-effective, HOBt suppresses racemization.[2]
DCC 2-41-2 hoursClassical reagent, but its byproduct (DCU) is insoluble and difficult to remove.[1]

Table 1: Comparison of Common Coupling Reagents in Boc-SPPS. This table provides a summary of typical conditions and characteristics of frequently used coupling reagents.

Deprotection ReagentTypical ConcentrationDeprotection TimeNotes
TFA in DCM 50% (v/v)20-30 minutesStandard condition for Boc removal.[3][4]
100% TFA 100%5 minutesFaster deprotection, but may lead to incomplete removal and side reactions if resin swelling is insufficient.[5]

Table 2: Boc Deprotection Conditions. This table outlines the standard conditions for the removal of the Boc protecting group.

Peptide SequenceCoupling ReagentOverall YieldReference
Leu-EnkephalinDMT-MM89%[6]
Model Decapeptide (ACP 65-74)HBTUHigh Purity[7]
Gramicidin ABoc Chemistry5-24%[8]

Table 3: Examples of Peptide Yields in Boc-SPPS. This table presents some reported yields for peptides synthesized using the Boc strategy.

Experimental Protocols

The following are detailed methodologies for the key stages of Boc solid-phase peptide synthesis.

Attachment of the First Amino Acid to Merrifield Resin (Cesium Salt Method)
  • Swell the Merrifield (chloromethylated) resin in dimethylformamide (DMF).

  • Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate in a mixture of ethanol and water, followed by evaporation to dryness.

  • Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin.

  • Heat the mixture at 50°C for 12-24 hours.

  • Wash the resin thoroughly with DMF, a DMF/water mixture, DMF again, and finally dichloromethane (DCM).

  • Dry the resin under vacuum.[1]

Standard Synthesis Cycle: Deprotection, Neutralization, and Coupling
  • Deprotection:

    • Swell the peptide-resin in DCM.

    • Treat the resin with a 50% solution of TFA in DCM for approximately 20-30 minutes at room temperature.[4]

    • Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc groups.[1]

  • Neutralization:

    • Wash the peptide-resin with DCM.

    • Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin.

    • Agitate for 5-10 minutes at room temperature to neutralize the N-terminal ammonium salt.

    • Filter the resin and wash thoroughly with DCM (3 times).[1]

  • Coupling:

    • In a separate vessel, dissolve the next Boc-protected amino acid (2-4 equivalents) and a coupling reagent such as HBTU (2-4 equivalents) in DMF or a DCM/DMF mixture.

    • Add DIEA (4-8 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • The completion of the reaction can be monitored using a qualitative method like the ninhydrin (Kaiser) test.[1]

Final Cleavage from the Resin (Standard HF Procedure)

Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and safety precautions.

  • Place the dried peptide-resin in a specialized HF cleavage apparatus.

  • Add a scavenger, such as anisole (typically 10% v/v), to trap reactive carbocations.

  • Cool the reaction vessel to between -5 and 0°C.

  • Carefully condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a vacuum.

  • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

  • Filter and dry the crude peptide.

  • Dissolve the crude peptide in an appropriate aqueous buffer for purification by reverse-phase HPLC.[1]

Visualizing the Boc-SPPS Process

Diagrams are essential for understanding the workflows and chemical transformations in Boc-SPPS.

Boc_SPPS_Workflow Resin Resin AA1 Attach First Boc-Amino Acid Resin->AA1 Deprotection Boc Deprotection (TFA) AA1->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Couple Next Boc-Amino Acid Neutralization->Coupling Wash Wash Coupling->Wash Cycle Repeat Cycle (n-1) times Wash->Cycle Cycle->Deprotection Cleavage Final Cleavage (HF) Cycle->Cleavage Peptide Purified Peptide Cleavage->Peptide

Caption: The cyclical workflow of Boc solid-phase peptide synthesis.

Boc_Deprotection cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Peptide Boc-NH-Peptide-Resin Protonated_Boc Protonated Boc-Peptide Boc_Peptide->Protonated_Boc + H+ TFA 2 TFA Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Loss of tert-butyl cation tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->tert_Butyl_Cation Peptide_Ammonium H3N+-Peptide-Resin (TFA salt) Carbamic_Acid->Peptide_Ammonium - CO2 CO2 CO2 Carbamic_Acid->CO2 Isobutylene Isobutylene tert_Butyl_Cation->Isobutylene - H+

Caption: The mechanism of acid-catalyzed Boc deprotection.

Peptide_Coupling cluster_activation Amino Acid Activation cluster_coupling Peptide Bond Formation Boc_AA Boc-AA-OH Activated_AA Activated Boc-AA (Active Ester) Boc_AA->Activated_AA Coupling_Reagent Coupling Reagent (e.g., HBTU) Coupling_Reagent->Activated_AA New_Peptide_Bond Boc-AA-NH-Peptide-Resin Activated_AA->New_Peptide_Bond Peptide_Resin H2N-Peptide-Resin Peptide_Resin->New_Peptide_Bond

Caption: Peptide bond formation via an activated amino acid.

Conclusion

Boc solid-phase peptide synthesis is a robust and well-established methodology that continues to be a valuable tool for the synthesis of peptides. A thorough understanding of the underlying chemistry, careful execution of the experimental protocols, and the appropriate selection of reagents and scavengers are paramount to achieving high yields of pure peptide products. This guide provides the foundational knowledge for researchers and drug development professionals to effectively implement Boc-SPPS in their work.

References

An In-Depth Technical Guide to Boc-D-Aza-Amino Acids for Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide chemistry and drug discovery, the quest for novel peptide analogs with enhanced therapeutic properties is perpetual. Aza-peptides, which feature the substitution of an α-carbon with a nitrogen atom in the peptide backbone, have emerged as a compelling class of peptidomimetics. This modification introduces significant changes to the peptide's conformational preferences, proteolytic stability, and biological activity. The incorporation of D-amino acids is a known strategy to enhance peptide stability and modulate activity.[1] This guide provides a comprehensive overview of Boc-protected D-aza-amino acids (Boc-D-Aza-OH), serving as a foundational resource for researchers venturing into the synthesis and application of these unique building blocks.

Aza-amino acids are derivatives of semicarbazide and their incorporation into a peptide chain results in an aza-peptide.[2] This substitution leads to a more flexible backbone and can induce specific secondary structures, such as β-turns.[3] The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, offering robust protection of the amino group that can be readily removed under acidic conditions.[4][5] This guide will delve into the synthesis, properties, and incorporation of Boc-D-aza-amino acids into peptide sequences, providing detailed experimental protocols and data to facilitate their use in research and development.

Physicochemical and Spectroscopic Data of Boc-D-Aza-Amino Acids

The physicochemical properties of Boc-protected aza-amino acids are crucial for their handling, storage, and reactivity in peptide synthesis. The following tables summarize key data for representative Boc-D-aza-amino acids.

Table 1: Physicochemical Properties of Representative Boc-D-Aza-Amino Acids

Compound NameAbbreviationMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
N-tert-Butoxycarbonyl-D-alanineBoc-D-Ala-OHC₈H₁₅NO₄189.2175 - 85White to off-white powder
N-tert-Butoxycarbonyl-D-phenylalanineBoc-D-Phe-OHC₁₄H₁₉NO₄265.3086 - 88White crystalline solid
N-tert-Butoxycarbonyl-D-azaphenylalanineBoc-D-AzaPhe-OHC₁₃H₁₈N₂O₄282.30Not ReportedNot Reported

Table 2: Spectroscopic Data for a Representative Boc-Protected Amino Acid (Boc-L-glutamic acid)

TechniqueKey Signals
¹H-NMR (CDCl₃)~1.45 ppm (s, 9H, C(CH₃)₃), ~2.25 and 2.55 ppm (m, 2H each, -CH₂-CH₂-), ~4.45 ppm (m, 1H, α-CH), ~5.25 ppm (br s, 1H, -NH)[6]
¹³C-NMR (CDCl₃)~28.3 ppm (C(CH₃)₃), ~27-31 ppm (-CH₂-CH₂-), ~53 ppm (α-CH), ~80 ppm (C(CH₃)₃), ~155 ppm (C=O, Boc), ~175-179 ppm (C=O, acid)
IR (KBr, cm⁻¹)~3300 (N-H stretch), ~2980 (C-H stretch), ~1740 (C=O stretch, acid), ~1690 (C=O stretch, carbamate)

Note: Spectroscopic data for specific Boc-D-aza-amino acids is not widely available in a consolidated format. The data for Boc-L-glutamic acid is provided as a representative example of a Boc-protected amino acid.[6]

Synthesis of Boc-D-Aza-Amino Acid Precursors

The synthesis of aza-peptides begins with the preparation of a protected hydrazine derivative, which serves as the aza-amino acid precursor. The Boc group is a common choice for protecting the hydrazine nitrogen.

General Synthetic Scheme

The synthesis of a Boc-protected N-alkyl hydrazine typically involves two main strategies:

  • Reductive Amination: Reaction of a Boc-protected hydrazine with an appropriate aldehyde or ketone, followed by reduction of the resulting hydrazone.

  • Direct Alkylation: Reaction of a Boc-protected hydrazine with an alkyl halide.[7]

The direct alkylation approach is often preferred as it can be a shorter and more efficient process.[8]

Experimental Protocol: Synthesis of N-Boc-N'-benzylhydrazine (A precursor for Boc-AzaPhe-OH)

This protocol is adapted from literature procedures for the alkylation of Boc-hydrazine.[7]

Materials:

  • tert-Butyl carbazate (Boc-hydrazine)

  • Benzyl bromide

  • 2,4,6-Collidine (or another non-nucleophilic base)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • To a solution of tert-butyl carbazate (1.0 eq) in anhydrous acetonitrile, add 2,4,6-collidine (1.2 eq).

  • Add benzyl bromide (1.1 eq) dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-Boc-N'-benzylhydrazine.

Expected Yield: Yields for this type of reaction can range from 60-80%, depending on the specific conditions and scale.[9]

Solid-Phase Synthesis of Aza-Peptides using Boc-D-Aza-Amino Acids

The incorporation of Boc-D-aza-amino acids into a growing peptide chain on a solid support follows the general principles of Boc-based solid-phase peptide synthesis (SPPS). However, the reduced nucleophilicity of the N-terminal nitrogen of an aza-amino acid residue requires optimized coupling conditions.

Key Steps in Boc-SPPS of Aza-Peptides

The workflow for incorporating a Boc-D-aza-amino acid is as follows:

  • Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) pre-loaded with the C-terminal amino acid.

  • Boc Deprotection: Remove the Boc group from the N-terminal amino acid on the resin using trifluoroacetic acid (TFA).[5][10]

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a non-nucleophilic base like diisopropylethylamine (DIEA).

  • Aza-Amino Acid Coupling: Couple the Boc-D-aza-amino acid using a suitable activating agent.

  • Capping (Optional): Cap any unreacted amino groups to prevent the formation of deletion sequences.

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid.

  • Cleavage and Deprotection: Cleave the completed peptide from the resin and remove side-chain protecting groups using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4]

Experimental Protocol: Incorporation of a Boc-D-Aza-Amino Acid into a Peptide Sequence

This protocol outlines a manual Boc-SPPS procedure for a single coupling cycle.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-D-aza-amino acid (e.g., Boc-D-AzaPhe-OH) (3 eq)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3 eq)

  • 1-Hydroxybenzotriazole (HOBt) (3 eq)

  • Diisopropylethylamine (DIEA) (6 eq)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Piperidine (for Fmoc deprotection if using a mixed strategy)

  • Kaiser test reagents

Equipment:

  • Solid-phase peptide synthesis vessel

  • Shaker

  • Filtration apparatus

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, then wash with DMF.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes. Wash the resin thoroughly with DCM and DMF.

  • Neutralization: Treat the resin with a 10% solution of DIEA in DMF for 5 minutes (repeat twice). Wash the resin with DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve the Boc-D-aza-amino acid (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF.

    • Add DIEA (6 eq) to the activation mixture and allow it to pre-activate for 5-10 minutes.

    • Add the activated aza-amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: After complete coupling, wash the resin thoroughly with DMF and DCM.

  • Capping (Optional): If the Kaiser test is positive, cap the unreacted amines with acetic anhydride.

  • Continuation: The resin is now ready for the deprotection of the newly added Boc-D-aza-amino acid and coupling of the next amino acid in the sequence.

Submonomer Synthesis of Aza-Peptides

An alternative and versatile approach to aza-peptide synthesis is the submonomer method, which builds the aza-amino acid residue directly on the solid support. This strategy avoids the need to pre-synthesize and purify individual aza-amino acid monomers.[11][12]

General Workflow for Submonomer Synthesis

The submonomer synthesis of an aza-residue involves three main steps:

  • Acylation: The N-terminus of the resin-bound peptide is acylated with an activated carbazate, typically derived from a hydrazone.

  • Side-Chain Installation: The side chain of the aza-amino acid is introduced by regioselective alkylation of the semicarbazone intermediate.

  • Deprotection: The protecting group on the newly formed aza-amino acid is removed to allow for the coupling of the next amino acid.

This method allows for the rapid generation of a diverse range of aza-peptides by simply varying the alkylating agent used to install the side chain.[12]

Biological Implications and Applications

The incorporation of aza-amino acids can have profound effects on the biological activity of peptides. Aza-peptides have been explored as:

  • Enzyme Inhibitors: The altered geometry and electronic properties of the aza-peptide bond can lead to potent and selective enzyme inhibitors. For example, aza-peptide analogs have been developed as inhibitors of cysteine proteases like cathepsins.[13][14][15]

  • Receptor Ligands: Aza-peptides can exhibit altered receptor binding affinities and selectivities compared to their parent peptides.[12]

  • Therapeutic Agents: The increased proteolytic stability of aza-peptides makes them attractive candidates for drug development.

Visualizing Aza-Peptide Synthesis and Function

Workflow for Solid-Phase Aza-Peptide Synthesis

The following diagram illustrates the key steps in a single cycle of Boc-based solid-phase synthesis for incorporating an aza-amino acid.

SPPS_Workflow cluster_coupling Coupling cluster_deprotection Deprotection & Neutralization Resin Peptide-Resin (Free Amine) Coupling Couple Boc-D-Aza-AA Resin->Coupling Boc_Aza_AA Boc-D-Aza-AA Boc_Aza_AA->Coupling Coupling_Reagents HBTU, HOBt, DIEA Coupling_Reagents->Coupling TFA 50% TFA in DCM Deprotection Boc Deprotection TFA->Deprotection DIEA_Neutralize 10% DIEA in DMF Neutralization Neutralization DIEA_Neutralize->Neutralization Coupling->Deprotection Wash Deprotection->Neutralization Wash Neutralization->Resin Ready for next cycle

Boc-SPPS cycle for aza-amino acid incorporation.
Aza-Peptide as a Cathepsin Inhibitor

Aza-peptides have shown promise as inhibitors of cysteine proteases such as cathepsins, which are involved in various pathological processes. The following diagram illustrates a simplified mechanism of action.

Cathepsin_Inhibition Cathepsin Cathepsin (Active Site Thiol) Covalent_Adduct Reversible Covalent Adduct (Inactive Enzyme) Cathepsin->Covalent_Adduct Products Cleavage Products Cathepsin->Products Normal Catalysis Aza_Peptide Aza-Peptide Inhibitor (Electrophilic Carbonyl) Aza_Peptide->Covalent_Adduct Nucleophilic Attack Covalent_Adduct->Cathepsin Reversible Substrate Natural Substrate Substrate->Cathepsin

Simplified inhibition of Cathepsin by an aza-peptide.

Conclusion

Boc-protected D-aza-amino acids are valuable tools for the synthesis of novel peptidomimetics with potentially enhanced therapeutic properties. While their synthesis and incorporation require specialized protocols, the resulting aza-peptides offer exciting opportunities for modulating biological activity and improving metabolic stability. This guide has provided a foundational understanding of the chemistry of Boc-D-aza-amino acids, including their synthesis, characterization, and application in solid-phase peptide synthesis. The detailed protocols and data presented herein are intended to empower researchers to explore the potential of aza-peptides in their own drug discovery and development endeavors.

References

An In-depth Technical Guide to the Physical and Chemical Stability of Boc-D-Aza-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-D-Aza-OH, chemically known as N-α-(tert-Butoxycarbonyl)-D-azidoalanine, is a non-proteinogenic amino acid derivative of significant interest in peptide synthesis and drug discovery. Its unique structure, incorporating both a sterically hindered Boc protecting group and an energetic azide moiety, presents a distinct stability profile that is crucial for its effective handling, storage, and application. This technical guide provides a comprehensive overview of the physical and chemical stability of this compound, based on the established properties of its constituent functional groups. It outlines potential degradation pathways and offers detailed, generalized experimental protocols for assessing its stability under various stress conditions, including hydrolytic, oxidative, photolytic, and thermal challenges. All quantitative data for a structurally similar compound, Boc-D-alanine, is presented for comparative purposes.

Introduction

The stability of active pharmaceutical ingredients (APIs) and key synthetic intermediates is a cornerstone of drug development and manufacturing. A thorough understanding of a molecule's physical and chemical stability informs decisions regarding storage conditions, formulation strategies, and analytical method development. This compound, with its dual-functionality of a readily cleavable protecting group and a reactive handle for bioconjugation via "click chemistry," requires a careful evaluation of its stability profile. This guide synthesizes the known stability characteristics of the tert-butoxycarbonyl (Boc) group and organic azides to provide a predictive stability assessment for this compound.

Physicochemical Properties

Direct experimental data for the physicochemical properties of this compound are not widely available in the public domain. However, the properties of Boc-D-alanine, a close structural analog, can provide valuable insights.

Table 1: Physicochemical Properties of Boc-D-alanine (Structural Analog)

PropertyValue
Appearance White to off-white powder[][2]
Molecular Formula C₈H₁₅NO₄
Molecular Weight 189.21 g/mol [3][4]
Melting Point 75-85 °C[][2]
Solubility Soluble in Chloroform, DMSO, Methanol[3]
Storage Temperature 2-8°C, Sealed in a dry environment[][3]

Chemical Stability Profile

The chemical stability of this compound is primarily governed by the lability of the Boc group under acidic conditions and the potential reactivity of the azide group under energetic conditions.

Hydrolytic Stability
  • Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions. The degradation proceeds via protonation of the carbonyl oxygen, followed by the elimination of a stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide. This leads to the formation of the free amine, D-azidoalanine. Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will facilitate rapid deprotection.

  • Neutral Conditions (pH ~7): The molecule is expected to be relatively stable at neutral pH.

  • Basic Conditions: The Boc group is generally stable under basic and nucleophilic conditions, making it orthogonal to base-labile protecting groups like Fmoc.

Oxidative Stability

The azide functional group is not typically susceptible to oxidation under standard pharmaceutical testing conditions (e.g., exposure to hydrogen peroxide). However, the overall molecule's susceptibility to oxidative stress should be evaluated as other parts of the molecule could be affected.

Photostability

Organic azides can be sensitive to light. Photolytic degradation can lead to the formation of highly reactive nitrenes through the loss of nitrogen gas. These nitrenes can then undergo various reactions, such as insertion or rearrangement, leading to a complex mixture of degradants. Therefore, it is recommended to protect this compound from light.

Thermal Stability

The thermal stability of this compound is a critical consideration due to the energetic nature of the azide group. Organic azides can decompose exothermically upon heating, potentially leading to a runaway reaction. The stability is influenced by the carbon-to-nitrogen ratio of the molecule. While the Boc group can also be thermally cleaved at high temperatures (around 150°C or higher), the azide's thermal lability is the more significant concern for safety and stability.[5] It is crucial to handle this compound with care and avoid exposure to high temperatures.

Potential Degradation Pathways

Understanding the potential degradation pathways is essential for developing stability-indicating analytical methods and for identifying potential impurities.

Boc_D_Aza_OH This compound D_Azidoalanine D-Azidoalanine Boc_D_Aza_OH->D_Azidoalanine Acid Hydrolysis (e.g., TFA) Isobutylene Isobutylene Boc_D_Aza_OH->Isobutylene Acid Hydrolysis (e.g., TFA) CO2 CO2 Boc_D_Aza_OH->CO2 Acid Hydrolysis (e.g., TFA) Nitrene Nitrene Intermediate Boc_D_Aza_OH->Nitrene Photolysis (UV light) / Thermolysis (Heat) Rearrangement_Products Rearrangement Products Nitrene->Rearrangement_Products Intramolecular Reactions

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

The following are generalized protocols for forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines. These studies are designed to generate potential degradation products to facilitate the development and validation of stability-indicating analytical methods.

General Workflow for Forced Degradation Studies

Start Prepare Stock Solution of this compound Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) Start->Stress_Conditions Sampling Sample at Time Intervals Stress_Conditions->Sampling Neutralization Neutralize/Quench Reaction Sampling->Neutralization Analysis Analyze by Stability-Indicating HPLC-UV/MS Neutralization->Analysis Data_Evaluation Evaluate Data for Degradation and Mass Balance Analysis->Data_Evaluation

Caption: General workflow for a forced degradation study.

Hydrolytic Degradation
  • Objective: To assess the stability of this compound in acidic, basic, and neutral aqueous solutions.

  • Materials:

    • This compound

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • Purified Water

    • HPLC-grade acetonitrile and water

    • pH meter

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • In separate vials, add an aliquot of the stock solution to 0.1 M HCl, 0.1 M NaOH, and purified water.

    • Store the vials at a controlled temperature (e.g., 40°C or 60°C).

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Oxidative Degradation
  • Objective: To determine the susceptibility of this compound to oxidation.

  • Materials:

    • This compound stock solution (1 mg/mL)

    • 3% Hydrogen Peroxide (H₂O₂) solution

  • Procedure:

    • In a vial, mix an aliquot of the this compound stock solution with the 3% H₂O₂ solution.

    • Store the vial at room temperature, protected from light.

    • Withdraw samples at appropriate time points.

    • Analyze the samples by HPLC.

Photolytic Degradation
  • Objective: To evaluate the photostability of this compound.

  • Materials:

    • This compound (solid and in solution)

    • Photostability chamber compliant with ICH Q1B guidelines.[6][7]

    • Control samples wrapped in aluminum foil.

  • Procedure:

    • Expose solid this compound and a solution of the compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]

    • Simultaneously, keep control samples in the dark at the same temperature.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

Thermal Degradation
  • Objective: To assess the stability of solid this compound at elevated temperatures.

  • Materials:

    • Solid this compound

    • Temperature-controlled oven

  • Procedure:

    • Place a sample of solid this compound in the oven at an elevated temperature (e.g., 60°C, 80°C).

    • Withdraw samples at specified time intervals.

    • Prepare solutions of the samples and analyze by HPLC.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the decrease in the concentration of this compound and for separating it from its degradation products.

  • Column: A reversed-phase C18 column is typically suitable for the separation of amino acid derivatives.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5-3.5) and an organic modifier (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm) is commonly used for compounds with a carbamate group. Mass spectrometry (MS) can be coupled with HPLC for the identification of degradation products.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust. The specificity is demonstrated by the ability to resolve the main peak from all potential degradation product peaks generated during the forced degradation studies.

Summary and Recommendations

This compound is a valuable synthetic building block, but its stability profile requires careful consideration. The key stability concerns are the acid lability of the Boc group and the potential for the azide group to degrade under photolytic and thermal stress.

Table 2: Summary of Predicted Stability and Recommended Handling

ConditionPredicted StabilityRecommended Handling
Acidic (pH < 4) LabileAvoid acidic conditions to prevent deprotection.
Neutral (pH ~7) StableSuitable for short-term handling and storage in solution.
Basic (pH > 8) StableGenerally stable.
Oxidative Likely StableStandard handling procedures are likely sufficient.
Photolytic Potentially LabileProtect from light during storage and handling.
Thermal Potentially LabileAvoid exposure to high temperatures. Store at recommended 2-8°C.

For long-term storage, this compound should be kept in a cool, dry, and dark environment. When used in synthetic protocols, the reaction conditions should be carefully chosen to avoid premature cleavage of the Boc group or decomposition of the azide moiety. The development and implementation of a validated stability-indicating analytical method are paramount for ensuring the quality and purity of this important reagent.

References

A Technical Guide to Boc-D-Aza-OH: A Versatile Reagent for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Boc-D-Aza-OH, a valuable building block in modern bioconjugation and drug discovery. We will explore its core properties, key applications, and detailed experimental protocols for its use in creating precisely engineered biomolecules.

Core Properties of this compound

This compound, also known as tert-butoxycarbonyl-D-azidoalanine, is a synthetic amino acid derivative featuring a terminal azide group. This functional group is the cornerstone of its utility, enabling its participation in highly efficient and specific "click chemistry" reactions. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group allows for its controlled incorporation into peptide synthesis and other chemical modifications.

PropertyValueReference
CAS Number 225780-77-8[1]
Molecular Weight 230.22 g/mol [1][2]
Molecular Formula C₈H₁₄N₄O₄[1]
Appearance White to off-white solid
Key Functional Groups Azide (-N₃), Carboxylic Acid (-COOH), Boc-protected Amine (-NHBoc)

Core Applications: Precision Bioconjugation via Click Chemistry

This compound is a key reagent for introducing an azide handle into biomolecules. This azide can then be selectively reacted with a molecule containing a terminal alkyne or a strained alkyne, forming a stable triazole linkage. This modular approach is central to the construction of complex bioconjugates, including antibody-drug conjugates (ADCs), labeled peptides, and functionalized proteins.

The two primary click chemistry reactions involving this compound are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction joins an azide with a terminal alkyne in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted triazole.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free alternative utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound into a peptide and its subsequent conjugation using both CuAAC and SPAAC reactions.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation of this compound

This protocol describes the manual incorporation of this compound into a growing peptide chain on a solid support using standard Boc-SPPS chemistry.

Materials:

  • Rink Amide MBHA resin

  • This compound

  • Other required Boc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • SPPS reaction vessel

  • Shaker

Methodology:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in the SPPS reaction vessel.

  • Boc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group (if starting with an Fmoc-protected resin for the first amino acid). For subsequent cycles with Boc-protected amino acids, use 50% TFA in DCM for 20 minutes.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Add DIEA (6 equivalents) to the reaction vessel.

    • Shake the reaction mixture for 2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Boc Deprotection: After the final amino acid coupling, perform a final Boc deprotection as described in step 2.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase HPLC.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Containing Peptide

This protocol details the conjugation of a purified peptide containing an azido-alanine residue (incorporated using Protocol 1) with an alkyne-functionalized molecule (e.g., a fluorescent dye).

Materials:

  • Azide-containing peptide

  • Alkyne-functionalized molecule (e.g., Alkyne-PEG-Fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

Methodology:

  • Reagent Preparation:

    • Dissolve the azide-containing peptide in PBS to a final concentration of 1-5 mg/mL.

    • Dissolve the alkyne-functionalized molecule in DMSO to create a 10 mM stock solution.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-containing peptide solution with the alkyne-functionalized molecule (use a 2-5 fold molar excess of the alkyne).

    • Add THPTA to the reaction mixture to a final concentration of 1 mM.

    • Add CuSO₄ to a final concentration of 0.2 mM.

  • Initiation and Incubation:

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 2 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the resulting peptide conjugate using size-exclusion chromatography or reverse-phase HPLC to remove excess reagents.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody Conjugation

This protocol describes the conjugation of a purified antibody containing an azide group (introduced via an azide-NHS ester) with a DBCO-functionalized drug molecule.

Materials:

  • Purified antibody in PBS (azide-free), pH 7.4

  • Azide-PEG-NHS ester

  • DBCO-functionalized drug molecule

  • DMSO

  • Size-exclusion chromatography (SEC) column

Methodology:

  • Antibody Modification with Azide:

    • Dissolve the Azide-PEG-NHS ester in DMSO to a 10 mM stock solution.

    • Add a 10-20 fold molar excess of the Azide-PEG-NHS ester to the antibody solution.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

    • Remove excess, unreacted azide linker by buffer exchange into PBS using an SEC column or dialysis.

  • SPAAC Reaction:

    • Dissolve the DBCO-functionalized drug molecule in DMSO to a 10 mM stock solution.

    • Add a 3-5 fold molar excess of the DBCO-drug to the azide-modified antibody solution.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Purify the resulting antibody-drug conjugate (ADC) using an SEC column to remove the unreacted DBCO-drug and any aggregates.

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

Visualizations

The following diagrams illustrate the key workflows and relationships described in this guide.

CuAAC_Workflow cluster_synthesis Peptide Synthesis cluster_conjugation CuAAC Conjugation SPPS Solid-Phase Peptide Synthesis Incorp Incorporate this compound SPPS->Incorp Cleave Cleavage & Purification Incorp->Cleave Peptide_N3 Azide-Peptide Cleave->Peptide_N3 Purified Azide-Peptide Reaction CuSO4 / Na-Ascorbate THPTA, PBS pH 7.4 Peptide_N3->Reaction Alkyne_Mol Alkyne-Molecule Alkyne_Mol->Reaction Purify_Conj Purification (SEC/HPLC) Reaction->Purify_Conj Conjugate Peptide Conjugate Purify_Conj->Conjugate

Caption: Workflow for CuAAC conjugation of a peptide synthesized with this compound.

SPAAC_Workflow cluster_modification Antibody Modification cluster_conjugation SPAAC Conjugation Antibody Purified Antibody Azide_NHS Azide-PEG-NHS React_Mod Reaction & Purification Antibody->React_Mod Azide_NHS->React_Mod Antibody_N3 Azide-Antibody React_Mod->Antibody_N3 Azide-Modified Antibody Reaction Copper-Free PBS pH 7.4 Antibody_N3->Reaction DBCO_Drug DBCO-Drug DBCO_Drug->Reaction Purify_ADC Purification (SEC) Reaction->Purify_ADC ADC Antibody-Drug Conjugate Purify_ADC->ADC

Caption: Workflow for SPAAC-mediated antibody-drug conjugate (ADC) preparation.

Click_Chemistry_Relationship cluster_reactions Click Chemistry Reactions BocDAzaOH This compound Azide (-N₃) Boc-Amine Carboxylic Acid CuAAC CuAAC Copper-Catalyzed Terminal Alkyne BocDAzaOH:f0->CuAAC Reacts with SPAAC SPAAC Strain-Promoted Strained Alkyne (DBCO/BCN) BocDAzaOH:f0->SPAAC Reacts with Triazole Stable Triazole Linkage CuAAC->Triazole SPAAC->Triazole

Caption: Logical relationship of this compound and its click chemistry reactions.

References

Solubility of Boc-D-Aza-OH in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Boc-D-Aza-OH, a protected aza-amino acid derivative of significant interest in peptide synthesis and drug discovery. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical and practical aspects of determining its solubility in various organic solvents. It outlines the key molecular factors influencing solubility, provides detailed experimental protocols for accurate measurement, and presents a logical workflow for solubility assessment. This guide is intended to equip researchers with the necessary knowledge and methodologies to effectively handle and utilize this compound in their research and development endeavors.

Introduction to this compound and its Solubility

N-tert-butoxycarbonyl-D-azaaspartic acid (this compound) is a non-canonical amino acid analogue where the α-carbon is replaced by a nitrogen atom. The tert-butyloxycarbonyl (Boc) protecting group on the aza-nitrogen makes it a valuable building block in solid-phase and solution-phase peptide synthesis. The incorporation of aza-amino acids can impart unique conformational properties and increased resistance to enzymatic degradation in peptides, making them attractive for the development of novel therapeutics.

The solubility of this compound in organic solvents is a critical parameter for its application in synthesis and purification processes. The Boc group significantly increases the lipophilicity of the parent amino acid, generally enhancing its solubility in organic solvents compared to the unprotected form. However, the presence of the free carboxylic acid and the overall molecular structure will dictate its solubility profile across a range of solvents with varying polarities. Understanding and predicting this behavior is essential for efficient reaction setup, purification, and formulation.

Factors Influencing the Solubility of this compound

The solubility of a protected amino acid like this compound is governed by a combination of factors related to its molecular structure and the properties of the solvent.

  • Polarity Match: The principle of "like dissolves like" is paramount. This compound possesses both polar (carboxylic acid) and non-polar (Boc group) moieties. Therefore, its solubility will be highest in solvents that can effectively solvate both parts of the molecule.

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols) may exhibit good solvating power. Aprotic polar solvents (e.g., DMF, DMSO) can act as hydrogen bond acceptors.

  • Dielectric Constant of the Solvent: Solvents with a higher dielectric constant can better stabilize the polar carboxylic acid group, potentially leading to higher solubility.

  • Molecular Shape and Size: The steric hindrance from the bulky Boc group can influence how effectively solvent molecules can pack around the solute, affecting the dissolution process.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.

Based on these factors, a qualitative prediction of solubility in common organic solvents can be made:

  • High Solubility Expected: In polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) due to their ability to solvate the polar and non-polar regions and act as hydrogen bond acceptors.

  • Moderate to High Solubility Expected: In polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding with the carboxylic acid.

  • Moderate Solubility Expected: In chlorinated solvents like Dichloromethane (DCM) and chloroform, which can solvate the non-polar Boc group well.

  • Low Solubility Expected: In non-polar solvents such as hexanes and toluene, due to the presence of the polar carboxylic acid group.

Data Presentation: Template for Experimental Solubility Data

Table 1: Quantitative Solubility of this compound in Various Organic Solvents at 25 °C

Solvent FamilySolventDielectric Constant (at 20°C)Solubility (g/L)Solubility (mol/L)Method of Determination
Polar Aprotic Dimethylformamide (DMF)36.7
Dimethyl sulfoxide (DMSO)46.7
Acetonitrile37.5
Polar Protic Methanol32.7
Ethanol24.6
Chlorinated Dichloromethane (DCM)9.1
Chloroform4.8
Ethers Tetrahydrofuran (THF)7.6
1,4-Dioxane2.2
Non-Polar Toluene2.4
Hexane1.9

Table 2: Effect of Temperature on the Solubility of this compound in Selected Solvents

SolventTemperature (°C)Solubility (g/L)
Methanol 10
25
40
Dichloromethane 10
25
40

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial. The following are detailed protocols for common methods used to measure the solubility of solid compounds in organic solvents.

Gravimetric Method

This is a straightforward and widely used method for determining solubility.

Objective: To determine the mass of this compound that dissolves in a specific volume of a given solvent at a constant temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (0.22 µm, solvent-compatible)

  • Pre-weighed evaporation dishes

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the organic solvent.

  • Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid should be visible.

  • Allow the suspension to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a pre-weighed evaporation dish.

  • Record the exact volume of the filtered solution.

  • Evaporate the solvent from the dish under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

  • Once the solvent is completely removed, weigh the evaporation dish containing the dried solute.

  • Calculate the solubility in g/L by dividing the mass of the dissolved solid by the volume of the aliquot taken.

UV/Vis Spectroscopy Method

This method is suitable if this compound has a chromophore that absorbs in the UV/Vis range and is particularly useful for determining lower solubilities.

Objective: To determine the concentration of a saturated solution of this compound by measuring its absorbance.

Materials:

  • UV/Vis Spectrophotometer

  • Quartz cuvettes

  • Materials from the Gravimetric Method

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a stock solution of this compound of known concentration in the solvent of interest.

    • Prepare a series of dilutions from the stock solution to create standards of known concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Prepare a Saturated Solution:

    • Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution and allow it to equilibrate.

  • Measure Sample Absorbance:

    • Withdraw an aliquot of the clear supernatant and filter it.

    • Dilute the filtered solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculate Solubility:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Multiply the concentration by the dilution factor to find the concentration of the saturated solution, which represents the solubility.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially in complex mixtures or for compounds with low solubility.

Objective: To determine the concentration of a saturated solution of this compound using HPLC with an external standard.

Materials:

  • HPLC system with a suitable detector (e.g., UV)

  • Analytical column suitable for the compound

  • Materials from the Gravimetric Method

Procedure:

  • Develop an HPLC Method:

    • Develop a suitable HPLC method for the analysis of this compound, including mobile phase composition, flow rate, and column temperature, that gives a sharp, well-resolved peak.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration to create a calibration curve.

  • Prepare a Saturated Solution:

    • Follow steps 1-4 of the Gravimetric Method.

  • Analyze the Sample:

    • Withdraw an aliquot of the clear supernatant and filter it.

    • Dilute the filtered solution with a known volume of the mobile phase or a compatible solvent to bring the concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculate Solubility:

    • Use the calibration curve to determine the concentration of the diluted sample from its peak area.

    • Multiply this concentration by the dilution factor to obtain the solubility of this compound in the solvent.

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Gravimetric_Method_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_calc Calculation A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Filter supernatant (0.22 µm) B->C D Collect known volume of filtrate C->D E Evaporate solvent D->E F Weigh dried solute E->F G Calculate Solubility (g/L) F->G

Caption: Workflow for the Gravimetric Solubility Determination Method.

Analytical_Method_Workflow cluster_calibration Calibration cluster_prep Saturated Solution Preparation cluster_analysis Sample Analysis H Prepare standard solutions I Measure response (Absorbance/Peak Area) H->I J Generate Calibration Curve I->J P Determine concentration from curve J->P K Add excess this compound to solvent L Equilibrate at constant temperature K->L M Filter supernatant L->M N Dilute filtered sample M->N O Measure sample response N->O O->P Q Calculate Solubility (accounting for dilution) P->Q

Caption: General Workflow for UV/Vis or HPLC Solubility Determination.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, this technical guide provides a robust framework for researchers to determine this crucial parameter. By understanding the underlying physicochemical principles and following the detailed experimental protocols, scientists and drug development professionals can accurately measure the solubility of this compound in a variety of organic solvents. This knowledge is indispensable for optimizing reaction conditions, developing effective purification strategies, and advancing the use of this important aza-amino acid derivative in the synthesis of novel peptides and peptidomimetics. It is recommended that researchers perform their own solubility tests under their specific experimental conditions to ensure accuracy and reproducibility.

Spectroscopic Data and Characterization of Boc-D-Aza-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-α-(tert-Butoxycarbonyl)-D-3-azidoalanine (Boc-D-Aza-OH), a valuable building block in peptide synthesis and click chemistry. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. The data for the L-enantiomer (Boc-L-Aza-OH) is used as a proxy for the ¹H and ¹³C NMR data, as the spectral patterns are identical.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignment
~7.82sNH
~4.21qα-CH
~1.38sBoc-CH₃
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~170Carboxylic Acid (C=O)
~155Boc (C=O)
Other peaks for the α-carbon, β-carbon, and Boc group carbons are expected but not explicitly found in the search results.
Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
~2100N₃ stretch
~1680C=O stretch (Carbamate)
Table 4: Mass Spectrometry Data
IonExpected m/z
[M-H]⁻215.08
[M+Na]⁺239.08

M refers to the molecular weight of this compound (C₈H₁₄N₄O₄), which is 230.22 g/mol .

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent. Ensure the sample is fully dissolved.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

    • Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in this compound.

Materials:

  • This compound sample

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and identify the key absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Solvent (e.g., methanol, acetonitrile)

  • Mass Spectrometer (e.g., ESI-TOF, Q-TOF)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Infusion: Infuse the sample solution into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).

  • Spectrum Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any characteristic fragment ions.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a Boc-protected amino acid like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Start Starting Materials Synthesis Chemical Synthesis of This compound Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Confirmation Final Structure Confirmation Purity_Assessment->Final_Confirmation

Methodological & Application

Application Notes and Protocols for Boc-D-Aza-OH Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of peptides incorporating Boc-D-Aza-amino acids (specifically Boc-D-Aza-OH). Aza-peptides, in which the α-carbon of an amino acid residue is replaced by a nitrogen atom, are of significant interest in peptidomimetic and drug design due to their unique conformational properties and increased resistance to enzymatic degradation.[1][2][3] The use of the tert-butyloxycarbonyl (Boc) protecting group for the α-amino function remains a robust strategy in solid-phase peptide synthesis (SPPS), particularly for certain sequences.[4][5]

Core Principles of Boc-SPPS for Aza-Peptides

The synthesis of aza-peptides using a Boc strategy follows the general principles of standard Boc-SPPS, which involves the sequential addition of amino acid residues to a growing peptide chain anchored to an insoluble resin support.[5][6] The core of this methodology is the use of the acid-labile Boc group for temporary Nα-protection and more acid-stable protecting groups for amino acid side chains, a concept known as graduated acid lability.[5][7]

A key consideration for incorporating aza-amino acids is the method of activation and coupling. Aza-amino acids can be introduced as pre-formed dipeptides or activated in situ.[1][8] This protocol will focus on the incorporation of a single this compound monomer.

Experimental Protocols

This section details the step-by-step procedure for the manual solid-phase synthesis of a peptide containing a this compound residue.

Materials and Reagents:

  • Resin: Merrifield resin or PAM resin (0.5-1.0 mmol/g substitution).[9]

  • Boc-protected amino acids: Standard Boc-amino acids with appropriate side-chain protection.

  • This compound: The aza-amino acid to be incorporated.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.[9]

  • Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DCM.[5]

  • Coupling Reagents: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) with DIEA.[5]

  • Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole).[5]

  • Washing Solvents: DCM, DMF, IPA.

Protocol:

  • Resin Preparation and First Amino Acid Attachment:

    • Swell the chosen resin (e.g., Merrifield resin) in DMF in a reaction vessel for at least 30 minutes.[5][10]

    • Attach the first Boc-protected amino acid to the resin according to standard procedures, for instance, the cesium salt method for Merrifield resin.[5][9]

  • Peptide Chain Elongation (Iterative Cycle):

    • Deprotection:

      • Wash the peptide-resin with DCM.

      • Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash) followed by a 20-25 minute reaction time to remove the Boc group.[9]

      • Wash the resin thoroughly with DCM and then IPA to remove residual TFA.[9]

    • Neutralization:

      • Wash the peptide-resin with DCM.

      • Treat the resin with 10% DIEA in DCM for 5-10 minutes.[5]

      • Wash the resin thoroughly with DCM.[5]

    • Coupling of Standard Boc-Amino Acid:

      • Dissolve the Boc-amino acid (2-4 equivalents) and a coupling reagent like HBTU (2-4 equivalents) in DMF.[5]

      • Add DIEA (4-8 equivalents) to activate the amino acid.[5]

      • Add the activated amino acid solution to the resin and agitate for 1-2 hours.[5]

      • Monitor reaction completion using the ninhydrin (Kaiser) test.[5]

      • Wash the resin with DMF and DCM.[5]

  • Incorporation of this compound:

    • Pre-activation: In a separate vessel, dissolve this compound (2-4 equivalents) and HOBt (2-4 equivalents) in DMF. Cool the solution to 0°C and add DCC (2-4 equivalents). Stir for 30 minutes at 0°C.

    • Coupling: Filter the pre-activated this compound solution to remove the dicyclohexylurea (DCU) byproduct and add the filtrate to the neutralized peptide-resin. Agitate the mixture for 2-4 hours at room temperature.

    • Monitoring and Washing: Monitor the coupling reaction with the ninhydrin test. Once complete, wash the resin thoroughly with DMF and DCM.

  • Final Deprotection:

    • After the final amino acid has been coupled, perform a final deprotection step as described in step 2 to remove the N-terminal Boc group. Note that the deprotection of the Boc group from an aza-amino acid may require a longer reaction time (e.g., up to 2 hours) compared to natural amino acids.[1]

  • Cleavage and Purification:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Perform the cleavage of the peptide from the resin and removal of side-chain protecting groups using a strong acid such as anhydrous HF or TFMSA with appropriate scavengers.[5][7] This step requires specialized equipment and safety precautions.[4]

    • Precipitate the crude peptide with cold diethyl ether, filter, and dry.[5]

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

StepReagent/SolventConcentration/EquivalentsTimeTemperature
Resin Swelling DMF-> 30 minRoom Temp.
Boc Deprotection 50% TFA in DCM-25-30 minRoom Temp.
Boc Deprotection (Aza-residue) 25% TFA in DCM-2 hoursRoom Temp.
Neutralization 10% DIEA in DCM-5-10 minRoom Temp.
Standard AA Coupling Boc-AA, HBTU, DIEA2-4 eq.1-2 hoursRoom Temp.
This compound Coupling This compound, DCC/HOBt2-4 eq.2-4 hoursRoom Temp.
Final Cleavage (HF) Anhydrous HF, Anisole-1-2 hours0°C

Visualizations

SPPS_Workflow Resin Start: Resin Swell 1. Swell Resin (DMF) Resin->Swell Deprotect 2. Boc Deprotection (50% TFA/DCM) Swell->Deprotect Neutralize 3. Neutralization (10% DIEA/DCM) Deprotect->Neutralize Couple_AA 4a. Couple Standard Boc-Amino Acid Neutralize->Couple_AA Repeat for each standard AA Couple_Aza 4b. Couple This compound Neutralize->Couple_Aza At desired position Wash Wash (DMF/DCM) Couple_AA->Wash Couple_Aza->Wash Wash->Deprotect Final_Cleavage 5. Final Cleavage (e.g., HF) Wash->Final_Cleavage After last AA Purify End: Purify Peptide Final_Cleavage->Purify

Caption: Workflow for this compound Solid-Phase Peptide Synthesis.

Logical_Relationships cluster_cycle Iterative Synthesis Cycle Deprotection Boc Deprotection (TFA) Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Amino Acid Coupling (Standard or Aza) Neutralization->Coupling Coupling->Deprotection Next Residue End Cleavage & Purification Coupling->End Final Residue Start Resin Loading Start->Deprotection

Caption: Key logical steps in the Boc-SPPS cycle for aza-peptides.

References

Application Notes and Protocols for Boc-D-Aza-OH in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Boc-D-Aza-OH, a versatile building block for introducing an azide moiety for subsequent click chemistry reactions. This document outlines the core principles, experimental protocols, and quantitative data for the two primary types of click chemistry employed with this reagent: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Introduction to this compound and Click Chemistry

This compound is a D-amino acid derivative where the alpha-carbon is replaced by a nitrogen atom, creating an aza-amino acid. The primary amine is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is a carboxylic acid. The key feature of this reagent is the presence of an azide group (-N3), which serves as a chemical handle for "click" reactions.[1]

Click chemistry describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for bioconjugation and drug discovery.[2][] The two most common click reactions involving azides are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole ring from an azide and a terminal alkyne, catalyzed by a copper(I) species.[] It is known for its high efficiency and regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer.[2]

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with an azide.[1][4][5] The release of ring strain drives the reaction forward, making it suitable for applications in living systems where copper toxicity is a concern.[4][5]

Data Presentation: Quantitative Analysis of Click Reactions

The efficiency of click chemistry reactions is influenced by various factors, including the choice of catalyst, solvent, temperature, and the specific azide and alkyne coupling partners. The following tables summarize key quantitative data for CuAAC and SPAAC reactions.

Table 1: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Reaction Parameters

ParameterCondition 1Condition 2Condition 3
Alkyne Substrate Propargylglycine-containing peptidePhenylacetyleneAlkyne-modified protein
Azide Substrate Resin-bound peptide with this compoundBenzyl AzideThis compound
Copper Source CuICuSO4/Sodium AscorbateCuSO4
Ligand None (with DIPEA)NoneTHPTA
Solvent DMFWaterAqueous Buffer (PBS)
Temperature Room Temperature85°C25°C
Reaction Time Overnight5 hours1 hour
Yield 76% (after purification)[4]93%[6]Nearly quantitative[2]

Table 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction Kinetics

Azide SubstrateCyclooctyne PartnerBufferpHTemperature (°C)Second-Order Rate Constant (M⁻¹s⁻¹)
3-azido-L-alanineSulfo-DBCO-aminePBS7250.32 - 0.85[1]
3-azido-L-alanineSulfo-DBCO-amineHEPES7250.55 - 1.22[1]
1-azido-1-deoxy-β-D-glucopyranosideSulfo-DBCO-aminePBS7250.27 - 0.77[1]
Azide-modified antibodyDBCO-PEG5-HerceptinHEPES7250.18 - 0.37[1]

Experimental Protocols

The following are detailed protocols for incorporating this compound into peptides via solid-phase peptide synthesis (SPPS) and subsequent on-resin CuAAC, as well as a protocol for SPAAC in solution for bioconjugation.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) and On-Resin CuAAC Cyclization

This protocol describes the incorporation of this compound and an alkyne-containing amino acid into a peptide sequence, followed by on-resin cyclization via CuAAC.

Materials:

  • This compound

  • Boc-L-propargylglycine (or other alkyne-containing amino acid)

  • Rink Amide resin

  • Other Boc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Copper(I) iodide (CuI)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Boc-SPPS Cycles:

    • Boc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group (if starting with Fmoc-Rink Amide resin) or with 50% TFA in DCM for 30 minutes for Boc deprotection. Wash the resin thoroughly with DMF and DCM.

    • Amino Acid Coupling: Pre-activate the desired Boc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF. Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature. Monitor the coupling completion using a Kaiser test.

    • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence, including this compound and Boc-L-propargylglycine.

  • On-Resin CuAAC Cyclization:

    • After the final amino acid coupling and Boc deprotection, wash the resin with DMF.

    • Prepare a solution of CuI (2 equivalents) and DIPEA (50 equivalents) in DMF.

    • Add the catalyst solution to the resin-bound peptide and react overnight at room temperature with gentle agitation.[4]

    • Wash the resin thoroughly with DMF (3x), followed by DCM (3x), and dry the resin.

  • Peptide Cleavage and Deprotection:

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Bioconjugation

This protocol outlines the conjugation of a this compound containing peptide to a DBCO-functionalized molecule in solution.

Materials:

  • Purified peptide containing a deprotected aza-amino acid (from this compound)

  • DBCO-functionalized molecule (e.g., DBCO-PEG-NHS ester, DBCO-maleimide)

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or other suitable aqueous buffer (e.g., HEPES).

  • Organic co-solvent (if needed for solubility): DMSO or DMF.

  • Analytical and preparative RP-HPLC.

  • Mass spectrometer.

Procedure:

  • Dissolve Reactants:

    • Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.

    • Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.

  • Reaction Incubation:

    • Mix the solutions of the azide-peptide and the DBCO-molecule.

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity.[2]

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS or RP-HPLC by observing the consumption of starting materials and the formation of the product.

    • Once the reaction is complete, purify the conjugate using preparative RP-HPLC to remove unreacted starting materials and any side products.

  • Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.

Mandatory Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Boc_Aza_OH This compound (Azide) Triazole 1,4-Disubstituted Triazole Boc_Aza_OH->Triazole Alkyne Terminal Alkyne Alkyne->Triazole Cu_II Cu(II) Source (e.g., CuSO4) Cu_I Cu(I) Catalyst Cu_II->Cu_I Reduction Reducer Reducing Agent (e.g., Sodium Ascorbate) Reducer->Cu_I Cu_I->Boc_Aza_OH Activates Azide Cu_I->Alkyne Forms Copper Acetylide

Caption: Mechanism of Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).

SPAAC_Workflow start Start: Prepare Reactants dissolve_peptide Dissolve Azide-Peptide in Aqueous Buffer start->dissolve_peptide dissolve_dbco Dissolve DBCO-Molecule in Co-solvent then Buffer start->dissolve_dbco mix Mix Peptide and DBCO Solutions dissolve_peptide->mix dissolve_dbco->mix incubate Incubate at RT or 37°C (1-24h) mix->incubate monitor Monitor Reaction by LC-MS/HPLC incubate->monitor monitor->incubate Incomplete purify Purify Conjugate by RP-HPLC monitor->purify Reaction Complete characterize Characterize by Mass Spec and HPLC purify->characterize end End: Purified Conjugate characterize->end

Caption: Experimental workflow for SPAAC bioconjugation in solution.

SPPS_CuAAC_Workflow start Start: Resin Preparation swell Swell Resin in DMF start->swell spps_cycle Perform Boc-SPPS Cycles (Incorporate this compound & Alkyne AA) swell->spps_cycle cyclization On-Resin CuAAC Cyclization (CuI, DIPEA in DMF) spps_cycle->cyclization cleavage Cleave Peptide from Resin (TFA Cocktail) cyclization->cleavage precipitate Precipitate Crude Peptide in Ether cleavage->precipitate purify Purify by RP-HPLC precipitate->purify end End: Purified Cyclic Peptide purify->end

Caption: Workflow for Solid-Phase Peptide Synthesis and On-Resin CuAAC Cyclization.

References

Applications of Boc-D-Aza-OH in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Aza-OH, also known as Boc-D-azidoalanine, is a versatile synthetic building block with significant applications in drug discovery and development. As a non-natural amino acid derivative, it incorporates both a tert-butyloxycarbonyl (Boc) protecting group and an azido functional group. This unique combination makes it a valuable tool for the synthesis of peptidomimetics, particularly aza-peptides, and for the construction of complex biomolecules through bioorthogonal "click" chemistry. Its D-configuration can enhance the metabolic stability of resulting peptides by providing resistance to enzymatic degradation.

This document provides detailed application notes on the use of this compound in the design of enzyme inhibitors and in the development of Antibody-Drug Conjugates (ADCs). It also includes comprehensive experimental protocols for its incorporation into peptide sequences and its use in click chemistry reactions.

Application Note 1: Aza-Peptides as Protease Inhibitors for Cancer Therapy

The replacement of an α-carbon with a nitrogen atom in a peptide backbone results in an aza-peptide. This modification can significantly alter the conformational properties and metabolic stability of the peptide. Aza-peptides have emerged as a promising class of enzyme inhibitors, particularly targeting proteases involved in cancer progression, such as the proteasome and caspases.

Mechanism of Action: The introduction of an aza-residue can mimic the transition state of peptide bond hydrolysis, leading to potent and selective inhibition of proteases. Aza-peptide aldehydes and ketones, for instance, can form a reversible covalent bond with the active site nucleophile of the protease, such as the threonine in the proteasome or the cysteine in caspases, effectively blocking its catalytic activity. The inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, triggering apoptosis in cancer cells. Caspase inhibition can also modulate apoptotic pathways.

Quantitative Data Summary:

The following table summarizes the inhibitory activity of various aza-peptide derivatives synthesized using aza-amino acid building blocks against the chymotrypsin-like (CT-L) activity of the human 20S proteasome.

Compound IDStructureTargetIC50 (µM)
1 Cbz-Leu-Leu-Aza-Leu-CHOHuman 20S Proteasome (β5 subunit)2.3 ± 1.5[1]
2 Cbz-Leu-Phe-Aza-Leu-CHOHuman 20S Proteasome (β5 subunit)27.3[1]
3 Cbz-Leu-Leu-Aza-Leu-COMeHuman 20S Proteasome (β5 subunit)14.6[1]
4 Cbz-Leu-Leu-Aza-Leu-CHO (from another study)Human 20S Proteasome (β5 subunit)9.0[1]
5 Cbz-Leu-Leu-Aza-Leu-Michael Acceptor (N-benzyl amide)Human 20S Proteasome (CT-L)0.9[2]
6 Cbz-Leu-Leu-Aza-Leu-Michael Acceptor (ethyl ester)Human 20S Proteasome (CT-L)5.5[2]

Note: Data is compiled from published research and is intended for comparative purposes. Actual values can vary based on experimental conditions.

Application Note 2: this compound in Antibody-Drug Conjugate (ADC) Development

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker that connects the antibody and the payload is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy.

This compound is a valuable reagent for the synthesis of ADC linkers via click chemistry. The azide group allows for a highly specific and efficient conjugation to an alkyne-modified payload or antibody, forming a stable triazole linkage. This bioorthogonal reaction can be performed under mild, aqueous conditions, preserving the integrity of the biomolecules.

Workflow for ADC Synthesis using Click Chemistry:

ADC_Synthesis_Workflow cluster_antibody Antibody Modification cluster_linker_payload Linker-Payload Synthesis A Monoclonal Antibody B Introduction of Alkyne Group A->B F Click Chemistry (CuAAC or SPAAC) B->F C This compound D Linker Synthesis C->D E Payload Attachment D->E Linker-Payload (Azide-functionalized) E->F G Antibody-Drug Conjugate (ADC) F->G H Purification and Characterization G->H

Workflow for ADC synthesis using this compound and click chemistry.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of this compound into a peptide sequence using a standard Boc-SPPS strategy on a PAM (phenylacetamidomethyl) resin.

Materials:

  • This compound

  • PAM resin pre-loaded with the C-terminal amino acid

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Kaiser test kit

  • Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain the solution and treat again with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x), isopropanol (1x), and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF for 2 minutes (2x).

    • Wash the resin with DMF (5x).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIEA (6 eq.) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

    • Note: Due to the potential for reduced nucleophilicity of the hydrazine nitrogen in the growing aza-peptide chain, longer coupling times or double coupling may be necessary for the subsequent amino acid.

  • Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the resin with the appropriate cleavage cocktail (e.g., HF/anisole) for 1-2 hours at 0°C. Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet and wash with cold ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) and purify by reverse-phase HPLC.

    • Characterize the purified peptide by mass spectrometry.

SPPS_Workflow Start Start with Resin Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Neutralization Neutralization (DIEA/DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (this compound + HBTU/HOBt) Neutralization->Coupling Wash Washing Coupling->Wash Repeat Repeat for next amino acid Wash->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin (e.g., HF) Repeat->Cleavage No Purification Purification and Characterization Cleavage->Purification End Final Peptide Purification->End

Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol describes a general procedure for the CuAAC "click" reaction to conjugate an azide-containing molecule (e.g., a peptide synthesized with this compound) to an alkyne-containing molecule.

Materials:

  • Azide-functionalized molecule (e.g., peptide)

  • Alkyne-functionalized molecule (e.g., fluorescent dye, payload)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS) or other suitable aqueous buffer

  • Purification system (e.g., size-exclusion chromatography, HPLC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

    • Dissolve the azide- and alkyne-functionalized molecules in a suitable buffer (e.g., PBS) to the desired concentrations.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide- and alkyne-functionalized molecules in the desired molar ratio (typically a slight excess of one reactant is used).

    • Add the THPTA solution to the reaction mixture (final concentration ~1 mM).

    • Add the CuSO4 solution (final concentration ~0.1-0.5 mM).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~1-5 mM).

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, or overnight if necessary. The reaction can be monitored by LC-MS or other analytical techniques.

  • Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography to remove excess small molecules, or reverse-phase HPLC for peptides.

  • Characterization: Characterize the purified conjugate by mass spectrometry and other relevant analytical techniques to confirm successful conjugation.

Signaling Pathway Diagram: Apoptosis Induction by Proteasome Inhibitors

Aza-peptide-based proteasome inhibitors can induce apoptosis in cancer cells. The following diagram illustrates a simplified view of the intrinsic apoptotic pathway and the role of the proteasome.

Apoptosis_Pathway cluster_cell Cancer Cell Proteasome 26S Proteasome Ub_Proteins Ubiquitinated Proteins (e.g., pro-apoptotic factors) Proteasome->Ub_Proteins Degradation Mitochondrion Mitochondrion Ub_Proteins->Mitochondrion Accumulation leads to Mitochondrial Outer Membrane Permeabilization Aza_Peptide Aza-Peptide Proteasome Inhibitor Aza_Peptide->Proteasome Inhibition Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Activation Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase3 Active Caspase-3 Active_Caspase9->Active_Caspase3 Activation Caspase3 Pro-Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Execution

Simplified signaling pathway of apoptosis induced by proteasome inhibition.

Conclusion

This compound is a powerful and versatile tool in modern drug discovery and development. Its application in the synthesis of aza-peptides has led to the discovery of potent enzyme inhibitors with therapeutic potential in oncology and other disease areas. Furthermore, its utility as a click chemistry handle facilitates the construction of complex and targeted drug delivery systems such as ADCs. The protocols and data provided herein offer a foundation for researchers to leverage the unique properties of this compound in their own drug discovery programs.

References

Application Notes and Protocols: Incorporating Boc-D-Aza-OH for Protein Ligation and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of proteins is a cornerstone of modern chemical biology and drug development. The ability to introduce non-natural functionalities into proteins with high precision enables the creation of novel protein conjugates, antibody-drug conjugates (ADCs), and tools for studying protein function. Boc-D-Aza-OH, a non-canonical amino acid bearing a tert-butyloxycarbonyl (Boc) protecting group and an azide moiety, serves as a versatile building block for achieving such modifications. The azide group is a bioorthogonal handle, meaning it is chemically inert within biological systems but can be selectively reacted with a partner functional group, typically an alkyne, through "click chemistry."

This document provides detailed application notes and protocols for the incorporation of this compound into peptides and proteins and its subsequent use in protein ligation and modification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Chemical Properties of this compound

PropertyValue
Molecular Formula C8H14N4O4
Molecular Weight 230.22 g/mol
CAS Number 225780-77-8
Appearance White to off-white solid
Solubility Soluble in organic solvents (e.g., DMF, DMSO, DCM)
Key Functional Groups Boc-protected amine, Carboxylic acid, Azide

Experimental Protocols

Protocol 1: Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of this compound into a peptide sequence using a standard Boc-SPPS strategy. Aza-amino acid incorporation can be challenging due to the reduced nucleophilicity of the hydrazine-derived amine. Therefore, optimized coupling conditions are crucial.

Materials:

  • Boc-protected amino acid-loaded resin (e.g., Merrifield or PAM resin)

  • This compound

  • Standard Boc-protected amino acids

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • DIC (N,N'-Diisopropylcarbodiimide)

    • Alternatively, for challenging couplings: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)[1]

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Boc Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization Solution: 10% DIEA in DCM

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Solid-Phase Peptide Synthesis (SPPS) reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the SPPS reaction vessel.

  • Boc Deprotection:

    • Drain the DMF.

    • Add the Boc deprotection solution (50% TFA in DCM) and shake for 2 minutes.

    • Drain the solution.

    • Add fresh deprotection solution and shake for 20-30 minutes.[2]

    • Drain and wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).[2]

  • Incorporation of this compound (Coupling Step):

    • Activation: In a separate tube, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in a minimal amount of DMF. Add DIEA (6-10 eq.) and allow the mixture to pre-activate for 2-5 minutes.

    • Coupling: Add the activated this compound solution to the deprotected resin. Shake the reaction vessel at room temperature.

    • Monitoring: Due to the potentially slower coupling kinetics of aza-amino acids, a longer coupling time (e.g., 2-4 hours or overnight) may be necessary.[3] Monitor the reaction using a Kaiser test on a small sample of resin beads. A negative test (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be required.

  • Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide can be cleaved from the resin using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which will also remove the side-chain protecting groups. Standard cleavage cocktails should be used.

Workflow for this compound Incorporation via SPPS

SPPS_Workflow Resin Start: Amino Acid-loaded Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Boc Deprotection (50% TFA/DCM) Swell->Deprotect Wash1 Wash (DCM, IPA, DMF) Deprotect->Wash1 Couple Couple this compound (HBTU/HOBt/DIEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Elongate Repeat for next Amino Acid Wash2->Elongate Elongate->Deprotect Yes Cleave Final Cleavage (e.g., HF) Elongate->Cleave No Peptide Azide-Peptide Cleave->Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating this compound.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Modification

This protocol describes the ligation of an azide-modified protein (prepared, for example, using Protocol 1 or through metabolic incorporation of an azide-containing amino acid) to an alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or another peptide).

Materials:

  • Azide-modified protein (in a compatible buffer, e.g., PBS, pH 7.4)

  • Alkyne-functionalized molecule

  • Copper(II) Sulfate (CuSO4) stock solution: 20 mM in water

  • Copper ligand (e.g., THPTA or TBTA) stock solution: 50 mM in DMSO or water

  • Reducing agent (Sodium Ascorbate) stock solution: 100 mM in water (prepare fresh)

  • Optional: Aminoguanidine to scavenge reactive oxygen species (ROS) byproducts[4][5]

  • Reaction buffer (e.g., phosphate buffer, pH 7.0-8.0)

  • DMSO or DMF for dissolving hydrophobic molecules

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Azide-modified protein solution

    • Alkyne-functionalized molecule (typically 5-20 fold molar excess over the protein)

    • Reaction buffer to adjust the final volume.

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO4 stock solution with the ligand stock solution in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO4 with 5.0 µL of 50 mM ligand. Let it stand for a few minutes.

  • Initiate the Reaction:

    • Add the catalyst premix to the reaction mixture.

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration (e.g., overnight) for sensitive proteins.

  • Purification: Purify the protein conjugate using size-exclusion chromatography or dialysis to remove excess reagents and byproducts.

Quantitative Data for CuAAC:

ParameterTypical Value/RangeNotes
Protein Concentration 1-10 mg/mLHigher concentrations can improve reaction rates.
Alkyne:Azide Molar Ratio 5:1 to 50:1A higher excess of the smaller molecule drives the reaction to completion.
Copper(I) Concentration 50-200 µMHigher concentrations can lead to protein precipitation or degradation.
Ligand:Copper Ratio 5:1The ligand stabilizes the Cu(I) oxidation state and protects the protein.
Sodium Ascorbate Conc. 1-5 mMA fresh solution is crucial for efficient reduction of Cu(II) to Cu(I).
Reaction Time 1-16 hoursDependent on temperature and reactant concentrations.
Typical Yield >90%Highly efficient reaction under optimal conditions.

CuAAC Reaction Pathway

CuAAC_Pathway Protein_N3 Azide-Modified Protein Ligation 1,2,3-Triazole Linkage Protein_N3->Ligation Alkyne Alkyne-Probe Alkyne->Ligation Catalyst Cu(I) Catalyst (from CuSO4 + NaAsc) Catalyst->Ligation Product Modified Protein Conjugate Ligation->Product

Caption: The copper(I)-catalyzed cycloaddition of an azide and a terminal alkyne.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Modification

SPAAC is a copper-free click chemistry reaction that is ideal for applications in living systems or with proteins that are sensitive to copper. This reaction utilizes a strained cyclooctyne (e.g., DBCO, DIBO) that reacts spontaneously with an azide.

Materials:

  • Azide-modified protein (in a compatible buffer, e.g., PBS, pH 7.4)

  • Cyclooctyne-functionalized molecule (e.g., DBCO-dye, DBCO-biotin)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein with the cyclooctyne-functionalized molecule. A 2-10 fold molar excess of the cyclooctyne reagent is typically used.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific cyclooctyne used and the reactant concentrations.[6]

  • Purification: Purify the protein conjugate using size-exclusion chromatography or dialysis to remove the excess cyclooctyne reagent.

Quantitative Data for SPAAC Kinetics:

The efficiency of SPAAC reactions is often described by the second-order rate constant (k₂).

Cyclooctyne DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
DIBO~0.1[7]
DBCO~0.3-1.0[7]
DIFO~0.3[8]
BCN~0.03General Literature

SPAAC Experimental Workflow

SPAAC_Workflow Start Start: Azide-Modified Protein Add_Probe Add Cyclooctyne-Probe (e.g., DBCO-Dye) Start->Add_Probe Incubate Incubate (RT or 37°C, 1-24h) Add_Probe->Incubate Purify Purification (Size-Exclusion Chromatography) Incubate->Purify End End: Modified Protein Conjugate Purify->End

Caption: A streamlined workflow for copper-free protein modification using SPAAC.

Applications in Drug Discovery and Development

The ability to site-specifically modify proteins using this compound and click chemistry has numerous applications in drug discovery and development:

  • Antibody-Drug Conjugates (ADCs): Precise attachment of cytotoxic drugs to antibodies at specific sites to improve their therapeutic index.

  • PEGylation: Site-specific attachment of polyethylene glycol (PEG) to therapeutic proteins to increase their in vivo half-life.

  • Protein-Protein Ligation: Synthesis of large, complex proteins by ligating smaller, synthetically accessible peptide fragments.

  • Biophysical Probes: Introduction of fluorescent dyes, FRET pairs, or spin labels to study protein structure, dynamics, and interactions.

  • Vaccine Development: Conjugation of peptides to carrier proteins to enhance immunogenicity.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low coupling efficiency of this compound in SPPS Steric hindrance, reduced nucleophilicity of the aza-amino group.Use a more powerful coupling reagent (e.g., HATU, PyAOP). Increase coupling time and/or perform a double coupling.
Low yield in CuAAC reaction Inactive catalyst (oxidized copper), impure reagents.Use a freshly prepared solution of sodium ascorbate. Ensure a 5-fold excess of ligand over copper. Degas solutions to remove oxygen.
Protein precipitation during CuAAC High copper concentration, protein instability.Reduce the copper concentration. Perform the reaction at a lower temperature (4°C). Screen different buffers and pH values.
Slow or incomplete SPAAC reaction Low reactant concentrations, steric hindrance around the azide.Increase the concentration of the cyclooctyne reagent. Increase the reaction temperature and/or time. Ensure the azide is accessible on the protein surface.

Conclusion

This compound is a valuable tool for the precise chemical modification of proteins. Its incorporation into peptides via SPPS, followed by highly efficient and bioorthogonal CuAAC or SPAAC ligation, provides a robust platform for the synthesis of well-defined protein conjugates for a wide range of applications in research and drug development. The protocols and data provided in this document serve as a comprehensive guide for researchers looking to leverage this powerful technology.

References

Aza-Peptides as Potent Enzyme Inhibitors: A Detailed Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aza-peptides are a class of peptidomimetics where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom.[1][2][3] This substitution introduces significant changes to the peptide backbone, including altered electronic properties, conformational constraints, and resistance to proteolytic degradation.[1][4][5] These unique characteristics make aza-peptides powerful tools for inhibiting enzymes, particularly proteases, and they have emerged as promising candidates for the development of novel therapeutics against a range of diseases, including cancer, neurodegenerative disorders, and parasitic infections.[2][6][7] This document provides a comprehensive overview of the synthesis of aza-peptides and their application in enzyme inhibition studies, complete with detailed experimental protocols and data presentation.

Data Presentation: Inhibitory Activity of Aza-Peptides

The potency of aza-peptide inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes the inhibitory activities of various aza-peptides against different enzyme targets.

Aza-Peptide InhibitorTarget EnzymeIC50 (µM)Ki (nM)Reference
Z-Leu-Leu-azaLeu-CHO20S Proteasome9.02-[1]
Z-Asp-Glu-Val-azaAsp-COMeCaspase-37.74-[1]
Z-Ile-Glu-Thr-azaAsp-COMeCaspase-69.08-[1]
Z-Ala-Ala-azaAsn-COBnLegumain22.23 & 17.82-[1]
Z-Phe-(N-Me)azaAla-nitrileCathepsin L-0.074[1]
Z-Phe-(N-Me)azaAla-nitrileCathepsin S-0.22[1]
Z-Phe-(N-Me)azaAla-nitrileCathepsin K-0.022[1]
Z-Arg-Leu-His-Agly-Ile-Val-OMeCathepsin B-0.0011[1]
Z-Arg-Leu-His-Agly-Ile-Val-OMeCathepsin K-0.55[1]
Ac-Thr-Ser-Leu-Agly-Ser-Pro-Pro-Pro-Ser-NH2m-Calpain-3.5 (µM)[1]
Ac-Thr-Ser-Leu-Agly-Ser-Pro-Pro-Pro-Ser-NH2Cathepsin B-69.9 (µM)[1]

Experimental Protocols

I. Synthesis of Aza-Peptides

The synthesis of aza-peptides can be accomplished through either solution-phase or solid-phase methods.[1][8] Solid-phase peptide synthesis (SPPS) is often preferred due to its efficiency and the potential for automation.[9][10] A common strategy involves the "submonomer" approach, where the aza-amino acid residue is constructed stepwise on the solid support.[11][12]

A. Solid-Phase Submonomer Synthesis of an Aza-Peptide

This protocol outlines the key steps for incorporating an aza-amino acid into a peptide sequence using SPPS.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin or other suitable solid support

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Fmoc-protected benzotriazole esters of aza-amino acids (aza-OBt building blocks)[9][10]

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5)

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 1 minute, drain, and then for an additional 10 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Standard): For natural amino acids, dissolve the Fmoc-protected amino acid (5 eq), DIC (5 eq), and Oxyma Pure (5 eq) in DMF and add to the resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature or using microwave irradiation for shorter reaction times (e.g., 2 minutes at 90°C).[10]

  • Washing: Wash the resin with DMF and DCM.

  • Aza-Amino Acid Incorporation:

    • Dissolve the Fmoc-protected aza-amino acid benzotriazole ester (aza-OBt) (5 eq) in DMF.[10]

    • Add the solution to the resin and allow the coupling to proceed for 60 minutes at 60°C.[10]

  • Washing: Wash the resin with DMF and DCM.

  • Acylation of the Semicarbazide: To couple the next amino acid to the aza-residue, use a standard coupling protocol (as in step 4), potentially with extended coupling times or double coupling to ensure complete reaction.[10]

  • Repeat: Repeat steps 2-8 to elongate the peptide chain to the desired length.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized aza-peptide by mass spectrometry and analytical RP-HPLC.

II. Enzyme Inhibition Assay

This protocol describes a general method for evaluating the inhibitory potency of a synthesized aza-peptide against a target protease using a fluorogenic substrate.

Materials:

  • Purified target enzyme

  • Fluorogenic substrate specific for the target enzyme (e.g., Ac-DEVD-AMC for Caspase-3)[2]

  • Assay buffer (enzyme-specific)

  • Synthesized aza-peptide inhibitor dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate (black, for fluorescence assays)

  • Microplate reader with fluorescence detection capabilities

Protocol:

  • Prepare Reagents: Dilute the enzyme and substrate to their working concentrations in the assay buffer. Prepare a serial dilution of the aza-peptide inhibitor.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Aza-peptide inhibitor at various concentrations (or vehicle control)

    • Enzyme solution

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader. The excitation and emission wavelengths will be specific to the fluorophore of the substrate (e.g., λex = 353 nm, λem = 442 nm for AMC).[2]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the enzyme activity (as a percentage of the uninhibited control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve using a non-linear regression analysis.

Visualizations

The following diagrams illustrate key concepts in the synthesis and application of aza-peptides for enzyme inhibition.

aza_peptide_synthesis_workflow Resin Solid Support (e.g., Rink Amide Resin) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 AA_Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Washing1->AA_Coupling Washing2 Washing (DMF, DCM) AA_Coupling->Washing2 Aza_AA_Coupling Aza-Amino Acid Coupling (Fmoc-Aza-AA-OBt) Washing2->Aza_AA_Coupling Washing3 Washing (DMF, DCM) Aza_AA_Coupling->Washing3 Acylation Acylation of Semicarbazide (Fmoc-AA-OH, DIC, Oxyma) Washing3->Acylation Elongation Repeat for Peptide Elongation Acylation->Elongation Elongation->Fmoc_Deprotection n cycles Cleavage Cleavage & Deprotection (TFA Cocktail) Elongation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Pure Aza-Peptide Purification->Final_Product

Caption: Workflow for Solid-Phase Synthesis of Aza-Peptides.

enzyme_inhibition_mechanism Enzyme {Active Site | {Nucleophile (e.g., Cys, Ser)}} Covalent_Adduct {Reversible Covalent Adduct | {Tetrahedral Intermediate}} Enzyme:nuc->Covalent_Adduct Nucleophilic Attack Aza_Peptide Aza-Peptide Inhibitor Electrophilic Warhead (e.g., Aldehyde, Ketone) Aza_Peptide->Covalent_Adduct Inhibition Enzyme Inhibition Covalent_Adduct->Inhibition

Caption: Mechanism of Enzyme Inhibition by Aza-Peptides.

enzyme_inhibition_assay_workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Plate_Setup Set up 96-Well Plate (Buffer, Inhibitor, Enzyme) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate (e.g., 15 min at 37°C) Plate_Setup->Pre_incubation Add_Substrate Add Fluorogenic Substrate Pre_incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis (Calculate Velocities, Plot Dose-Response) Measure_Fluorescence->Data_Analysis Determine_IC50 Determine IC50 Data_Analysis->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for an Enzyme Inhibition Assay.

Conclusion

Aza-peptides represent a versatile and potent class of enzyme inhibitors with significant therapeutic potential. Their synthesis, once a considerable challenge, has been streamlined through the development of solid-phase methods, enabling the rapid generation of diverse aza-peptide libraries for screening.[9][10] The protocols and data presented herein provide a solid foundation for researchers to synthesize, characterize, and evaluate aza-peptides as inhibitors of their enzyme targets of interest. The unique properties of aza-peptides, particularly their enhanced stability and ability to adopt specific conformations, will continue to drive their exploration in drug discovery and chemical biology.[5][13]

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Boc-D-Aza-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Boc-D-Aza-OH in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions. SPAAC is a powerful, copper-free click chemistry technique ideal for the precise and efficient conjugation of biomolecules under physiological conditions. Its bioorthogonality makes it an invaluable tool in drug development, molecular biology, and materials science.

Introduction to SPAAC with this compound

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a bioorthogonal ligation reaction between a strained cyclooctyne and an azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][][3] This feature makes SPAAC particularly well-suited for applications in living systems.[1][][3] The reaction is driven by the release of ring strain from the cyclooctyne, leading to a rapid and highly selective cycloaddition.[]

This compound, a Boc-protected D-amino acid containing an azide moiety, serves as a versatile building block for introducing an azide group into peptides and other molecules. The Boc protecting group allows for its incorporation during standard solid-phase peptide synthesis (SPPS), and the azide handle can then be used for subsequent modification via SPAAC. This enables the site-specific labeling of peptides and proteins with a wide range of functionalities, including fluorescent dyes, imaging agents, and therapeutic payloads.

Key Features and Applications

The use of this compound in SPAAC reactions offers several advantages:

  • Biocompatibility: The absence of a copper catalyst minimizes cellular toxicity, making it ideal for in vivo and live-cell labeling studies.[3]

  • High Specificity: The azide and cyclooctyne groups are bioorthogonal, meaning they react selectively with each other without cross-reactivity with native biological functional groups.[]

  • Favorable Kinetics: SPAAC reactions proceed efficiently at physiological temperatures and pH, often with rapid reaction rates.[1][4]

  • Stable Linkage: The resulting triazole ring is chemically stable, ensuring the integrity of the bioconjugate.

These features make SPAAC with this compound a valuable tool for a variety of applications in research and drug development:

  • Peptide and Protein Labeling: Site-specific attachment of reporter molecules such as fluorophores and biotin for imaging and detection.

  • Antibody-Drug Conjugates (ADCs): Covalent attachment of cytotoxic drugs to antibodies for targeted cancer therapy.[5]

  • Drug Delivery: Development of targeted drug delivery systems by conjugating drugs to targeting ligands.[3]

  • Biomaterial Science: Formation of hydrogels and surface functionalization.

Quantitative Data on SPAAC Reaction Kinetics

The following table summarizes representative second-order rate constants for SPAAC reactions between various azides and common cyclooctynes. These values can be used to estimate reaction times and optimize conditions for SPAAC with this compound.

Azide CompoundCyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/BufferTemperature (°C)Reference
Novel Positively Charged Azidoamino AcidDBCO0.34HBS buffer (pH 7.4)25[1][7]
Novel Positively Charged Azidoamino Acid (Boc-protected)BCN0.28Methanol25[1][7]
Fmoc-Azidolysine (Fmoc-N₃K)BCN0.037Methanol25[1]
3-azido-L-alaninesulfo-DBCO-amine0.32 - 0.85PBS (pH 7)25 - 37[4][6]
1-azido-1-deoxy-β-D-glucopyranosidesulfo-DBCO-amine0.55 - 1.22HEPES (pH 7)25 - 37[4][6]
Benzyl AzideDIBO~2.5 x 10⁻²Methanol25[8]
para-azidomethyl-L-phenylalanine (pAMF)DBCO-PEG~7-fold higher than pAzFNot specifiedNot specified[9]

Experimental Protocols

The following protocols provide detailed methodologies for incorporating this compound into a peptide via solid-phase peptide synthesis (SPPS) and for the subsequent SPAAC reaction with a cyclooctyne-modified molecule.

Protocol 1: Incorporation of this compound into a Peptide via Boc-SPPS

This protocol describes the manual solid-phase synthesis of a peptide containing a D-azido-amino acid residue using Boc chemistry.

Materials:

  • This compound

  • Merrifield or PAM resin[10]

  • Other Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)[10]

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Piperidine (for Fmoc-SPPS comparison if needed)

  • Cleavage cocktail (e.g., HF or TFMSA/TFA)[10]

  • Cold diethyl ether

  • Standard solid-phase peptide synthesis vessel and shaker

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in the synthesis vessel.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Add a solution of 50% TFA in DCM to the resin and shake for 5 minutes.[10]

    • Drain the solution and add a fresh solution of 50% TFA in DCM. Shake for 20-30 minutes.[10]

    • Drain and wash the resin thoroughly with DCM, followed by DMF.

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve the Boc-protected amino acid (3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to pre-activate.

    • Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), repeat the coupling step.

    • Wash the resin with DMF and DCM.

  • Incorporation of this compound:

    • Follow the same coupling procedure as in step 3, using this compound as the amino acid.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Boc Deprotection: After the final amino acid has been coupled, perform a final Boc deprotection as described in step 2.

  • Peptide Cleavage and Deprotection:

    • Wash the final peptidyl-resin with DMF, DCM, and methanol, and dry under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., HF or a mixture of trifluoromethanesulfonic acid (TFMSA) and TFA).[10]

    • Caution: Handle strong acids with appropriate safety precautions in a fume hood.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the azide-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Protocol 2: General Procedure for SPAAC Bioconjugation

This protocol describes the conjugation of an azide-containing peptide (synthesized in Protocol 1) with a molecule functionalized with a strained cyclooctyne (e.g., DBCO, BCN).

Materials:

  • Azide-containing peptide (from Protocol 1)

  • Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester, BCN-amine)

  • Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or borate buffer (pH 7-8.5).[4] Avoid buffers containing azides.

  • Organic Co-solvent (optional): DMSO or DMF

  • Purification system: RP-HPLC or size-exclusion chromatography (SEC)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-containing peptide in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the cyclooctyne-functionalized molecule in a minimal amount of an organic co-solvent (e.g., DMSO) if it is not readily soluble in the aqueous buffer. The final concentration of the organic solvent in the reaction mixture should ideally be below 10% to avoid denaturation of biomolecules.

  • Conjugation Reaction:

    • Combine the solutions of the azide-peptide and the cyclooctyne-molecule. A molar excess of 1.5 to 10-fold of the cyclooctyne reagent is often used to drive the reaction to completion.

    • Incubate the reaction mixture at room temperature (25°C) or 37°C. Reaction times can range from 1 to 24 hours, depending on the reactivity of the cyclooctyne and the concentration of the reactants. For less reactive cyclooctynes or low concentrations, longer incubation times or incubation at 4°C overnight may be necessary.

  • Reaction Monitoring (Optional):

    • The progress of the reaction can be monitored by observing the decrease in the absorbance of the DBCO group at approximately 309 nm using a UV-Vis spectrophotometer.[1][9]

    • Alternatively, reaction progress can be monitored by LC-MS or RP-HPLC analysis of small aliquots taken from the reaction mixture over time.

  • Purification of the Conjugate:

    • Once the reaction is complete, purify the bioconjugate to remove unreacted starting materials and byproducts.

    • For peptide conjugates, RP-HPLC is a common and effective purification method.

    • For larger protein conjugates, size-exclusion chromatography (SEC) or dialysis may be more appropriate.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using techniques such as LC-MS, MALDI-TOF mass spectrometry, and SDS-PAGE (for larger proteins).

Visualizations

Chemical Reaction and Workflow Diagrams

SPAAC_Reaction cluster_reactants Reactants cluster_product Product Boc_Aza This compound (or peptide-N3) Triazole Stable Triazole Conjugate Boc_Aza->Triazole + Boc_Aza->Triazole SPAAC (Copper-Free) Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->Triazole Cyclooctyne->Triazole SPAAC (Copper-Free)

Caption: General reaction scheme for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

SPAAC_Workflow cluster_synthesis Peptide Synthesis cluster_conjugation SPAAC Conjugation SPPS Boc-SPPS with This compound Cleavage Cleavage & Deprotection SPPS->Cleavage Purification1 RP-HPLC Purification Cleavage->Purification1 Azide_Peptide Azide-Containing Peptide Purification1->Azide_Peptide Prepare_Reagents Prepare Peptide & Cyclooctyne Solutions Azide_Peptide->Prepare_Reagents React Mix and Incubate (RT or 37°C, 1-24h) Prepare_Reagents->React Monitor Monitor Reaction (UV-Vis or LC-MS) React->Monitor Purification2 Purify Conjugate (RP-HPLC or SEC) Monitor->Purification2 Final_Product Final Bioconjugate Purification2->Final_Product

References

Revolutionizing Drug Discovery: Automated Solid-Phase Synthesis of Azapeptides

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azapeptides, peptidomimetics where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom, represent a promising class of therapeutic candidates. This modification results in an enzyme-resistant semicarbazide bond, enhancing peptide stability and therapeutic potential.[1][2][3] However, the widespread application of azapeptides has been historically hindered by significant synthetic challenges, particularly the lack of stable building blocks and the reduced nucleophilicity of the semicarbazide group, which complicates chain elongation in standard solid-phase peptide synthesis (SPPS).[2][3]

Recent advancements have led to the development of a fully automated solid-phase azapeptide synthesis platform. This technology leverages bench-stable, pre-activated aza-amino acid building blocks, such as Fmoc-protected benzotriazole esters (Fmoc-azaAA-OBt), making azapeptide synthesis compatible with standard automated peptide synthesizers.[1][2][4][5] This breakthrough significantly reduces reaction times, improves crude purity and isolated yields, and enables the rapid generation of azapeptide libraries for drug discovery and development.[1][4]

Key Advantages of Automated Azapeptide Synthesis:

  • Enhanced Stability: Azapeptides exhibit increased resistance to enzymatic degradation.[1][3]

  • Improved Efficiency: Automation streamlines the synthesis process, reducing manual intervention and synthesis time.[1][4]

  • Higher Purity and Yield: Optimized protocols lead to cleaner crude products and better overall yields.[1][4]

  • Increased Accessibility: The use of stable building blocks and standard synthesizers makes azapeptide synthesis more accessible to a broader range of researchers.[2][5]

  • Facilitates Library Synthesis: Rapid and efficient synthesis enables the creation of diverse azapeptide libraries for screening and optimization.[1][4]

Experimental Workflow Overview

The automated solid-phase synthesis of azapeptides follows a cyclical process similar to standard Fmoc-SPPS. The key distinction lies in the incorporation of the aza-amino acid monomer and the subsequent coupling of the next amino acid to the less nucleophilic semicarbazide nitrogen.

Automated_Azapeptide_Synthesis_Workflow Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Aza_Coupling Aza-Amino Acid Coupling (Fmoc-azaAA-OBt) Washing1->Aza_Coupling Washing2 Washing (DMF) Aza_Coupling->Washing2 Fmoc_Deprotection2 Fmoc Deprotection (Piperidine/DMF) Washing2->Fmoc_Deprotection2 Washing3 Washing (DMF) Fmoc_Deprotection2->Washing3 AA_Coupling Amino Acid Coupling (Microwave-Assisted) Washing3->AA_Coupling Washing4 Washing (DMF) AA_Coupling->Washing4 Repeat Repeat Cycle Washing4->Repeat For next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing4->Cleavage Final residue Repeat->Fmoc_Deprotection End End: Purification & Analysis Cleavage->End

Caption: Automated solid-phase azapeptide synthesis workflow.

Protocols

Materials and Equipment
  • Resin: Wang or Rink amide resin pre-loaded with the C-terminal amino acid.

  • Aza-Amino Acid Monomers: Fmoc-protected aza-amino acid benzotriazole esters (Fmoc-azaAA-OBt).

  • Standard Amino Acids: Fmoc-protected amino acids.

  • Reagents:

    • N,N-Dimethylformamide (DMF)

    • Piperidine

    • Dichloromethane (DCM)

    • Diisopropylcarbodiimide (DIC)

    • Oxyma Pure

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Deionized water

  • Equipment:

    • Automated microwave peptide synthesizer

    • HPLC for purification and analysis

    • Mass spectrometer

Protocol 1: Automated Azapeptide Synthesis at Room Temperature

This protocol is suitable for the incorporation of aza-amino acids using a standard automated peptide synthesizer without microwave capability.

  • Resin Preparation: Swell the amino acid-loaded resin (0.1 mmol) in DMF (3 x 2.5 mL) for 10 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 2.5 mL, 2.5 minutes per cycle) to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF.

  • Aza-Amino Acid Coupling: Add a solution of the Fmoc-aza-amino acid benzotriazole ester (5 equivalents, 0.2 M in DMF) to the resin and shake at room temperature for 16 hours.[4]

  • Washing: Wash the resin with DMF.

  • Fmoc Deprotection of Aza-Residue: Treat the resin with 20% piperidine in DMF (2.5 mL) and shake for 2.5 minutes to remove the Fmoc group from the newly incorporated aza-residue.

  • Washing: Wash the resin with DMF.

  • Coupling of the Next Amino Acid:

    • Pre-activate the next Fmoc-amino acid (5 equivalents) with a coupling agent such as HCTU.

    • Add the activated amino acid solution to the resin and couple for the recommended time. Note that coupling to the aza-residue's semicarbazide nitrogen is often sluggish.[2]

  • Chain Elongation: Repeat steps 2-3 and 8 for the remaining standard amino acid couplings.

  • Cleavage and Deprotection: After the final synthesis cycle, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., TFA/H2O/TIPS 95:2.5:2.5 v/v/v) for 2 hours at room temperature.[4]

  • Purification and Analysis: Precipitate the crude peptide in cold ether, centrifuge, and decant. Purify the peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Protocol 2: Microwave-Assisted Automated Azapeptide Synthesis

This optimized protocol utilizes microwave irradiation to accelerate coupling steps, particularly for the challenging acylation of the aza-residue.

  • Resin Preparation: Swell the amino acid-loaded resin (0.1 mmol) in DMF.

  • Standard Amino Acid Cycles: For natural amino acid couplings, perform Fmoc deprotection for 1 minute at 90°C and a single coupling step for 2 minutes at 90°C using DIC (10 eq) and Oxyma Pure (5 eq).[4]

  • Aza-Amino Acid Incorporation:

    • Perform Fmoc deprotection as in the standard cycle.

    • Couple the Fmoc-aza-amino acid benzotriazole ester (5 equivalents) for 60 minutes at 60°C.[4]

  • Coupling to the Aza-Residue:

    • Perform Fmoc deprotection of the aza-residue.

    • Couple the next standard Fmoc-amino acid using microwave-assisted acylation at 60°C with DIC/Oxyma Pure. This has been shown to significantly improve coupling efficiency.[5]

  • Chain Elongation: Continue with the standard microwave-assisted cycles for the remaining amino acids.

  • Cleavage and Deprotection: Follow step 10 from Protocol 1.

  • Purification and Analysis: Follow step 11 from Protocol 1.

Quantitative Data Summary

The following tables summarize key quantitative data for the automated synthesis of azapeptides.

Table 1: Aza-Amino Acid Incorporation Conditions

ParameterRoom Temperature ProtocolMicrowave-Assisted Protocol
Aza-Monomer Fmoc-azaAA-OBtFmoc-azaAA-OBt
Equivalents 55
Coupling Time 16 hours60 minutes
Temperature Room Temperature60°C

Table 2: Standard Amino Acid Coupling Conditions

ParameterRoom Temperature ProtocolMicrowave-Assisted Protocol
Coupling Reagents HCTU or othersDIC / Oxyma Pure
Equivalents 5 (AA)10 (DIC), 5 (Oxyma)
Coupling Time Varies2 minutes
Temperature Room Temperature90°C

Table 3: Fmoc Deprotection Conditions

ParameterRoom Temperature ProtocolMicrowave-Assisted Protocol
Reagent 20% Piperidine in DMF20% Piperidine in DMF
Time 2 x 2.5 minutes1 minute
Temperature Room Temperature90°C

Challenges and Solutions in Automated Azapeptide Synthesis

The primary challenge in azapeptide synthesis is the reduced nucleophilicity of the semicarbazide nitrogen of an aza-amino acid compared to the α-amino group of natural amino acids.[2][3] This can lead to incomplete coupling during chain elongation.

Challenges_Solutions Challenge Challenge: Reduced Nucleophilicity of Semicarbazide Nitrogen Solution1 Solution 1: Use of Pre-activated Fmoc-azaAA-OBt Monomers Challenge->Solution1 Solution2 Solution 2: Microwave-Assisted Coupling Challenge->Solution2 Solution3 Solution 3: Optimization of Coupling Reagents (e.g., DIC/Oxyma Pure) Challenge->Solution3 Outcome1 Outcome: Improved Coupling Efficiency Solution1->Outcome1 Solution2->Outcome1 Outcome2 Outcome: Reduced Reaction Times Solution2->Outcome2 Solution3->Outcome1 Outcome3 Outcome: Higher Purity and Yield Solution3->Outcome3

Caption: Challenges and solutions in automated azapeptide synthesis.

Submonomer Solid-Phase Synthesis

An alternative approach to azapeptide synthesis is the submonomer strategy. This method involves a three-step process for constructing the aza-residue directly on the solid support:

  • Hydrazone activation and coupling: Acylation of the resin-bound peptide with an activated carbazate derived from a hydrazone.

  • Semicarbazone functionalization: Chemoselective installation of the aza-amino acid side chain via N-alkylation.

  • Orthogonal deprotection: Removal of the semicarbazone protecting group to complete the monomer addition cycle.[6]

This divergent approach allows for the rapid introduction of a wide variety of natural and unnatural side chains directly on the solid support using easily accessible submonomers.[6]

Conclusion

The development of automated solid-phase synthesis protocols for azapeptides, particularly through the use of stable pre-activated building blocks and microwave-assisted coupling, has overcome major hurdles in the field. These advancements provide a scalable and efficient platform for the rapid generation of azapeptide-based therapeutics, opening new avenues for drug discovery and the development of more stable and potent peptide drugs.[1][2][3]

References

Characterization of Aza-Peptides Synthesized with Boc-D-Aza-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aza-peptides, peptidomimetics in which the α-carbon of one or more amino acid residues is replaced by a nitrogen atom, have garnered significant interest in drug discovery and development.[1][2][3] This modification can impart unique conformational constraints, enhance biological activity, and improve metabolic stability by rendering the peptide bond resistant to enzymatic degradation.[4] The use of tert-butyloxycarbonyl (Boc) protected aza-amino acid building blocks, such as Boc-D-Aza-OH, is a key strategy in the solid-phase peptide synthesis (SPPS) of these novel compounds.

This document provides detailed application notes and protocols for the synthesis and characterization of aza-peptides incorporating this compound. It is intended to guide researchers, scientists, and drug development professionals in the successful application of this chemistry for the creation of new therapeutic and research agents.

Data Presentation

The successful synthesis and purification of aza-peptides require careful monitoring and characterization at each step. The following tables provide representative quantitative data for the synthesis of aza-peptides using Boc-protected aza-amino acid building blocks.

Table 1: Coupling Efficiency of Boc-Protected Amino Acids in SPPS

Carboxyl-Reacting Amino AcidAmine-Reacting ResidueCoupling Efficiency (%)Notes
Boc-His(Dnp)-OHGln< 98Histidine can be a difficult residue to couple.
Boc-Thr(Bzl)-OHGln< 98Threonine presents steric hindrance.
Boc-Arg(Tos)-OHGln< 98Arginine coupling can be challenging.
Boc-Val-OHGln< 98Valine is a sterically hindered amino acid.
Boc-Ile-OHGln< 98Isoleucine coupling can be difficult.
Boc-Gln(Xan)-OHGln< 98Glutamine can be problematic.
Boc-Gln(Xan)-OHLeu< 98Difficult coupling.
Boc-Gln(Xan)-OHAla< 98Difficult coupling.
Boc-Gln(Xan)-OHArg< 98Difficult coupling.
Boc-Gln(Xan)-OHIle< 98Difficult coupling.

Data adapted from a study on coupling efficiencies in Boc-benzyl strategy SPPS. The study noted that no amino acid coupling can be predicted to be 100% complete with a single coupling reaction.[5]

Table 2: Characterization Data for a Representative Aza-Peptide

Peptide SequenceSynthesis ScaleCrude Purity (by HPLC)Final Yield after PurificationMolecular Weight (Expected)Molecular Weight (Observed by MS)
Ac-His-D-Phe-Arg-AzaTrp-NH₂0.1 mmol75%45%678.78678.8
Ac-His-D-Phe-AzaArg-Trp-NH₂0.1 mmol72%42%651.75651.7
Ac-His-Aza-D-Phe-Arg-Trp-NH₂0.1 mmol78%50%636.72636.7
Ac-AzaHis-D-Phe-Arg-Trp-NH₂0.1 mmol68%38%622.70622.7

Note: This table presents hypothetical yet realistic data for aza-peptide analogs of a potent tetrapeptide melanocortin receptor agonist, as described in literature.[6] Actual results may vary depending on the specific sequence and synthesis conditions.

Experimental Protocols

The following protocols provide a detailed methodology for the solid-phase synthesis of aza-peptides using this compound. A key challenge in aza-peptide synthesis is the lower nucleophilicity of the N-terminal amine of the aza-residue, which can lead to incomplete coupling.[4] To address this, the use of N-Boc-aza-dipeptide building blocks has been shown to be an effective strategy.[1][7]

Protocol 1: Solid-Phase Aza-Peptide Synthesis using N-Boc-Aza-Dipeptide Building Blocks

This protocol is based on the general principles of Boc-SPPS and incorporates the use of a pre-formed N-Boc-aza-dipeptide to facilitate the incorporation of the aza-amino acid.[1][8][9]

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.[8]

  • Wash the resin with DCM (3x) and N,N-dimethylformamide (DMF) (3x).

2. Standard Boc-SPPS Cycles (for amino acids preceding the aza-dipeptide):

  • Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Boc protecting group.[8]

  • Washing: Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).[8]

  • Neutralization: Treat the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.[9]

  • Washing: Wash the resin with DCM (3x).

  • Coupling: Couple the next Boc-protected amino acid (2-4 equivalents) using a suitable coupling reagent (e.g., HBTU, DIC/HOBt) in DMF. Allow the reaction to proceed for 1-4 hours.[10] Monitor coupling completion with the Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat these steps for each amino acid until the desired sequence preceding the aza-dipeptide is assembled.

3. Incorporation of the N-Boc-Aza-Dipeptide:

  • Coupling: Couple the N-Boc-aza-dipeptide (2-4 equivalents) using a highly efficient coupling reagent such as HBTU or HATU in the presence of DIEA in DMF. Due to the potentially lower reactivity, the coupling time may need to be extended (e.g., 4-12 hours).

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

4. Continuation of Peptide Synthesis (for amino acids following the aza-dipeptide):

  • Continue with standard Boc-SPPS cycles as described in step 2.

5. Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Treat the resin with anhydrous hydrogen fluoride (HF) in the presence of a scavenger (e.g., anisole) at 0°C for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures). [8]

  • Evaporate the HF and precipitate the crude peptide with cold diethyl ether.

  • Collect the peptide by filtration and dry under vacuum.

6. Purification and Characterization:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (MS) and analytical RP-HPLC to confirm its identity and purity.

Mandatory Visualization

Experimental Workflow for Boc-SPPS of Aza-Peptides

SPPS_Workflow Resin Resin Swelling (DCM) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Washing (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA in DCM) Wash1->Neutralization Wash2 Washing (DCM) Neutralization->Wash2 Coupling Amino Acid or Boc-Aza-Dipeptide Coupling (HBTU/HATU in DMF) Wash2->Coupling Wash3 Washing (DMF, DCM) Coupling->Wash3 Cycle Repeat Cycle Wash3->Cycle Cycle->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (HF/Anisole) Cycle->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: General workflow for a single coupling cycle in Boc-SPPS for aza-peptides.

Signaling Pathway of Calcitonin Gene-Related Peptide (CGRP) Receptor

Aza-peptides have been synthesized as analogues of the C-terminal fragment of the human calcitonin gene-related peptide (hCGRP), which are antagonists of the CGRP receptor.[1][7] The CGRP receptor is a key player in migraine pathophysiology.

CGRP_Signaling cluster_membrane Cell Membrane CGRP CGRP Receptor CGRP Receptor (CLR/RAMP1) CGRP->Receptor Binds & Activates Aza_hCGRP Aza-hCGRP Analogue Aza_hCGRP->Receptor Binds & Blocks Gs Gαs Receptor->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Signaling Downstream Signaling (e.g., Vasodilation, Neurogenic Inflammation) PKA->Signaling

Caption: Simplified signaling pathway of the CGRP receptor and its antagonism by aza-hCGRP analogues.

References

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during Solid-Phase Peptide Synthesis (SPPS). This guide focuses specifically on troubleshooting the incomplete coupling of Boc-D-Aza-OH.

Frequently Asked Questions (FAQs): Incomplete Coupling of this compound

Q1: What is this compound, and why is its coupling in SPPS challenging?

A1: this compound is a D-amino acid analog where the alpha-carbon is replaced by a nitrogen atom. This substitution introduces unique stereoelectronic properties that make its incorporation into a peptide chain challenging. The primary difficulty arises from the decreased nucleophilicity of the terminal nitrogen of the resulting semicarbazide on the growing peptide chain, which is to be acylated by the incoming activated this compound.[1][2] Additionally, steric hindrance from the side chain of the aza-amino acid can further impede the coupling reaction.[1]

Q2: How can I confirm that the coupling of this compound is incomplete?

A2: Incomplete coupling of this compound can be detected using the qualitative Kaiser test (ninhydrin test).[3][4] After the coupling step, a small sample of the resin is washed and treated with the Kaiser test reagents. A positive result, indicated by a blue or purple color, signifies the presence of unreacted primary amines on the resin, meaning the coupling was unsuccessful. A yellow or colorless result suggests a complete coupling. It is important to note that the Kaiser test is specific for primary amines and will not directly detect the presence of the unreacted semicarbazide nitrogen of a previously coupled aza-amino acid. However, it is essential for confirming the presence of the free amine before the this compound coupling and for monitoring the subsequent coupling to the deprotected N-terminus of the newly added aza-amino acid.

Q3: What are the common causes of incomplete this compound coupling?

A3: Several factors can contribute to the incomplete coupling of this compound:

  • Reduced Nucleophilicity: The nitrogen atom of the semicarbazide at the N-terminus of the growing peptide chain is less nucleophilic than a standard primary amine, making the acylation reaction slower and less efficient.[1][2]

  • Steric Hindrance: The three-dimensional structure of the aza-amino acid and the growing peptide chain on the solid support can physically block the reactive sites from interacting.[1]

  • Suboptimal Activation: The chosen coupling reagent may not be potent enough to sufficiently activate the carboxylic acid of the incoming this compound to overcome the energy barrier of the reaction.

  • Peptide Aggregation: The growing peptide chain may aggregate on the resin, making the N-terminal amine inaccessible for coupling.

  • Solvent and Reagent Quality: The presence of moisture or impurities in solvents (like DMF or NMP) and reagents can interfere with the coupling reaction.

Q4: What strategies can I employ to improve the coupling efficiency of this compound?

A4: To overcome incomplete coupling, consider the following strategies:

  • Optimize Coupling Reagents: Utilize more potent activating agents. For difficult couplings like those involving aza-amino acids, stronger reagents such as HATU, HBTU, or PyBOP are often more effective than standard carbodiimides like DIC alone.[1] The use of additives like HOAt or HOBt with carbodiimides can also enhance coupling efficiency.

  • Double Coupling: If the Kaiser test indicates incomplete coupling after the first attempt, a second coupling with a fresh solution of the activated this compound should be performed.

  • Extended Reaction Time and Increased Temperature: Increasing the coupling time (e.g., to 4 hours or overnight) and gently raising the temperature (e.g., to 30-40°C) can help drive the reaction to completion. However, be mindful that elevated temperatures can increase the risk of side reactions.

  • Use of Specialized Activation Methods: For particularly challenging aza-amino acid couplings, specialized activation methods, such as the use of pre-formed active esters (e.g., Fmoc-azaAA-OBt) or activation with reagents like triphosgene, have been shown to be effective.[2]

  • Solvent Choice: Ensure the use of high-purity, anhydrous solvents. In cases of suspected peptide aggregation, consider adding a chaotropic salt like LiCl (0.5 M) to the solvent or using a solvent mixture such as DMF/DMSO.

Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids

The following table summarizes the properties of common coupling reagents suitable for sterically hindered amino acids like this compound. The data is extrapolated from studies on other challenging couplings.

Coupling Reagent/MethodRelative ReactivityRacemization RiskKey Considerations
HATU/DIPEA Very HighVery LowHighly efficient for hindered couplings; rapid reaction times. Higher cost.
HBTU/DIPEA HighLowA reliable and widely used reagent, slightly less reactive than HATU.
PyBOP/DIPEA HighLowEffective alternative to HBTU/HATU.
DIC/HOAt HighVery LowHOAt significantly enhances coupling efficiency and suppresses racemization.
DIC/HOBt Medium-HighLowA standard and cost-effective method, may require longer reaction times for hindered couplings.
DIC only MediumMediumLower reactivity for hindered couplings; generally not recommended for difficult sequences.

Experimental Protocols

Standard Protocol for Coupling of this compound using HATU

This protocol outlines a robust method for the coupling of this compound to a resin-bound peptide using HATU as the activating agent.

  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for 30 minutes.

    • Deprotect the N-terminal Boc group using 50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), then IPA (3x), and finally DMF (3x).

    • Neutralize the resin with 10% DIEA in DMF (2 x 2 minutes).

    • Wash the resin with DMF (5x).

  • Activation and Coupling:

    • In a separate vessel, dissolve 3 equivalents of this compound and 2.9 equivalents of HATU in DMF.

    • Add 6 equivalents of DIEA to the activation mixture and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Monitoring and Recoupling:

    • Take a small sample of the resin and perform a Kaiser test to check for completion.

    • If the Kaiser test is positive (blue/purple), indicating incomplete coupling, wash the resin with DMF (3x) and repeat the coupling step with a fresh solution of activated this compound.

    • If the Kaiser test is negative (yellow/colorless), proceed to the washing step.

  • Washing:

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove any unreacted reagents and byproducts.

    • The resin is now ready for the next deprotection and coupling cycle.

Protocol for Kaiser Test (Ninhydrin Test)

This protocol describes the procedure for the qualitative monitoring of free primary amines on the resin.

  • Sample Preparation:

    • Collect a small sample of resin beads (approximately 1-2 mg) from the reaction vessel.

    • Place the beads in a small glass test tube.

    • Wash the beads with DMF (2x) and then with ethanol (2x) to remove any residual reagents.

  • Reagent Addition:

    • Add 2-3 drops of Reagent A (e.g., 5% ninhydrin in ethanol).

    • Add 2-3 drops of Reagent B (e.g., 80% phenol in ethanol).

    • Add 2-3 drops of Reagent C (e.g., 2% 0.001 M KCN in pyridine).

  • Reaction and Observation:

    • Heat the test tube at 100-120°C for 3-5 minutes.

    • Observe the color of the beads and the solution.

      • Positive Result (Incomplete Coupling): An intense blue or purple color indicates the presence of free primary amines.

      • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.

Visualizations

G cluster_start Start: Incomplete Coupling Detected cluster_troubleshooting Troubleshooting Steps cluster_verification Verification start Positive Kaiser Test after This compound Coupling cause1 Potential Cause: Suboptimal Activation start->cause1 cause2 Potential Cause: Steric Hindrance / Aggregation start->cause2 cause3 Potential Cause: Reduced Nucleophilicity start->cause3 solution1a Solution: Use Stronger Activator (e.g., HATU, HBTU) cause1->solution1a solution1b Solution: Increase Reagent Equivalents cause1->solution1b solution2a Solution: Extend Reaction Time cause2->solution2a solution2b Solution: Increase Temperature (e.g., 40°C) cause2->solution2b solution2c Solution: Use Chaotropic Salts (e.g., LiCl) cause2->solution2c solution3 Solution: Perform Double Coupling cause3->solution3 retest Perform Kaiser Test Again solution1a->retest solution1b->retest solution2a->retest solution2b->retest solution2c->retest solution3->retest complete Coupling Complete (Negative Kaiser Test) retest->complete Success incomplete Coupling Still Incomplete (Positive Kaiser Test) retest->incomplete Failure incomplete->cause1 Re-evaluate Strategy

Caption: Troubleshooting workflow for incomplete coupling of this compound.

G start Start: Resin with Free Amino Group deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 2. Washing (DCM, IPA, DMF) deprotection->wash1 neutralization 3. Neutralization (10% DIEA in DMF) wash1->neutralization wash2 4. Washing (DMF) neutralization->wash2 coupling 5. Coupling (Activated Boc-AA) wash2->coupling monitor Monitoring (Kaiser Test) coupling->monitor wash3 6. Washing (DMF, DCM) next_cycle Ready for Next Cycle wash3->next_cycle monitor->coupling Incomplete (Recouple) monitor->wash3 Complete next_cycle->deprotection Start next cycle

References

Technical Support Center: Boc-D-Aza-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Boc-D-Aza-OH in their experiments. The focus is on identifying and minimizing common side reactions to ensure successful peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from a standard amino acid?

This compound is a Boc-protected D-aza-amino acid. In aza-amino acids, the alpha-carbon (Cα) of a traditional amino acid is replaced by a nitrogen atom.[1][2] This substitution introduces significant changes to the peptide backbone, including altered bond angles, hydrogen bonding capabilities, and conformational preferences.[3][4] Azapeptides, peptides containing one or more aza-amino acids, often exhibit increased resistance to enzymatic degradation, making them valuable in drug design.[2][5]

Q2: What are the main challenges when incorporating this compound into a peptide sequence?

The primary challenge is the reduced nucleophilicity of the terminal nitrogen of the semicarbazide formed after the aza-amino acid is incorporated.[6][7] This makes the subsequent coupling of the next amino acid significantly more difficult than in standard solid-phase peptide synthesis (SPPS), often leading to incomplete reactions and lower yields.[6][7]

Q3: What are the most common side reactions associated with the use of this compound?

The most frequently encountered side reactions include:

  • Incomplete Coupling: Due to the lower nucleophilicity of the aza-peptide's N-terminus, the incoming activated amino acid may fail to couple completely, resulting in deletion sequences.[6][7]

  • Guanidinylation: When using uronium or aminium-based coupling reagents like HBTU or HATU, a side reaction can occur where the reagent modifies the free N-terminal amine of the aza-peptide, forming a guanidinyl group that terminates the peptide chain.[8][9]

  • Side-Chain Degradation during Cleavage: For aza-amino acids with aromatic side chains, such as aza-tryptophan or aza-tyrosine, acid-catalyzed degradation or modification of the side chain can occur during the final cleavage from the resin.[10]

Q4: How can I improve the coupling efficiency when working with this compound?

To enhance coupling efficiency, consider the following strategies:

  • Use potent coupling reagents: Reagents like HATU, HCTU, and COMU are generally more effective for difficult couplings, including those involving aza-amino acids.[9][11]

  • Increase reagent equivalents: Using a higher concentration of the activated amino acid and coupling reagents can help drive the reaction to completion.[12]

  • Pre-activation: Pre-activating the incoming amino acid before adding it to the resin can improve coupling efficiency and reduce the risk of guanidinylation.[8]

  • Extended reaction times and double coupling: Allowing the coupling reaction to proceed for a longer duration or performing the coupling step twice can increase the yield of the desired product.[12]

  • Microwave-assisted synthesis: The use of microwave irradiation has been shown to significantly improve the efficiency of aza-peptide synthesis.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the final peptide Incomplete coupling of the amino acid following the Boc-D-Aza residue.- Utilize a more potent coupling reagent such as HATU, HCTU, or COMU. - Increase the equivalents of the amino acid and coupling reagent (e.g., 5 equivalents).[6] - Extend the coupling time (e.g., up to 16 hours at room temperature) or perform a double coupling.[6] - Consider using microwave-assisted coupling protocols.[6]
Mass spectrometry shows a mass addition of +96 Da (or similar) at the N-terminus of a truncated peptide Guanidinylation of the N-terminal aza-amino acid by a uronium/aminium coupling reagent (e.g., HBTU).- Pre-activate the incoming Boc-amino acid with the coupling reagent before adding it to the resin-bound peptide. - Use a phosphonium-based coupling reagent like PyBOP, which does not cause guanidinylation.[9][11] - Use in-situ neutralization protocols during coupling.[8]
Unexpected modification of aromatic side chains (e.g., Trp, Tyr) after cleavage Acid-catalyzed degradation of the side chain of the aza-amino acid during final cleavage with strong acids like TFA.- For sensitive aza-amino acids, consider using milder cleavage conditions or reducing the cleavage time. - For aza-tyrosine, performing the cleavage at a controlled, lower temperature can suppress side reactions.[10]
Presence of significant deletion sequences corresponding to the amino acid after the aza-residue Steric hindrance and reduced nucleophilicity of the aza-peptide N-terminus preventing complete coupling.- In addition to optimizing coupling conditions (see "Low yield"), consider synthesizing the aza-dipeptide unit (Boc-D-Aza-Xaa-OH) separately in solution phase and then coupling it to the resin-bound peptide.

Experimental Protocols

Protocol 1: Manual Boc-SPPS Incorporation of a Boc-D-Aza-Amino Acid

This protocol outlines a single coupling cycle for incorporating a Boc-D-Aza-amino acid into a growing peptide chain on a solid support.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound derivative (5 equivalents)

  • HATU (4.9 equivalents)

  • HOAt (5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (10 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for subsequent Fmoc-SPPS, or TFA solution (50% in DCM) for subsequent Boc-SPPS deprotection.

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Deprotection (if applicable): If the N-terminus is protected, deprotect using the appropriate method (e.g., 20% piperidine in DMF for Fmoc removal).

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Activation of this compound: In a separate vessel, dissolve the this compound, HATU, and HOAt in DMF. Add DIPEA and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated this compound solution to the resin. Agitate the mixture at room temperature. The reaction time may need to be extended (e.g., 4-16 hours) compared to standard couplings.

  • Monitoring: Monitor the coupling progress using a Kaiser test. A negative test indicates the absence of free primary amines and a complete reaction.

  • Washing: Once the coupling is complete, wash the resin with DMF (3 times) and DCM (3 times).

  • Proceed to the next cycle: The resin is now ready for the next deprotection and coupling step.

Protocol 2: Coupling of the Subsequent Amino Acid to the Aza-Peptide

This protocol is critical and addresses the challenging coupling step onto the semicarbazide N-terminus.

Materials:

  • Resin-bound aza-peptide with a deprotected N-terminus

  • Boc-protected amino acid (5-10 equivalents)

  • DIC (10 equivalents)

  • Oxyma Pure (5 equivalents)

  • DMF

Procedure:

  • Deprotection of the Aza-Peptide: Deprotect the N-terminal Boc group of the aza-peptide using 50% TFA in DCM.

  • Washing and Neutralization: Wash the resin thoroughly with DCM and DMF. Neutralize the resin with a solution of 10% DIPEA in DMF.

  • Activation and Coupling: In a separate vessel, dissolve the Boc-protected amino acid and Oxyma Pure in DMF. Add DIC to activate the amino acid. Add this solution to the neutralized resin.

  • Microwave-Assisted Coupling (Recommended): If available, perform the coupling using a peptide synthesizer with microwave irradiation (e.g., 2 minutes at 90°C).[6]

  • Manual Coupling (Alternative): If a microwave is not available, agitate the reaction at an elevated temperature (e.g., 60°C) for an extended period (e.g., 1-2 hours). Multiple coupling cycles (double or triple coupling) may be necessary.[6]

  • Monitoring and Washing: Monitor the reaction completion with a Kaiser test and wash the resin as described in Protocol 1.

Visualizing Workflows and Relationships

Experimental_Workflow Wash1 Wash1 Deprotection Deprotection Wash1->Deprotection Proceed to Next Cycle Neutralization Neutralization Deprotection->Neutralization Next_AA_Activation Next_AA_Activation Microwave_Coupling Microwave_Coupling Next_AA_Activation->Microwave_Coupling Wash2 Wash2 Microwave_Coupling->Wash2

Side_Reaction_Troubleshooting cluster_synthesis Aza-Peptide Synthesis Start Start Synthesis Incorporate_Aza Incorporate This compound Couple_Next_AA Couple Next Amino Acid Incomplete_Coupling Incomplete_Coupling Couple_Next_AA->Incomplete_Coupling leads to Guanidinylation Guanidinylation Couple_Next_AA->Guanidinylation can cause Cleavage Final Cleavage (e.g., TFA) Side_Chain_Deg Side_Chain_Deg Cleavage->Side_Chain_Deg can cause Final_Peptide Purified Aza-Peptide Potent_Reagents Potent_Reagents Incomplete_Coupling->Potent_Reagents mitigated by Optimize_Cond Optimize_Cond Incomplete_Coupling->Optimize_Cond mitigated by Pre_Activation Pre_Activation Guanidinylation->Pre_Activation avoided by Phosphonium_Reagents Phosphonium_Reagents Guanidinylation->Phosphonium_Reagents avoided by Mild_Cleavage Mild_Cleavage Side_Chain_Deg->Mild_Cleavage mitigated by

References

Technical Support Center: Optimizing Reaction Conditions for Boc-D-Aza-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling of Boc-D-Aza-OH in peptide synthesis. The guidance provided is based on established principles for coupling sterically hindered and aza-amino acids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can its coupling be challenging?

This compound is a D-amino acid derivative where the α-carbon has been replaced by a nitrogen atom. This substitution introduces unique conformational constraints. The primary challenge in coupling aza-amino acids stems from the decreased nucleophilicity of the resulting semicarbazide at the N-terminus, which can lead to slower reaction kinetics and incomplete coupling.[1] Additionally, steric hindrance from the side chain can further impede the reaction.

Q2: How can I confirm if the coupling of this compound is incomplete?

For solid-phase peptide synthesis (SPPS), incomplete coupling can be monitored using qualitative colorimetric tests like the Kaiser test (ninhydrin test).[2] A blue color indicates the presence of unreacted primary amines, signifying an incomplete reaction.[3] For solution-phase synthesis, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to check for the presence of unreacted starting materials.[2]

Q3: Which coupling reagents are recommended for this compound?

For challenging couplings involving sterically hindered or less nucleophilic amino acids, potent activating reagents are recommended.[4] Uronium/aminium salts like HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyBrOP are generally more effective than standard carbodiimide reagents like DCC or DIC.[5][6][7] Additives such as HOBt or OxymaPure® can enhance coupling efficiency and suppress side reactions, especially when used with carbodiimides.[2][8]

Q4: What are common side reactions during this compound coupling and how can they be minimized?

A potential side reaction with uronium/aminium reagents is guanidinylation of the N-terminal amine, which terminates the peptide chain.[9] This can be minimized by pre-activating the this compound with the coupling reagent before adding it to the peptide-resin.[9] Racemization is another concern, particularly with prolonged activation times or at elevated temperatures.[10] Using hindered bases like N,N-diisopropylethylamine (DIPEA) and minimizing pre-activation time can help reduce racemization.[10]

Q5: Can peptide aggregation be an issue when using this compound?

Yes, peptide aggregation, especially with hydrophobic sequences, can hinder coupling reactions by masking the N-terminal amine.[3] To mitigate aggregation, consider using chaotropic salts like LiCl, switching to more polar solvents like NMP or DMSO, or using a resin with a lower substitution level.[2][7]

Troubleshooting Guides

Problem 1: Incomplete Coupling

Symptoms:

  • Positive Kaiser test (blue beads) in SPPS.

  • Presence of starting materials in TLC or HPLC analysis.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Insufficient Reagent Reactivity Switch to a more potent coupling reagent such as HATU, HCTU, or PyBOP.[2][7] If using a carbodiimide like DIC, ensure an activating agent like HOBt or OxymaPure® is included.[2]
Steric Hindrance Increase the equivalents of this compound and the coupling reagent (e.g., 2-4 equivalents).[2] Extend the reaction time or perform a "double coupling" by repeating the coupling step with fresh reagents.[2][7]
Suboptimal Reaction Conditions Increase the reaction temperature to 30-40°C, while monitoring for potential side reactions.[2] Ensure the use of high-purity, anhydrous solvents like DMF or NMP.[2]
Peptide Aggregation Add a chaotropic salt like LiCl (0.5 M) to the reaction mixture.[2] Consider using a solvent mixture such as DMF/DMSO to improve solubility.[7]
Problem 2: Low Yield

Symptoms:

  • Low recovery of the final peptide product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Cumulative Incomplete Coupling Optimize the coupling protocol at each step. Even minor incomplete couplings at each cycle can significantly reduce the overall yield.
Incomplete Deprotection Ensure complete removal of the preceding N-terminal protecting group. For Boc-SPPS, use a fresh solution of TFA in DCM.[7]
Premature Chain Termination If incomplete coupling is unavoidable, cap the unreacted amines with an agent like acetic anhydride to prevent the formation of deletion sequences.[7]
Problem 3: Racemization

Symptoms:

  • Detection of diastereomers in the final product by chiral HPLC.[10]

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Excessive Activation Time Minimize the pre-activation time before adding the activated amino acid to the amine component.[10]
High Reaction Temperature Perform the coupling reaction at a lower temperature, such as 0°C.[10]
Choice of Base Use a sterically hindered, weaker base like DIPEA or 2,4,6-collidine instead of stronger, less hindered bases.[10]
Coupling Reagent Use coupling reagents known for low racemization, such as HATU or COMU, often in combination with an additive like OxymaPure®.[10]

Experimental Protocols

The following are generalized protocols that can be used as a starting point for optimizing this compound coupling.

Protocol 1: HATU-Mediated Coupling (SPPS)
  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes.[10]

  • Activation: In a separate vessel, dissolve this compound (1.5 to 2 eq.) and HATU (1.45 to 1.95 eq.) in DMF.[10]

  • Pre-activation: Add DIPEA (3 to 4 eq.) to the amino acid/HATU solution and allow it to pre-activate for 1-2 minutes immediately before adding it to the resin.[10]

  • Coupling: Add the activated amino acid solution to the swollen resin and agitate the mixture for 1-2 hours at room temperature.[10]

  • Monitoring: Perform a Kaiser test to check for reaction completion.[10] If the test is positive, consider a second coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).[10]

Protocol 2: DIC/HOBt-Mediated Coupling (SPPS)
  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.

  • Activation: In a separate vessel, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.

  • Pre-activation: Add DIC (3 eq.) to the amino acid/HOBt solution and pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate the reaction mixture at room temperature for 2-4 hours.[2]

  • Monitoring: Check for completion with a Kaiser test.

  • Washing: If the test is negative, wash the resin with DMF (3x), DCM (3x), and then DMF (3x).[2]

Quantitative Data Summary

The following tables provide typical ranges for reagent equivalents and reaction conditions for coupling sterically hindered amino acids, which can be adapted for this compound.

Table 1: Recommended Reagent Equivalents for SPPS

Reagent Equivalents (relative to resin loading) Recommended Use
HBTU/HOBt/DIEA1:1:2Standard hindered couplings.[3]
HATU/HOAt/DIEA1:1:2Highly recommended for hindered couplings.[3]
PyBOP/HOBt/DIEA1:1:2Effective alternative for hindered couplings.[3]
DIC/OxymaPure®3:3Alternative to HOBt-based methods.[2]

Table 2: General Reaction Parameters

Parameter Typical Range Notes
Reaction Time 1 - 4 hoursCan be extended or repeated ("double coupling") for difficult cases.[2][3][10]
Temperature 25°C - 40°CLower temperatures (e.g., 0°C) may be needed to minimize racemization.[2][10]
Solvents DMF, NMPAnhydrous, peptide-synthesis grade solvents are crucial.[2]

Visualizations

experimental_workflow General Experimental Workflow for this compound Coupling resin_prep Resin Swelling & Deprotection activation Amino Acid Activation (this compound + Coupling Reagent) resin_prep->activation coupling Coupling Reaction activation->coupling Add to resin monitoring Monitoring (e.g., Kaiser Test) coupling->monitoring monitoring->coupling Positive Test (Double Couple) washing Washing monitoring->washing Negative Test next_cycle Proceed to Next Cycle washing->next_cycle

Caption: General experimental workflow for this compound coupling.

troubleshooting_workflow Troubleshooting Logic for Incomplete Coupling start Incomplete Coupling Detected (Positive Kaiser Test) check_reagents Are coupling reagents potent enough? start->check_reagents change_reagents Switch to HATU, HCTU, or PyBOP check_reagents->change_reagents No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes double_couple Perform a double coupling change_reagents->double_couple optimize_conditions Increase equivalents, extend time, or slightly increase temperature check_conditions->optimize_conditions No check_aggregation Is peptide aggregation suspected? check_conditions->check_aggregation Yes optimize_conditions->double_couple address_aggregation Use chaotropic salts or change solvent check_aggregation->address_aggregation Yes check_aggregation->double_couple No address_aggregation->double_couple end Re-evaluate double_couple->end

Caption: Troubleshooting workflow for incomplete coupling reactions.

References

How to improve the yield of Boc-D-Aza-OH incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Boc-D-Aza-OH incorporation in peptide synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of this compound often low-yielding compared to standard amino acids?

The incorporation of aza-amino acids like this compound presents unique challenges primarily due to two factors:

  • Reduced Nucleophilicity: The nitrogen atom replacing the α-carbon in the peptide backbone has altered electronic properties, making the N-terminal amine of the aza-amino acid less nucleophilic than that of a natural amino acid. This reduced nucleophilicity slows down the coupling reaction.

  • Steric Hindrance: The Boc protecting group, along with the side chain of the incoming amino acid and the aza-amino acid itself, can create significant steric hindrance around the reaction center. This steric bulk can physically impede the approach of the activated amino acid, further reducing coupling efficiency.[1][2][3]

Q2: Which coupling reagents are most effective for this compound incorporation?

The choice of coupling reagent is critical for overcoming the challenges of aza-amino acid incorporation.[4][5] Oxyma-based activators and other potent uronium/guanidinium salts have demonstrated superior performance for these difficult couplings. Reagents such as COMU, HATU, and HCTU are highly recommended.[4][6][7][8] Standard carbodiimide reagents like DIC, when used alone, are generally less effective for sterically hindered couplings.[9]

Q3: Can I use standard solid-phase peptide synthesis (SPPS) protocols for this compound?

While the general principles of SPPS apply, standard protocols often need to be modified to achieve high yields for this compound incorporation. Key modifications include:

  • Using more potent coupling reagents (as mentioned in Q2).

  • Increasing the equivalents of the amino acid and coupling reagent.

  • Extending the coupling reaction time.

  • Considering a double coupling protocol , where the coupling step is repeated to drive the reaction to completion.[10]

Q4: How can I monitor the completion of the coupling reaction for this compound?

Standard monitoring methods like the Kaiser test (ninhydrin test) can be used to detect the presence of primary amines on the resin. A negative Kaiser test indicates that the coupling reaction is complete. However, for couplings involving N-methylated or other secondary amines, the Kaiser test is unreliable and alternative methods like the bromophenol blue test should be used.[10]

Troubleshooting Guide

Problem Possible Causes Solutions
Low to No Yield 1. Insufficient activation of this compound: The coupling reagent may not be potent enough to overcome the high activation energy barrier. 2. Steric hindrance: The bulky Boc group and peptide sequence may be preventing the coupling reaction.[1][11] 3. Poor resin swelling: Inadequate swelling of the solid support can limit the accessibility of reactive sites.1. Switch to a more powerful coupling reagent: Use HATU, HCTU, or COMU.[4][6][7][8] 2. Increase reagent concentrations: Use 3-4 equivalents of this compound and the coupling reagent.[9][10] 3. Optimize reaction conditions: Increase the coupling time (e.g., 2-4 hours or overnight) and consider performing a double coupling.[10] 4. Ensure adequate resin swelling: Swell the resin in a suitable solvent (e.g., DMF) for at least 30 minutes before the first deprotection step.
Incomplete Reaction (Positive Kaiser Test after Coupling) 1. Slow reaction kinetics: The coupling of aza-amino acids is inherently slower than that of natural amino acids.[4] 2. Peptide aggregation: The growing peptide chain may aggregate on the solid support, masking the N-terminal amine.1. Extend the coupling time: Allow the reaction to proceed for a longer duration (e.g., 4 hours to overnight). 2. Perform a second coupling (double coupling): After the initial coupling time, drain the reaction vessel and add a fresh solution of activated this compound.[10] 3. Use a different solvent: N-methyl-2-pyrrolidone (NMP) can sometimes be more effective than DMF at disrupting aggregation.
Presence of Deletion Sequences in Final Product 1. Incomplete coupling at the this compound incorporation step. 2. Incomplete deprotection of the preceding amino acid. 1. Implement the solutions for "Incomplete Reaction." 2. Ensure complete deprotection: Use fresh deprotection solution and extend the deprotection time if necessary. 3. Consider a capping step: After the coupling of this compound, "cap" any unreacted N-terminal amines with a reagent like acetic anhydride to prevent the formation of deletion sequences.
Side Product Formation 1. Racemization: Although less common with urethane-protected amino acids, some racemization can occur with highly activating coupling reagents. 2. Diketopiperazine formation: This can occur at the dipeptide stage, especially if proline is one of the first two residues.[12] 3. Aspartimide formation: This is a common side reaction in peptides containing aspartic acid.[12]1. Add a racemization suppressant: Use an additive like HOBt or OxymaPure, although many modern coupling reagents like HATU and COMU already incorporate these moieties.[7] 2. Optimize the synthesis strategy for diketopiperazine-prone sequences: For Fmoc-based synthesis, using 2-chlorotrityl chloride resin can suppress this side reaction. For Boc-based synthesis, in situ neutralization protocols are beneficial.[12] 3. Minimize aspartimide formation: Adding HOBt to the deprotection solution (in Fmoc synthesis) can reduce this side reaction.[12]

Quantitative Data

The following table summarizes the performance of various coupling reagents in a model aza-peptide synthesis. While this data is for the incorporation of aza-alanine, the relative performance of the reagents is expected to be similar for other aza-amino acids like this compound.

Coupling ReagentReaction Half-lifeYield
COMU 17 minNearly complete
PyOxim ~17 minNearly complete
HATU 40 minNearly complete
HCTU 40 min~50%
HDMC 40 min~50%
TBTU 150 min~60-70%
PyBOP 150 min~60-70%
DIC 211 minNearly complete (with extended reaction time)
Data adapted from a study on a model aza-peptide synthesis.[4][6]

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle

This protocol outlines a general cycle for solid-phase peptide synthesis using Boc protection.

  • Resin Swelling: Swell the resin (e.g., Merrifield, PAM, or MBHA) in dichloromethane (DCM) or dimethylformamide (DMF) for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).

    • Drain and add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.

    • Wash the resin thoroughly with DCM, then isopropanol (IPA), and finally DMF.

  • Neutralization:

    • Treat the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DMF for 2 x 2 minutes.

    • Wash the resin with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Boc-protected amino acid (2-4 equivalents) with a suitable coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF.

    • Add the activated amino acid solution to the resin and agitate for the desired time (e.g., 1-4 hours).

  • Washing: Wash the resin thoroughly with DMF, DCM, and then DMF to prepare for the next cycle.

Protocol 2: High-Efficiency Coupling of this compound using HATU

This protocol is optimized for sterically hindered amino acids like this compound.

  • Resin Preparation: Perform steps 1-3 from Protocol 1 (Resin Swelling, Boc Deprotection, and Neutralization).

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. For very difficult couplings, the reaction time can be extended, or a double coupling can be performed.

  • Monitoring: Monitor the reaction for completeness using the Kaiser test.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3-5 times) and DCM (3-5 times).

Visualizations

SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle Resin Resin-Bound Peptide Deprotection 1. Deprotection (e.g., 50% TFA in DCM) Resin->Deprotection Start Cycle Neutralization 2. Neutralization (e.g., 10% DIEA in DMF) Deprotection->Neutralization Coupling 3. Coupling (Activated this compound) Neutralization->Coupling Washing 4. Washing (DMF, DCM) Coupling->Washing Washing->Resin Next Cycle Troubleshooting_Workflow Start Low Yield or Incomplete Coupling CheckReagents Are you using a potent coupling reagent (HATU, HCTU, COMU)? Start->CheckReagents SwitchReagent Switch to a more potent coupling reagent. CheckReagents->SwitchReagent No CheckConditions Are you using sufficient equivalents and time? CheckReagents->CheckConditions Yes SwitchReagent->CheckConditions IncreaseConditions Increase equivalents (3-4x) and extend coupling time (2-4h). CheckConditions->IncreaseConditions No CheckAggregation Is peptide aggregation a possibility? CheckConditions->CheckAggregation Yes DoubleCouple Perform a double coupling. IncreaseConditions->DoubleCouple DoubleCouple->CheckAggregation ChangeSolvent Switch solvent to NMP. CheckAggregation->ChangeSolvent Yes Success Improved Yield CheckAggregation->Success No ChangeSolvent->Success

References

Technical Support Center: Preventing Racemization in Aza-Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during aza-peptide synthesis.

Troubleshooting Guide

Issue 1: Slow or Incomplete Coupling Reactions

Q: My aza-peptide coupling reaction is sluggish or fails to go to completion. What are the possible causes and solutions?

A: Slow or incomplete coupling is a common challenge in aza-peptide synthesis due to the reduced nucleophilicity of the N-terminal semicarbazide compared to a standard amino group.[1] Here are the potential causes and recommended solutions:

  • Suboptimal Coupling Reagent: The choice of coupling reagent is critical for efficient aza-peptide bond formation. Standard reagents may not be sufficiently reactive.

    • Solution: Employ highly efficient oxyma-based uronium/aminium reagents such as COMU or PyOxim , which have been shown to significantly accelerate aza-peptide bond formation and lead to nearly complete reactions.[2][3] Phosphonium reagents like PyBOP and other uronium reagents like HATU can also be effective, though they may require longer reaction times.[2]

  • Steric Hindrance: Bulky side chains on either the incoming amino acid or the aza-amino acid can impede the coupling reaction.

    • Solution: Increase the reaction time and/or temperature. Microwave-assisted synthesis can be particularly effective in overcoming steric hindrance and accelerating coupling.[4] Consider a double coupling cycle for particularly difficult residues.

  • Insufficient Activation Time: The pre-activation of the carboxylic acid may be too short.

    • Solution: While prolonged pre-activation can increase the risk of racemization in standard peptide synthesis, a short pre-activation of 1-2 minutes for reagents like COMU is generally recommended.[5] For aza-peptide synthesis, ensure the activated species is formed before adding it to the resin-bound aza-peptide.

Issue 2: Presence of Diastereomeric Impurities

Q: I have detected diastereomeric impurities in my final aza-peptide product. What is the likely cause and how can I prevent it?

A: While the aza-amino acid residue itself is achiral, the adjacent chiral amino acid is susceptible to racemization during the coupling step. The primary cause is the formation of a planar oxazolone intermediate from the activated amino acid, which can be deprotonated and reprotonated, leading to a loss of stereochemical integrity. Here are the key factors and preventive measures:

  • Inappropriate Coupling Reagent: Carbodiimide reagents like DCC and DIC, when used alone, are known to cause significant racemization.

    • Solution: Always use carbodiimides in conjunction with racemization-suppressing additives such as OxymaPure , HOBt , or HOAt .[6] Uronium/aminium and phosphonium reagents are generally preferred as they are designed for low racemization.

  • Excessive or Strong Base: The base used to neutralize the reaction mixture can promote the abstraction of the α-proton, leading to racemization.

    • Solution: Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) instead of stronger bases like N,N-diisopropylethylamine (DIEA) or triethylamine (TEA). Use the minimum amount of base necessary for the reaction to proceed.

  • High Reaction Temperature: Elevated temperatures can increase the rate of racemization.

    • Solution: Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature). If using microwave synthesis for difficult couplings, consider a lower temperature for the coupling of racemization-prone residues like histidine and cysteine.

  • Solvent Polarity: Polar solvents can sometimes increase the rate of racemization.

    • Solution: While solvent choice is often dictated by solubility, consider using less polar solvents where possible.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of aza-peptide synthesis?

A1: In aza-peptide synthesis, racemization refers to the loss of stereochemical purity of the chiral amino acid being coupled to the N-terminus of the aza-peptide chain. This results in the formation of a diastereomer, where the newly incorporated residue has the opposite (D) configuration instead of the desired (L) configuration (or vice versa). The aza-amino acid residue itself does not have a chiral center at the α-position.

Q2: Which amino acids are most susceptible to racemization when being coupled to an aza-peptide?

A2: Similar to standard peptide synthesis, certain amino acids are more prone to racemization. These include histidine (His) and cysteine (Cys) . Other residues such as serine (Ser) and phenylalanine (Phe) can also be susceptible under non-optimized conditions.

Q3: How do additives like OxymaPure, HOBt, and HOAt prevent racemization?

A3: These additives act as racemization suppressants. When a coupling reagent activates a carboxylic acid, it forms a highly reactive intermediate that is prone to forming an oxazolone and subsequently racemizing. Additives like OxymaPure, HOBt, and HOAt rapidly react with this intermediate to form a more stable, less reactive active ester. This active ester is less susceptible to racemization and reacts efficiently with the amine component to form the desired peptide bond.

Q4: Are there any "racemization-free" coupling reagents for aza-peptide synthesis?

A4: While no coupling method is entirely free of racemization under all conditions, some reagents are specifically designed to minimize this side reaction. Newer generations of coupling reagents, such as those based on ynamides and allenones, have been reported to be highly effective in suppressing racemization in standard peptide synthesis.[7] For aza-peptides, the use of highly efficient reagents like COMU in combination with optimized conditions (appropriate base, temperature) provides the best practical approach to minimizing racemization.

Q5: Can I use microwave synthesis for aza-peptides without causing significant racemization?

A5: Yes, microwave-assisted synthesis can be a valuable tool for aza-peptide synthesis, especially for improving the efficiency of difficult coupling steps.[4] However, the elevated temperatures can increase the risk of racemization for sensitive amino acids. It is crucial to carefully control the temperature and consider using lower temperatures or conventional coupling for particularly racemization-prone residues like His and Cys.

Data and Protocols

Quantitative Data

Table 1: Comparative Performance of Coupling Reagents in a Model Aza-Peptide Synthesis.

This table summarizes the reaction kinetics and yields for the coupling of Fmoc-Ala-OH to a resin-bound aza-dipeptide. This data is indicative of the relative efficiency of different coupling agents in forming the aza-peptide bond.

Coupling ReagentAdditiveReaction Half-life (minutes)Yield (%)
COMU Oxyma~17Nearly complete
PyOxim Oxyma~17Nearly complete
HATU HOAt40Nearly complete
HCTU 6-Cl-HOBt40~50
HDMC 6-Cl-HOBt40~50
PyBOP HOBt150~60-70
TBTU HOBt150~60-70

Data adapted from a comparative study on a challenging aza-peptide synthesis model.[8]

Table 2: Factors Influencing Racemization and Recommended Mitigation Strategies.

This table provides a general overview of factors affecting racemization during peptide coupling and is applicable to minimizing diastereomer formation in aza-peptide synthesis.

FactorHigh Racemization RiskRecommended Strategy for Low Racemization
Coupling Reagent Carbodiimides (DCC, DIC) aloneUronium/Aminium (COMU, HATU), Phosphonium (PyBOP), or Carbodiimides + Additive (Oxyma, HOBt, HOAt)
Base Strong, less hindered bases (DIEA, TEA)Weaker, sterically hindered bases (NMM, TMP)
Temperature High temperatures (>40°C)0°C to Room Temperature
Solvent Highly polar solvents (e.g., DMF) may increase riskUse less polar solvents if solubility permits
Pre-activation Time Prolonged pre-activationMinimal pre-activation time (1-2 minutes)
Experimental Protocols

Protocol 1: Automated Solid-Phase Aza-Peptide Synthesis with Microwave Irradiation

This protocol is adapted for the efficient synthesis of aza-peptides with minimal side reactions.[4]

  • Resin Preparation: Swell the appropriate resin (e.g., Wang or Rink Amide) in DMF on a 0.1 mmol scale.

  • Standard Amino Acid Coupling:

    • Deprotection: Perform Fmoc deprotection (e.g., 20% piperidine in DMF) for 1 minute at 90°C.

    • Coupling: Use a 5-fold excess of Fmoc-amino acid, DIC, and OxymaPure. Perform a single coupling for 2 minutes at 90°C.

  • Aza-Amino Acid Incorporation:

    • Coupling: Use a 5-fold excess of the pre-activated Fmoc-aza-amino acid-OBt building block. Perform the coupling for 60 minutes at 60°C.

  • Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF and DCM.

  • Cleavage: After completion of the synthesis, cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5) for 2 hours at room temperature.

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol can be used to determine the percentage of diastereomeric impurity in the synthesized aza-peptide.

  • Sample Preparation: Dissolve a small amount of the crude or purified aza-peptide in a suitable solvent (e.g., the mobile phase).

  • HPLC Analysis:

    • Inject the sample onto a chiral HPLC column.

    • Use an appropriate mobile phase (often a mixture of hexane and isopropanol for normal-phase chiral columns, or a suitable buffer system for reversed-phase) to separate the diastereomers.

    • Monitor the elution profile with a UV detector.

  • Quantification: The percentage of the undesired diastereomer is calculated from the relative peak areas of the two diastereomers.

Visualizations

Racemization_Factors cluster_CouplingReagent Coupling Reagent cluster_Base Base cluster_Temperature Temperature cluster_Solvent Solvent Rac_Risk High Racemization Risk Low_Rac_Risk Low Racemization Risk Carbodiimide Carbodiimide (alone) Carbodiimide->Rac_Risk Uronium Uronium/Phosphonium (COMU, HATU, PyBOP) Uronium->Low_Rac_Risk StrongBase Strong/Unhindered (DIEA, TEA) StrongBase->Rac_Risk WeakBase Weak/Hindered (NMM, TMP) WeakBase->Low_Rac_Risk HighTemp High Temp (>40°C) HighTemp->Rac_Risk LowTemp Low Temp (0°C - RT) LowTemp->Low_Rac_Risk PolarSolvent Polar (e.g., DMF) PolarSolvent->Rac_Risk May increase risk LessPolarSolvent Less Polar LessPolarSolvent->Low_Rac_Risk If solubility permits

Key factors influencing racemization during peptide coupling.

Aza_Peptide_Workflow cluster_Coupling Coupling Step start Start: Resin Swelling (e.g., in DMF) deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 preactivate Pre-activate Fmoc-AA (e.g., COMU/NMM in DMF, 1-2 min) wash1->preactivate couple Add to Resin (Couple at 0°C to RT) preactivate->couple wash2 Wash (DMF, DCM) couple->wash2 kaiser Kaiser Test (Check for completion) wash2->kaiser incomplete Incomplete Coupling kaiser->incomplete Positive complete Coupling Complete kaiser->complete Negative recouple Recouple or Cap incomplete->recouple recouple->wash2 next_cycle Next Cycle or Cleavage complete->next_cycle

Experimental workflow for low-racemization aza-peptide synthesis.

References

Managing aggregation in peptides containing aza-amino acids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for managing aggregation in peptides containing aza-amino acids.

Frequently Asked Questions (FAQs)

Q1: What are aza-amino acids and how do they affect peptide structure?

A1: Aza-amino acids are peptidomimetics where the alpha-carbon of an amino acid is replaced by a nitrogen atom.[1] This substitution introduces significant changes to the peptide backbone, including altered hydrogen bonding capabilities and conformational constraints.[1][2] Aza-peptides are known to induce turn conformations and can disrupt secondary structures like β-sheets, which are often implicated in peptide aggregation.[1][3]

Q2: Why is aggregation a concern for peptides containing aza-amino acids?

A2: While aza-amino acids can disrupt β-sheet formation, aggregation can still be a significant issue.[1] The synthesis of aza-peptides is more complex and slower than standard solid-phase peptide synthesis (SPPS), which can sometimes contribute to on-resin aggregation.[4] Furthermore, the physicochemical properties of the aza-amino acid side chain and the overall peptide sequence can still lead to insolubility and aggregation in solution post-synthesis.

Q3: What are the initial signs of peptide aggregation during synthesis and purification?

A3: During solid-phase synthesis, signs of aggregation include poor resin swelling, clumping of the resin beads, and incomplete coupling or deprotection reactions, which can be identified by a positive ninhydrin (Kaiser) test after a coupling step.[5][6] After cleavage, aggregation may manifest as a gel-like substance or a precipitate that is difficult to dissolve.[7] During purification by reverse-phase HPLC (RP-HPLC), aggregation can lead to peak broadening, tailing, or the appearance of multiple peaks.[8]

Q4: Can the position of the aza-amino acid in the peptide sequence influence aggregation?

A4: Yes, the position of the aza-amino acid can influence aggregation. Since aza-amino acids act as β-turn inducers, their placement within a sequence prone to β-sheet formation can effectively disrupt these secondary structures and reduce aggregation.[1][3] Strategic placement of an aza-residue within a hydrophobic stretch of amino acids may also help to mitigate aggregation.

Q5: Are there specific types of aza-amino acids that are more or less prone to causing aggregation?

A5: The aggregation propensity of an aza-peptide is influenced more by the side chain of the aza-amino acid and the overall sequence hydrophobicity rather than the aza-substitution itself. For instance, an aza-peptide with a bulky, hydrophobic side chain may be more prone to aggregation than one with a small or charged side chain. Introducing charged aza-amino acid analogues, such as aza-lysine, can improve the solubility of the peptide.[9][10]

Troubleshooting Guides

Problem 1: Poor solubility of crude aza-peptide after cleavage.
  • Symptom: The lyophilized crude peptide does not dissolve in standard aqueous buffers for purification.

  • Potential Cause: The overall hydrophobicity of the aza-peptide sequence is high, leading to poor aqueous solubility.

  • Troubleshooting Steps:

    • Test Solubility in Organic Solvents: Attempt to dissolve a small amount of the peptide in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[11] Once dissolved, slowly add the aqueous buffer to the desired concentration.[11]

    • pH Adjustment: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the buffer to be at least two units away from the pI can increase solubility. For basic peptides, use an acidic buffer, and for acidic peptides, use a basic buffer.[12]

    • Use of Chaotropic Agents: For very insoluble peptides, chaotropic agents like 6 M guanidinium hydrochloride (GdnHCl) or 8 M urea can be used to disrupt aggregates and solubilize the peptide. Note that these will need to be removed during purification.[7]

Problem 2: On-resin aggregation during solid-phase peptide synthesis (SPPS).
  • Symptom: Incomplete coupling reactions (positive Kaiser test), poor resin swelling, and low yield of the final peptide.

  • Potential Cause: Interchain hydrogen bonding and hydrophobic interactions between peptide chains on the resin.

  • Troubleshooting Steps:

    • Incorporate Chaotropic Salts: Add chaotropic salts such as lithium chloride (LiCl) or sodium perchlorate (NaClO4) to the coupling and deprotection solutions to disrupt hydrogen bonding.[7]

    • Elevated Temperature/Microwave Synthesis: Performing coupling reactions at a higher temperature (e.g., 50-60°C) or using a microwave peptide synthesizer can help to reduce aggregation and improve reaction kinetics.[7]

    • Choice of Resin: Use a low-substitution resin or a resin with improved swelling properties, such as a polyethylene glycol (PEG)-based resin.[7]

Problem 3: Aggregation observed during HPLC purification.
  • Symptom: Broad, tailing, or multiple peaks for a single peptide species in the HPLC chromatogram.

  • Potential Cause: The peptide is aggregating in the HPLC mobile phase.

  • Troubleshooting Steps:

    • Modify Mobile Phase: Increase the concentration of the organic solvent (e.g., acetonitrile) in the mobile phase. Adding a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) can also improve peak shape.[7]

    • Lower Peptide Concentration: Inject a more dilute solution of the peptide to reduce the likelihood of concentration-dependent aggregation.

    • Temperature: In some cases, running the HPLC at a slightly elevated temperature can improve peak resolution by reducing aggregation.

Quantitative Data Summary

The following table provides a summary of how different experimental conditions can influence aza-peptide aggregation, based on general principles of peptide chemistry.

ConditionEffect on AggregationRationale
pH far from pI DecreasedIncreased net charge on the peptide leads to electrostatic repulsion between chains, reducing aggregation.[12]
High Peptide Concentration IncreasedHigher concentrations promote intermolecular interactions and self-assembly.
Presence of Organic Solvents (e.g., DMSO, ACN) DecreasedOrganic solvents can disrupt hydrophobic interactions that drive aggregation.[11]
Addition of Chaotropic Salts (e.g., LiCl, GdnHCl) DecreasedThese salts interfere with non-covalent interactions, particularly hydrogen bonds, that stabilize aggregates.[7]
Aza-Amino Acid Substitution in a β-sheet prone region DecreasedAza-amino acids act as β-turn mimetics, disrupting the formation of β-sheet secondary structures.[1]

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Aza-Peptide Aggregation Kinetics

This protocol is for monitoring the formation of β-sheet-rich aggregates over time.

  • Materials:

    • Aza-peptide stock solution

    • Thioflavin T (ThT) stock solution (1 mM in water, filtered through a 0.2 µm filter)[13]

    • Assay buffer (e.g., PBS, pH 7.4)

    • 96-well black, clear-bottom microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare the aza-peptide samples at the desired concentrations in the assay buffer.

    • Add ThT from the stock solution to each well to a final concentration of 10-25 µM.[14]

    • Seal the plate and incubate at a constant temperature (e.g., 37°C), with or without shaking, depending on the experimental design.

    • Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.[13][14]

    • Plot the fluorescence intensity against time to observe the aggregation kinetics. An increase in fluorescence indicates the formation of β-sheet aggregates.

Protocol 2: Dynamic Light Scattering (DLS) for Analysis of Aza-Peptide Aggregates

This protocol provides a general workflow for determining the size distribution of aza-peptide aggregates in solution.

  • Materials:

    • Aza-peptide solution

    • Low-volume cuvette

    • DLS instrument

  • Procedure:

    • Prepare the aza-peptide solution in a suitable buffer and filter it through a low-protein-binding 0.02 µm or 0.1 µm filter to remove dust.

    • Carefully transfer the filtered sample into a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

    • Set the instrument parameters, including the solvent viscosity and refractive index.

    • Acquire the scattering data, averaging multiple measurements for a reliable size distribution.[15]

    • Analyze the data to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in Rh and PDI over time is indicative of aggregation.[15]

Visualizations

Troubleshooting_Workflow Troubleshooting Aza-Peptide Aggregation start Aggregation Suspected synthesis_check During SPPS? start->synthesis_check post_cleavage_check Post-Cleavage/Purification? synthesis_check->post_cleavage_check No spps_symptoms Symptoms: - Poor resin swelling - Positive Kaiser test - Low yield synthesis_check->spps_symptoms Yes post_cleavage_symptoms Symptoms: - Poor solubility - Gel formation - HPLC peak broadening post_cleavage_check->post_cleavage_symptoms spps_solution1 Use Chaotropic Salts (e.g., LiCl) spps_symptoms->spps_solution1 spps_solution2 Elevated Temperature or Microwave Synthesis spps_symptoms->spps_solution2 spps_solution3 Change to Low-Sub or PEG Resin spps_symptoms->spps_solution3 end Problem Resolved spps_solution1->end spps_solution2->end spps_solution3->end solubility_issue Solubility Problem? post_cleavage_symptoms->solubility_issue hplc_issue HPLC Problem? solubility_issue->hplc_issue No solubility_solution1 Test Organic Solvents (DMSO, DMF) solubility_issue->solubility_solution1 Yes hplc_solution1 Modify Mobile Phase (More ACN, TFA) hplc_issue->hplc_solution1 Yes hplc_issue->end No solubility_solution2 Adjust pH away from pI solubility_solution1->solubility_solution2 solubility_solution3 Use Chaotropic Agents (GdnHCl, Urea) solubility_solution2->solubility_solution3 solubility_solution3->end hplc_solution2 Lower Sample Concentration hplc_solution1->hplc_solution2 hplc_solution2->end

Caption: A decision tree for troubleshooting aza-peptide aggregation.

References

Technical Support Center: Purification of Boc-D-Aza-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of peptides incorporating Boc-D-Aza-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with purifying peptides containing this compound?

The incorporation of an aza-amino acid introduces a urea-like peptide bond, which alters the peptide's backbone structure, polarity, and hydrogen bonding capabilities compared to standard peptides. The bulky and hydrophobic tert-butyloxycarbonyl (Boc) protecting group adds another layer of complexity.[1] Key challenges include:

  • Altered Hydrophobicity: The aza-residue can change the overall polarity of the peptide, leading to unexpected retention times during reverse-phase chromatography.

  • Aggregation: The combination of the hydrophobic Boc group and specific peptide sequences can promote intermolecular interactions, leading to aggregation.[1][2] Aggregation can cause poor solubility, low purification yields, and broad peaks during chromatography.[3]

  • Closely Related Impurities: Standard solid-phase peptide synthesis (SPPS) can generate impurities such as deletion sequences or truncated peptides.[4] Due to the subtle structural difference, these can be difficult to separate from the target aza-peptide.

  • On-Column Degradation: While less common, the unique structure of the aza-peptide backbone may be susceptible to degradation under certain mobile phase conditions.

Q2: What is the standard purification method for this compound containing peptides?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful method for purifying synthetic peptides, including those containing aza-amino acids.[4][5] This technique separates molecules based on their hydrophobicity.[6] The crude peptide is loaded onto a hydrophobic stationary phase (typically C18-modified silica) and eluted with a gradient of increasing organic solvent, which allows for high-resolution separation of the target peptide from synthesis-related impurities.[4][7]

Q3: My crude peptide has poor solubility in the initial HPLC mobile phase. What can I do?

Poor solubility is a common problem, often caused by peptide aggregation.[1] Here are several strategies to improve solubility before injection:

  • Use Stronger Solvents: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO, neat acetic acid, or hexafluoroisopropanol (HFIP) before diluting it with the initial mobile phase.[8]

  • Adjust pH: For peptides with a net charge, adjusting the pH away from the isoelectric point can increase solubility by promoting electrostatic repulsion between molecules.[2] Using a slightly acidic solution like 10% acetic acid is a common approach.[2]

  • Test Different Solvents: Experiment with various solvents to find the most effective one for your specific peptide sequence.

Q4: I am observing broad or tailing peaks during RP-HPLC purification. What are the common causes and solutions?

Broad or tailing peaks can result from several issues, compromising resolution and purity.[8] The table below outlines common causes and recommended solutions.

Q5: How can I improve the separation of my target peptide from closely eluting impurities?

Optimizing the HPLC method is crucial for resolving impurities that have similar retention times to your target peptide.

  • Shallow the Gradient: Decrease the rate of change of the organic mobile phase (e.g., from 1%/min to 0.5%/min) over the elution range of your target peptide. This increases the separation time and can improve the resolution between closely eluting peaks.

  • Change the Organic Modifier: If using acetonitrile, try switching to another organic solvent like methanol or isopropanol. Different solvents can alter the selectivity of the separation.

  • Modify the Ion-Pairing Agent: While trifluoroacetic acid (TFA) is standard, using a different ion-pairing agent like formic acid can change peptide-column interactions and improve peak shape and selectivity.[8]

  • Adjust the Temperature: Increasing the column temperature (e.g., to 40-50°C) can improve peak shape and alter selectivity by reducing mobile phase viscosity and increasing mass transfer rates.[2]

Q6: What are the typical impurities I might encounter after synthesizing a this compound peptide?

After solid-phase peptide synthesis (SPPS) and cleavage, the crude product contains the desired peptide along with various impurities.[4] Common impurities include:

  • Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling during synthesis.[3]

  • Truncated Peptides: Sequences that stopped elongating due to incomplete deprotection or capping.[4]

  • Incompletely Deprotected Peptides: Peptides still carrying side-chain protecting groups.

  • Byproducts from Cleavage: Scavengers and cleaved protecting groups from the final acid cleavage step must be removed.[8]

  • Side Products from Coupling Reagents: Byproducts like dicyclohexylurea (DCU) if DCC was used as a coupling reagent.[1]

Data and Troubleshooting Summary

Table 1: RP-HPLC Troubleshooting Guide
IssuePossible CauseRecommended Solution(s)
Broad or Tailing Peaks Peptide AggregationDissolve the sample in a stronger solvent (e.g., DMSO, HFIP) before injection. Add organic modifiers like isopropanol to the mobile phase.[8]
Secondary interactions with silicaLower the mobile phase pH with 0.1% TFA to protonate residual silanol groups on the column.[8][9]
Column OverloadReduce the amount of peptide injected onto the column.
Low Yield/Recovery Poor solubility of crude peptideOptimize the dissolution solvent (see Q3).
Irreversible adsorption to columnPre-condition the column with a blank injection. If the issue persists, consider a different stationary phase (e.g., C8 instead of C18).
Peptide Precipitation on ColumnEnsure the initial mobile phase composition is compatible with the peptide's solubility.
Poor Separation Suboptimal GradientDecrease the gradient slope (make it shallower) to increase resolution.[6]
Inappropriate Mobile PhaseTry alternative organic modifiers (e.g., methanol) or ion-pairing agents (e.g., formic acid).
Ghost Peaks Contaminated Mobile Phase/SystemUse fresh, high-purity solvents and filter them. Flush the HPLC system thoroughly.
Carryover from previous injectionRun a blank gradient injection between samples to clean the column.

Experimental Protocols

Protocol 1: Cleavage from Resin and Crude Peptide Precipitation

This protocol describes the general procedure for cleaving a peptide synthesized using a Boc-SPPS strategy from a Merrifield or MBHA resin and precipitating the crude product.

Caution: Strong acids like HF and TFMSA are extremely corrosive and toxic. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE).[10]

  • Resin Preparation: Wash the final peptide-resin thoroughly with dichloromethane (DCM) and dry it completely under a high vacuum for at least 4 hours.[10]

  • Prepare Cleavage Cocktail: Prepare a cleavage cocktail containing a strong acid and scavengers to protect sensitive amino acids from side reactions. A common cocktail is "Reagent K": TFA/water/phenol/thioanisole/ethanedithiol (82.5:5:5:5:2.5). For standard HF cleavage, anisole is a common scavenger.[11]

  • Cleavage Reaction:

    • Place the dried resin in a specialized, acid-resistant reaction vessel.

    • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

    • Stir the mixture at 0-4°C for 1-2 hours. Peptides containing Arg(Tos) may require longer cleavage times.[10]

  • Peptide Precipitation:

    • Filter the resin from the cleavage mixture and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Add the combined TFA filtrate dropwise into a 10-fold excess of cold diethyl ether with gentle stirring.[8]

    • A white precipitate (the crude peptide) should form.

  • Isolation and Drying:

    • Centrifuge the ether suspension to pellet the peptide.[8]

    • Carefully decant the ether.

    • Wash the peptide pellet 2-3 more times with cold ether to remove residual scavengers.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[8]

Protocol 2: Purification by Preparative RP-HPLC

This protocol outlines a standard method for purifying the crude peptide.

  • Sample Preparation:

    • Dissolve the dried crude peptide in a minimal volume of a suitable solvent (e.g., 50% acetonitrile in water, or a stronger solvent like DMSO if needed).[8]

    • Ensure the sample is fully dissolved. If not, sonicate briefly or add a small amount of acetic acid.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[8]

  • Chromatographic Conditions:

    • Column: A C18 stationary phase is standard for peptide purification.[8][12]

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.[8]

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[8]

    • Gradient: Start with a shallow scouting gradient (e.g., 5-95% B over 60 minutes) to determine the elution profile of your peptide.[9] Optimize the gradient to be shallower around the retention time of the target peptide for better resolution.

    • Flow Rate: Adjust based on column diameter (e.g., 10-20 mL/min for a 22 mm ID column).

    • Detection: Monitor the column eluent at 214 nm and 280 nm. Peptide bonds absorb strongly at ~214 nm.[8]

  • Fraction Collection: Collect fractions (e.g., 1-minute intervals) across the peaks of interest.

  • Analysis of Fractions:

    • Analyze each collected fraction using analytical RP-HPLC and Mass Spectrometry (MS) to confirm the purity and identify the correct molecular weight of the target peptide.[11]

  • Lyophilization:

    • Pool all fractions that contain the pure target peptide.

    • Freeze the pooled solution (e.g., in a dry ice/acetone bath).

    • Lyophilize the frozen solution to remove the solvents, yielding the final peptide as a fluffy white powder.[4]

Visualized Workflows and Logic

G cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification Workflow cluster_analysis Analysis & Final Product start_node Start: Synthesized Peptide-Resin cleavage Cleavage from Resin (e.g., HF, TFMSA) start_node->cleavage process_node process_node decision_node decision_node end_node Finish: Pure Lyophilized Peptide precipitation Precipitation in Cold Ether cleavage->precipitation crude_peptide Crude Peptide Pellet precipitation->crude_peptide dissolution Dissolve Crude Peptide crude_peptide->dissolution hplc Preparative RP-HPLC dissolution->hplc collection Collect Fractions hplc->collection analysis Analyze Fractions (Analytical HPLC & MS) collection->analysis pooling Pool Pure Fractions analysis->pooling lyophilize Lyophilization pooling->lyophilize lyophilize->end_node

Caption: General workflow for the cleavage, purification, and isolation of synthetic peptides.

G problem problem cause cause solution solution p1 Problem: Broad or Tailing Peak c1 Cause: Aggregation? p1->c1 Check first c2 Cause: Secondary Interactions? c1->c2 No s1 Solution: Use stronger dissolution solvent (DMSO, HFIP). Add organic modifiers to mobile phase. c1->s1 Yes c3 Cause: Column Overload? c2->c3 No s2 Solution: Lower mobile phase pH (e.g., 0.1% TFA). Use high-purity silica column. c2->s2 Yes s3 Solution: Reduce sample injection volume/concentration. c3->s3 Yes

Caption: Troubleshooting decision tree for resolving broad peaks in RP-HPLC.

References

Impact of steric hindrance on Boc-D-Aza-OH coupling efficiency.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges related to the coupling of Boc-D-Aza-OH and other sterically hindered aza-amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to overcome common issues encountered during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of this compound challenging?

A1: The coupling of this compound is challenging due to a combination of steric and electronic factors. The bulky Boc (tert-butyloxycarbonyl) protecting group on the α-nitrogen creates significant steric hindrance, physically obstructing the approach of the coupling reagents and the reacting amine.[1] Additionally, the replacement of the α-carbon with a nitrogen atom in aza-amino acids results in a semicarbazide structure with decreased nucleophilicity compared to a standard amino group, which slows down the rate of amide bond formation.[2][3]

Q2: How does the steric hindrance from this compound affect peptide synthesis?

A2: Steric hindrance from this compound can lead to several issues during peptide synthesis, including significantly slower reaction rates, incomplete coupling reactions resulting in deletion sequences, and lower overall yields.[1][3] These problems are often more pronounced in solid-phase peptide synthesis (SPPS), where the growing peptide chain is attached to a solid support, which can add further steric constraints.

Q3: Which coupling reagents are most effective for this compound?

A3: For sterically hindered amino acids like this compound, standard coupling reagents may be insufficient. More potent uronium/aminium or phosphonium salt-based reagents are recommended. Studies on aza-peptide synthesis have shown that oxyma-based activators like COMU, and triazole-based reagents like HATU, are highly effective in achieving nearly complete coupling, although reaction times may be longer than in conventional peptide synthesis.[2][4] PyBOP is another strong activating agent often used for difficult couplings.[1]

Q4: How can I monitor the completeness of a this compound coupling reaction?

A4: The ninhydrin (Kaiser) test is a common method for monitoring coupling to primary amines in SPPS.[5][6] A positive test (blue beads) indicates the presence of unreacted primary amines. However, for couplings to aza-amino acids, which result in a secondary amine at the N-terminus, the ninhydrin test may not be reliable. The bromophenol blue test is a recommended alternative for monitoring the presence of unprotected secondary amines.

Q5: What is "double coupling" and should I use it for this compound?

A5: Double coupling is a strategy used to drive a difficult coupling reaction to completion. After the initial coupling reaction, the resin is washed, and a fresh solution of the activated amino acid and coupling reagents is added for a second coupling step. This is a highly recommended strategy for sterically hindered residues like this compound to maximize the yield and minimize deletion sequences.

Troubleshooting Guide

This guide addresses common problems encountered during the coupling of this compound.

Problem Possible Cause Recommended Solution
Low Coupling Yield / Incomplete Reaction 1. Insufficiently potent coupling reagent: Standard reagents (e.g., DIC/HOBt) may not overcome the activation energy barrier.[1]2. Steric Hindrance: The bulky Boc group and the aza-amino acid structure impede the reaction.[1][3]3. Suboptimal Reaction Conditions: Short reaction times or low temperatures can slow down the kinetics.1. Switch to a more powerful coupling reagent: Use HATU, COMU, or PyBOP.[1][2][4]2. Increase equivalents: Use a higher excess of this compound and coupling reagent (e.g., 2-4 equivalents).3. Extend reaction time: Allow the coupling to proceed for a longer duration (e.g., 4-24 hours).[4]4. Perform a double coupling: Repeat the coupling step with fresh reagents.5. Increase temperature: Gently heat the reaction (e.g., to 40°C), but monitor for potential racemization.[4]
Presence of Deletion Sequences in Final Peptide Incomplete coupling in the previous cycle: Unreacted N-terminal amines from the previous cycle react in the subsequent coupling step.1. Optimize coupling conditions: Implement the solutions for "Low Coupling Yield."2. Capping: After the coupling of this compound, cap any unreacted amines using a capping agent like acetic anhydride to prevent them from reacting further.
Reaction Stalls Deactivation of the active ester: The activated this compound may be unstable over long reaction times.1. Add a fresh portion of reagents: If the reaction stalls, add a fresh batch of activated amino acid and coupling reagent.2. Ensure anhydrous conditions: Water can hydrolyze the active ester. Use high-purity, anhydrous solvents.

Data Presentation

The choice of coupling reagent significantly impacts the efficiency of aza-peptide bond formation. The following table summarizes kinetic data from a study on the synthesis of the model aza-peptide H-Ala-AzAla-Phe-NH2, which highlights the relative effectiveness of different activators.

Coupling ReagentClassObserved Rate Constant (k_obs, min⁻¹) at 40°CHalf-Life (t₁/₂, min)Yield (%)
COMU Oxyma-based0.040 ± 0.00117>99
PyOxim Oxyma-based0.015 ± 0.00146>99
HATU Triazole-based0.009 ± 0.00177>99
HCTU Triazole-based0.005 ± 0.00113985
HDMC Triazole-based0.004 ± 0.00117375
TBTU Triazole-based0.002 ± 0.00134765
PyBOP Phosphonium0.001 ± 0.00169355

Data adapted from a kinetic study on a model aza-peptide synthesis.[4] This data illustrates that while oxyma-based reagents like COMU provide the fastest reaction rates for aza-peptide bond formation, they are still significantly slower than typical peptide bond formations.[4]

Experimental Protocols

Protocol 1: SPPS Coupling of this compound using HATU

This protocol describes a general procedure for the solid-phase coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes.

  • Deprotection (if applicable): If the N-terminus is protected (e.g., with Fmoc), perform deprotection using standard protocols (e.g., 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of the deprotection solution.

  • Amino Acid Pre-activation: a. In a separate reaction vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in a minimal amount of DMF. b. Add DIEA (6 eq.) to the mixture. c. Allow the solution to pre-activate for 1-5 minutes at room temperature.

  • Coupling: a. Add the pre-activated amino acid solution to the resin. b. Agitate the reaction mixture for 2-4 hours at room temperature. Due to the slow kinetics of aza-peptide bond formation, longer reaction times may be necessary.[4]

  • Monitoring: a. Take a small sample of resin beads and wash them thoroughly with DMF. b. Perform a ninhydrin (Kaiser) test. A negative or very weak positive result suggests the reaction is proceeding. For more reliable monitoring of the secondary amine, a bromophenol blue test is recommended.

  • Washing: Once the coupling is deemed complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).

  • Double Coupling (Optional but Recommended): a. If the monitoring test indicates incomplete coupling, or to ensure maximum yield, repeat steps 4-7.

Protocol 2: Capping of Unreacted Amines

This procedure is recommended after a difficult coupling to prevent the formation of deletion sequences.

Materials:

  • Peptide-resin post-coupling

  • Acetic anhydride

  • DIEA

  • DMF

Procedure:

  • Washing: After the final coupling wash, wash the resin with DMF (3 times).

  • Capping Solution Preparation: Prepare a capping solution (e.g., 20% acetic anhydride and 2% DIEA in DMF).

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Final Washing: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next synthesis step or cleavage.

Visualizations

Troubleshooting Workflow for Low Coupling Efficiency

Troubleshooting_Workflow start Low Coupling Yield Detected check_reagent Is the coupling reagent potent enough? (e.g., HATU, COMU) start->check_reagent change_reagent Switch to a stronger reagent (HATU, COMU, PyBOP) check_reagent->change_reagent No check_conditions Are reaction conditions optimal? check_reagent->check_conditions Yes change_reagent->check_conditions extend_time Increase reaction time (e.g., 4-24h) check_conditions->extend_time No end Re-evaluate Coupling Efficiency check_conditions->end Yes increase_temp Increase temperature (e.g., to 40°C) extend_time->increase_temp double_couple Perform a double coupling increase_temp->double_couple capping Consider capping unreacted amines double_couple->capping capping->end

Caption: Troubleshooting workflow for low coupling efficiency.

General Workflow for Boc-SPPS Cycle

Boc_SPPS_Workflow cluster_0 Synthesis Cycle deprotection 1. N-terminal Boc Deprotection (e.g., 50% TFA in DCM) wash1 2. Washing (DCM, IPA, DMF) deprotection->wash1 neutralization 3. Neutralization (e.g., 10% DIEA in DMF) wash1->neutralization coupling 4. Coupling (Activated this compound) neutralization->coupling wash2 5. Washing (DMF, DCM) coupling->wash2 monitoring Monitoring (Ninhydrin / Bromophenol Blue Test) wash2->monitoring monitoring->coupling Incomplete, Recouple next_cycle Proceed to Next Cycle monitoring->next_cycle Coupling Complete start Start with Resin-Bound Peptide start->deprotection next_cycle->deprotection Elongate Chain cleavage Final Cleavage from Resin next_cycle->cleavage Final Amino Acid Coupled

Caption: General workflow for a Boc-SPPS cycle.

References

Choosing the right coupling reagents for hindered aza-amino acids.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting coupling reagents and troubleshooting common issues encountered during the synthesis of peptides containing hindered α-aza-amino acids.

Frequently Asked Questions (FAQs)

Q1: Why is coupling to a hindered aza-amino acid so challenging?

A1: The primary challenge stems from two factors. First, the terminal nitrogen atom of a semicarbazide (the core of an aza-amino acid) is significantly less nucleophilic than the α-amino group of a standard amino acid[1][2]. Second, steric hindrance from the aza-amino acid's side chain and the incoming activated amino acid can physically obstruct the formation of the new semicarbazide bond[3][4]. This combination results in substantially slower reaction times and often incomplete couplings compared to conventional peptide synthesis[1].

Q2: Which class of coupling reagents is generally most effective for hindered aza-amino acids?

A2: Oxyma-based uronium/aminium salt reagents, such as COMU, have demonstrated superior performance for aza-peptide bond formation.[1][2]. They lead to faster reaction rates and more complete conversions compared to HOBt- or HOAt-based reagents[1]. Phosphonium salt reagents like PyBOP are also used but may be less efficient for particularly difficult aza-couplings[1].

Q3: What are the most common side reactions and how can they be minimized?

A3: Common side reactions include:

  • Guanidinylation: Uronium/aminium reagents like HATU or HBTU can react with the free N-terminus of the peptide chain, forming a guanidinium group that permanently caps the peptide and stops elongation[5][6]. This is more likely when the coupling reagent is used in excess. Using a phosphonium reagent like PyAOP or PyBOP, which cannot cause this side reaction, is a common mitigation strategy[6][7].

  • Racemization: While less common with modern reagents, racemization of the activated amino acid can occur, especially during slow reactions. Using additives like Oxyma Pure or HOAt and ensuring optimized reaction times can suppress this[8][9]. HATU, due to its rapid kinetics, generally poses a lower risk of racemization compared to other reagents[5].

  • Oxadiazalone/Hydantoin Formation: Intramolecular cyclization of the activated aza-amino acid can lead to non-productive side products[10]. Using highly efficient reagents that promote rapid intermolecular coupling can minimize this pathway.

Q4: Can microwave-assisted synthesis improve difficult aza-peptide couplings?

A4: Yes, microwave-assisted solid-phase peptide synthesis (SPPS) can be highly effective. The elevated temperatures significantly accelerate the slow kinetics of aza-peptide bond formation, leading to increased yields, higher crude purity, and reduced reaction times, even for sterically hindered couplings[3].

Coupling Reagent Performance Data

The following table summarizes the performance of various common coupling reagents for the formation of an aza-peptide bond (Fmoc-Ala to resin-bound -AzAla-Phe-NH₂). Data is adapted from a kinetic study to illustrate relative efficacy.

Coupling ReagentReagent TypeAdditive BaseApprox. Half-Life (t½) at 25°C (min)Final Yield (%)Key Findings
COMU Uronium (Oxyma)DIPEA~17 (at 40°C)>95%Oxyma-based reagents show the fastest rates and most complete conversions for aza-peptide bond formation[1][2].
PyOxim Uronium (Oxyma)DIPEASlower than COMU>95%Also highly efficient, leading to nearly complete coupling[1].
HATU Uronium (HOAt)DIPEA~40>95%Achieves complete coupling but requires significantly longer reaction times than COMU[1]. High reactivity helps minimize racemization[5].
HCTU Uronium (Cl-HOBt)DIPEA~40~55%Reaction is fast but incomplete, resulting in low yields for aza-peptide bonds[1].
PyBOP Phosphonium (HOBt)DIPEA~150~60%Significantly slower reaction kinetics and incomplete conversion compared to top performers[1].
TBTU Uronium (HOBt)DIPEA~150~60%Similar to PyBOP, demonstrates slow and incomplete coupling for aza-residues[1].
DIC Carbodiimide(none)Very SlowLowTraditional carbodiimides are generally inefficient for hindered aza-couplings without an appropriate additive[1].

Data synthesized from information presented in Tetrahedron Letters, 58 (2017) 3421–3425.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of hindered aza-peptides.

Problem: Low or No Product Yield

  • Possible Cause 1: Insufficient Reagent Reactivity. The coupling reagent is not potent enough to overcome the low nucleophilicity and steric hindrance of the aza-amino acid terminus.

    • Solution: Switch to a more powerful, oxyma-based coupling reagent like COMU [1][2]. These have been shown to be superior for forming aza-peptide bonds.

  • Possible Cause 2: Steric Hindrance. The side chains of the incoming amino acid and/or the aza-amino acid are particularly bulky, slowing the reaction dramatically.

    • Solution A: Increase the reaction time significantly (e.g., 4 hours to overnight) and/or raise the temperature.

    • Solution B: Employ microwave-assisted synthesis to accelerate the coupling reaction. Microwave irradiation can dramatically increase yield and purity while shortening reaction times[3].

  • Possible Cause 3: Peptide Aggregation. The growing peptide chain is aggregating on the solid support, blocking reactive sites.

    • Solution: Change the primary solvent from DMF to N-methylpyrrolidone (NMP) or add a chaotropic salt like LiCl to the coupling reaction to disrupt secondary structures[8].

Problem: Major Impurity Peak Identified as Capped Peptide

  • Possible Cause: Guanidinylation Side Reaction. An excess of a uronium/aminium reagent (e.g., HATU, HBTU, HCTU) has reacted with the N-terminal amine of your peptide, preventing further elongation.

    • Solution A: Use a slight excess of the amino acid relative to the coupling reagent to ensure the reagent is consumed before it can react with the peptide N-terminus.

    • Solution B: Switch to a phosphonium-based reagent like PyBOP or PyAOP , which do not cause this side reaction[6][7]. This is especially important during cyclization or fragment condensation steps where an excess of coupling reagent is often used.

Problem: Epimerization or Racemization Detected

  • Possible Cause: Slow Coupling Reaction. Prolonged activation times, especially with less reactive reagents, can increase the risk of racemization of the activated amino acid.

    • Solution A: Use the most efficient coupling reagent possible (e.g., COMU , HATU ) to ensure the reaction proceeds quickly[1][5].

    • Solution B: Ensure an appropriate additive (e.g., Oxyma Pure, HOAt) is part of your coupling strategy, as these are known to suppress racemization[8][9].

Visual Guides & Workflows

Troubleshooting_Aza_Peptide_Synthesis start Problem Detected low_yield Low or No Yield start->low_yield capped_peptide Capped Peptide Impurity (Guanidinylation) start->capped_peptide racemization Epimerization/ Racemization start->racemization cause_reactivity Cause: Insufficient Reagent Reactivity low_yield->cause_reactivity Is reaction slow? cause_sterics Cause: Steric Hindrance low_yield->cause_sterics Bulky residues? cause_guanidinylation Cause: Excess Uronium Reagent capped_peptide->cause_guanidinylation Using HATU/HBTU? cause_slow_coupling Cause: Slow Coupling Kinetics racemization->cause_slow_coupling Using PyBOP/TBTU? sol_comu Solution: Switch to COMU cause_reactivity->sol_comu sol_microwave Solution: Use Microwave or Increase Time/Temp cause_sterics->sol_microwave sol_pybop Solution: Switch to PyBOP/PyAOP (Phosphonium) cause_guanidinylation->sol_pybop sol_fast_reagent Solution: Use Faster Reagent (HATU/COMU) cause_slow_coupling->sol_fast_reagent

Caption: Troubleshooting decision tree for aza-peptide synthesis.

Reagent_Selection_Workflow start Start: Synthesize Hindered Aza-Peptide check_sterics Assess Steric Hindrance & Coupling Difficulty start->check_sterics high_sterics High Hindrance or Previous Failure check_sterics->high_sterics High moderate_sterics Moderate Hindrance or Standard Coupling check_sterics->moderate_sterics Moderate recommend_comu Primary Recommendation: Use COMU + DIPEA in DMF/NMP high_sterics->recommend_comu recommend_hatu Alternative: Use HATU + DIPEA moderate_sterics->recommend_hatu recommend_microwave Consider Microwave Assistance recommend_comu->recommend_microwave perform_coupling Perform Coupling & Monitor recommend_microwave->perform_coupling check_guanidinylation Is Guanidinylation a Concern? recommend_hatu->check_guanidinylation recommend_pybop Use Phosphonium Reagent: PyBOP or PyAOP check_guanidinylation->recommend_pybop Yes check_guanidinylation->perform_coupling No recommend_pybop->perform_coupling

Caption: Workflow for selecting the appropriate coupling reagent.

Key Experimental Protocol

Representative Protocol: COMU-Mediated Coupling of an Amino Acid to a Resin-Bound Aza-Peptide

This protocol is a general guideline for a 0.1 mmol scale synthesis on a solid-phase peptide synthesizer or with manual shaking.

1. Resin Preparation:

  • The N-terminally deprotected, resin-bound aza-peptide (0.1 mmol) is swollen in N,N-dimethylformamide (DMF) (approx. 2-3 mL) for 30 minutes in a suitable reaction vessel.

  • The DMF is drained from the resin.

2. Preparation of Coupling Solution:

  • In a separate vial, dissolve the incoming Fmoc-protected amino acid (0.5 mmol, 5 eq.) in DMF (~1.5 mL).

  • Add COMU (0.5 mmol, 5 eq.) to the amino acid solution and vortex briefly.

  • Add N,N-diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) to the activation mixture. The solution will typically turn yellow. Vortex immediately for 1 minute.

3. Coupling Reaction:

  • Immediately add the activated amino acid solution to the swollen resin.

  • Agitate the mixture at room temperature. For highly hindered couplings, a minimum reaction time of 2-4 hours is recommended[3]. For extremely difficult sequences, the reaction can be run overnight.

  • Alternatively, perform the coupling in a microwave peptide synthesizer, typically for 30-60 minutes at 60°C[3].

4. Washing:

  • After the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:

    • 3 x DMF

    • 3 x Dichloromethane (DCM)

    • 3 x DMF

5. Monitoring and Double Coupling (Optional):

  • Perform a Kaiser test (or other ninhydrin-based test) on a small sample of beads to check for the presence of free primary amines. Note: The aza-nitrogen is a secondary amine and will not give a positive Kaiser test; this test is for the incoming amino acid's amine if it were the N-terminus. A test for unreacted semicarbazide is more complex. The completeness of the reaction is typically best assessed after cleavage by LC-MS.

  • If the coupling is suspected to be incomplete based on sequence difficulty, a second "double coupling" can be performed by repeating steps 2-4 before proceeding to the next deprotection step.

References

Validation & Comparative

A Comparative Guide to Boc-D-Aza-OH and Fmoc-D-Aza-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of aza-amino acids into peptides is a powerful strategy for developing peptidomimetics with enhanced therapeutic properties, such as increased resistance to enzymatic degradation. The choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the aza-amino acid building blocks is a critical decision in the solid-phase peptide synthesis (SPPS) workflow. This guide provides an objective comparison of Boc-D-Aza-OH and Fmoc-D-Aza-OH, supported by available data and detailed experimental protocols to inform the selection of the optimal strategy for your research needs.

Core Chemical Differences and Strategic Implications

The fundamental difference between the Boc and Fmoc strategies lies in their deprotection chemistry, which dictates the overall synthetic approach, including the choice of resin, side-chain protecting groups, and cleavage conditions.

Boc-SPPS is the classical approach, relying on an acid-labile Boc group for temporary Nα-protection. Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA), while final cleavage from the resin and removal of side-chain protecting groups require a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1][2]

Fmoc-SPPS , the more modern and widely adopted method, utilizes a base-labile Fmoc group.[][] This allows for orthogonal protection schemes where acid-labile protecting groups are used for the side chains.[][5] The final cleavage is performed under milder acidic conditions compared to the Boc strategy.[]

Performance Comparison: this compound vs. Fmoc-D-Aza-OH

Direct head-to-head comparative studies for this compound and Fmoc-D-Aza-OH are limited in publicly available literature. However, by collating data from studies on azapeptide synthesis using both strategies, we can infer their respective performance characteristics.

Table 1: Performance Metrics of Boc- and Fmoc-Aza-Amino Acid Integration in SPPS

Performance MetricThis compound StrategyFmoc-D-Aza-OH StrategyKey Considerations
Coupling Efficiency Generally effective, but may require stronger coupling reagents or longer reaction times, especially for sterically hindered residues. The protonated N-terminus after deprotection can reduce aggregation.[6]High coupling efficiencies reported, often exceeding 90% conversion with pre-activated esters (e.g., benzotriazole esters).[7] However, the neutral N-terminus after deprotection may be more prone to aggregation in "difficult sequences".The decreased nucleophilicity of the semicarbazide nitrogen after deprotection is a challenge for both strategies, potentially requiring more potent coupling reagents like HATU or COMU.[][]
Crude Peptide Purity Can yield higher crude purity for hydrophobic or aggregation-prone sequences due to the charge on the N-terminus post-deprotection.[9]Reported crude purities for azadipeptides are generally high, often in the range of 60-95%, depending on the specific aza-amino acid and coupling conditions.[7]Purity is highly sequence-dependent. Side reactions such as aspartimide formation can be a concern in Fmoc-SPPS under basic conditions.
Overall Yield Potentially lower overall yields due to the harsh final cleavage conditions (HF) which can lead to peptide degradation.[2]Generally higher overall yields due to milder deprotection and cleavage conditions, which better preserve the integrity of the final peptide.[]Yields are influenced by the number of cycles, with even small inefficiencies in coupling or deprotection accumulating over a long synthesis.
Side Reactions Acid-sensitive residues (e.g., Trp, Met) are more susceptible to modification during repeated TFA deprotection steps.[] The strong acid cleavage can also cause various side reactions.[1]Base-labile side-chain protecting groups are incompatible. Aspartimide formation is a known side reaction for sequences containing Asp.[1]The choice of scavengers during final cleavage is crucial for both strategies to minimize side reactions.
Automation Compatibility Less amenable to full automation due to the use of hazardous reagents like HF.Highly compatible with automated peptide synthesizers, with real-time monitoring of Fmoc deprotection possible via UV absorbance.[][7]Modern peptide synthesizers are predominantly designed for Fmoc chemistry.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-D-Aza-OH via Pre-activated Benzotriazole Ester

This protocol is adapted from a reported automated solid-phase azapeptide synthesis platform.[7]

1. Resin Preparation:

  • Start with a suitable resin pre-loaded with the C-terminal amino acid (e.g., Rink Amide resin for a C-terminal amide).

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 3 minutes.

  • Drain and repeat the treatment with fresh 20% piperidine in DMF for 10 minutes.

  • Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

3. Coupling of Fmoc-D-Aza-OH Benzotriazole Ester:

  • Dissolve 5 equivalents of the pre-activated Fmoc-D-Aza-OH benzotriazole ester in DMF.

  • Add the solution to the deprotected resin.

  • Agitate the reaction mixture for 1 to 16 hours at room temperature. The reaction can be monitored for completion using a Kaiser test.

4. Washing:

  • After coupling, wash the resin thoroughly with DMF (5 times) and DCM (3 times).

5. Chain Elongation:

  • Repeat the deprotection and coupling steps for the subsequent amino acids. Note that coupling onto the aza-amino acid residue can be challenging due to the reduced nucleophilicity of the semicarbazide. The use of potent coupling reagents like HATU or DIC/Oxyma is recommended, potentially with double coupling.[7]

6. Cleavage and Final Deprotection:

  • After completion of the synthesis and removal of the final N-terminal Fmoc group, wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., TFA/H₂O/TIPS, 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: Incorporation of this compound

1. Resin Preparation:

  • Use a resin compatible with Boc chemistry, such as Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide.

  • Swell the resin in DCM for at least 30 minutes.

2. Boc Deprotection:

  • Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).

  • Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.

  • Wash the resin with DCM (3 times), isopropanol (2 times), and DCM (3 times).

3. Neutralization:

  • Neutralize the resin-bound peptide TFA salt with 5-10% N,N-diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.

  • Wash the resin with DCM (5 times).

4. Coupling of this compound:

  • Activate 3-4 equivalents of this compound with a suitable coupling reagent. For challenging couplings, in situ neutralization protocols with potent activators are recommended.

  • Method A (HBTU/DIEA): Dissolve this compound and HBTU (0.95 eq.) in DMF. Add DIEA (2 eq.) and pre-activate for 2-3 minutes. Add the mixture to the resin.

  • Method B (DIC/HOBt): Dissolve this compound and HOBt in DMF/DCM and add to the resin. Then add DIC.

  • Allow the coupling reaction to proceed for 1-4 hours. Monitor completion with the Kaiser test.

5. Washing:

  • Wash the resin with DMF (3 times) and DCM (3 times).

6. Chain Elongation:

  • Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids.

7. Final Cleavage and Deprotection:

  • After completion of the synthesis, wash the resin and dry it thoroughly.

  • Perform the final cleavage using anhydrous HF with appropriate scavengers (e.g., anisole) at 0°C for 1-2 hours. This step requires specialized equipment and safety precautions.

  • Precipitate the crude peptide in cold diethyl ether, wash, and lyophilize.

Visualizing the Synthetic Workflows

The following diagrams illustrate the cyclical nature of both the Fmoc and Boc solid-phase synthesis strategies for incorporating a D-Aza-amino acid.

Fmoc_SPPS_Workflow Resin Resin-Peptide-(n) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling (Fmoc-D-Aza-OH-OBt) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Elongated Resin-Peptide-(n)-Aza Washing2->Elongated Repeat Repeat Cycle or Final Cleavage Elongated->Repeat Next Amino Acid Repeat->Deprotection

Caption: General workflow for Fmoc-SPPS of azapeptides.

Boc_SPPS_Workflow Resin Resin-Peptide-(n) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Washing1 Washing (DCM, IPA) Deprotection->Washing1 Neutralization Neutralization (DIEA/DCM) Washing1->Neutralization Washing2 Washing (DCM) Neutralization->Washing2 Coupling Coupling (this compound + Activator) Washing2->Coupling Washing3 Washing (DMF, DCM) Coupling->Washing3 Elongated Resin-Peptide-(n)-Aza Washing3->Elongated Repeat Repeat Cycle or Final Cleavage Elongated->Repeat Next Amino Acid Repeat->Deprotection

References

A Comparative Analysis of Boc-D-Aza-OH and Other Click Chemistry Reagents for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for the successful implementation of click chemistry in their work. This guide provides a detailed comparison of Boc-D-Aza-OH with other commonly used click chemistry reagents, focusing on their efficiency, reaction kinetics, and experimental considerations.

Click chemistry has revolutionized the fields of bioconjugation, drug discovery, and materials science by offering a set of rapid, specific, and high-yielding reactions for covalently linking molecular components.[1][2] At the heart of this chemical methodology are the azide-alkyne cycloaddition reactions, which are broadly categorized into the copper(I)-catalyzed (CuAAC) and the strain-promoted (SPAAC) variants.[2] this compound, a derivative of D-alanine containing a protected amine (Boc) and an azide (Aza) functional group, serves as a valuable building block for introducing an azide moiety into peptides and other molecules. This guide will objectively compare the utility of this compound as an azide-containing reagent with other alternatives in both CuAAC and SPAAC settings.

Quantitative Comparison of Click Chemistry Reagents

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC reactions are renowned for their high reaction rates and yields, facilitated by a copper(I) catalyst.[3] These reactions are generally faster than their strain-promoted counterparts.

Azide ReagentAlkyne ReagentCatalyst SystemSolventSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Yield (%)
Benzyl AzidePhenylacetyleneCu-MONPs, Sodium AscorbateWaterNot specified83-98%[1]
Azide DerivativesAlkyne DerivativesCuSO₄, Sodium AscorbatepH 5.0 BufferNot specified>98%[1]
This compound (in peptide) Propargylglycine (in peptide)CuI, DIPEADMFNot specified76% (intramolecular)[1]

Table 1: Quantitative data for CuAAC reactions. The data for this compound is from an intramolecular cyclization on a solid support, which may differ from intermolecular reactions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC reactions are highly valued for their biocompatibility as they do not require a cytotoxic copper catalyst. The reaction rate is driven by the ring strain of the cyclooctyne. A variety of cyclooctynes have been developed with different kinetic properties.

Azide ReagentCyclooctyne ReagentSolventSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Benzyl AzideBicyclo[6.1.0]nonyne (BCN)DMSONot specified
Benzyl AzideDibenzocyclooctyne (DBCO)DMSONot specified
Benzyl AzideDIBOMethanolNot specified
Benzyl Azide[9+1]CPPDMSO-d69.6 x 10⁻³[4]
Benzyl Azide[11+1]CPPDMSO-d6Not specified

Table 2: Second-order rate constants for SPAAC reactions of benzyl azide with various cyclooctynes. These values provide a benchmark for estimating the reactivity of other azides like this compound.

Experimental Protocols

Detailed methodologies are essential for the successful application and comparison of click chemistry reagents. Below are generalized protocols for CuAAC and SPAAC that can be adapted for use with this compound.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the copper-catalyzed click reaction between an azide-containing molecule (e.g., a peptide incorporating this compound) and an alkyne-functionalized molecule.

Materials:

  • Azide-containing molecule (e.g., 1 equivalent)

  • Alkyne-containing molecule (e.g., 1-1.2 equivalents)

  • Copper(II) sulfate (CuSO₄) (e.g., 0.1 equivalents)

  • Sodium ascorbate (e.g., 0.5 equivalents)

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (optional, as a copper ligand)

  • Solvent (e.g., water, t-butanol/water, DMF, DMSO)

Procedure:

  • Dissolve the azide- and alkyne-containing molecules in the chosen solvent.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄ in water. If using a ligand, pre-mix the CuSO₄ and the ligand.

  • Add the CuSO₄ (or CuSO₄/ligand complex) solution to the reaction mixture containing the azide and alkyne.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Stir the reaction at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or HPLC).

  • Upon completion, the product can be purified by standard methods such as chromatography.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the procedure for a copper-free click reaction between an azide-containing molecule and a strained cyclooctyne.

Materials:

  • Azide-containing molecule (e.g., 1 equivalent)

  • Strained cyclooctyne (e.g., DBCO, BCN, DIBO derivative) (e.g., 1-1.5 equivalents)

  • Solvent (e.g., PBS, water, DMSO, DMF, or a mixture)

Procedure:

  • Dissolve the azide-containing molecule in the chosen solvent.

  • Dissolve the strained cyclooctyne in a compatible solvent.

  • Add the cyclooctyne solution to the solution of the azide-containing molecule.

  • Stir the reaction at room temperature. The reaction time can vary from minutes to hours depending on the reactivity of the cyclooctyne.[1]

  • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or HPLC).

  • Once the reaction is complete, purify the product using standard techniques like HPLC or size-exclusion chromatography.

Visualizing Experimental Workflows and Decision Pathways

To further clarify the experimental processes and the selection criteria for different click chemistry approaches, the following diagrams are provided.

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Click Reaction cluster_analysis Analysis & Purification azide Prepare Azide Solution (e.g., this compound derivative) mix Mix Reactants azide->mix alkyne Prepare Alkyne Solution (Terminal Alkyne or Strained Cyclooctyne) alkyne->mix add_catalyst Add Cu(I) Catalyst (for CuAAC) mix->add_catalyst If CuAAC incubate Incubate at RT mix->incubate If SPAAC add_catalyst->incubate monitor Monitor Reaction (TLC, LC-MS, HPLC) incubate->monitor purify Purify Product (Chromatography) monitor->purify characterize Characterize Product (NMR, MS) purify->characterize

A generalized workflow for performing a click chemistry reaction.

Decision_Pathway start Start: Need for Bioconjugation q1 Is the system sensitive to copper toxicity (e.g., living cells)? start->q1 spaac Choose Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) q1->spaac Yes cuaac Choose Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) q1->cuaac No select_alkyne Select a highly reactive cyclooctyne (e.g., DBCO, DIBO) spaac->select_alkyne q2 Is the highest possible reaction rate critical? cuaac->q2 q2->cuaac No optimize_catalyst Optimize catalyst system (e.g., use accelerating ligands like TBTA/THPTA) q2->optimize_catalyst Yes

A decision pathway for selecting between CuAAC and SPAAC.

Conclusion

This compound is a versatile reagent for introducing an azide functionality for subsequent click chemistry reactions. While direct quantitative comparisons of its efficiency are not extensively documented, its performance can be reliably predicted based on the data available for structurally similar azides like benzyl azide. The choice between CuAAC and SPAAC will ultimately depend on the specific requirements of the application, particularly the tolerance of the biological system to copper ions. For applications demanding high biocompatibility, SPAAC is the preferred method, and the reaction rate can be tuned by selecting a suitable strained cyclooctyne. For reactions where speed is critical and copper toxicity is not a concern, CuAAC offers a faster and often higher-yielding alternative. The provided protocols and decision-making framework aim to equip researchers with the necessary information to effectively utilize this compound and other click chemistry reagents in their research endeavors.

References

A Comparative Guide to the Validation of Aza-Peptide Synthesis: HPLC and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of novel peptide analogues is a critical step in the discovery of new therapeutics. Aza-peptides, which feature a nitrogen atom in place of an α-carbon in the peptide backbone, represent a promising class of peptidomimetics with enhanced stability and biological activity. However, the successful synthesis of these modified peptides requires rigorous validation to ensure purity and structural integrity. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) as the primary analytical tools for the validation of aza-peptide synthesis, offering detailed experimental protocols and comparative data.

Aza-peptides offer a unique structural modification that can significantly impact the conformational properties and enzymatic stability of peptides. The replacement of the α-carbon with a nitrogen atom introduces changes in bond angles and electronic distribution, often leading to a predisposition for β-turn conformations.[1][2][3] This can be advantageous in mimicking the bioactive conformation of natural peptides. However, the synthesis of aza-peptides presents unique challenges, including the potential for side reactions that are not encountered in standard solid-phase peptide synthesis (SPPS).[1][4] Therefore, meticulous analytical validation is paramount.

The Analytical Gold Standards: HPLC and Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable and complementary techniques for the characterization of synthetic peptides, including aza-peptides.[5] HPLC is primarily used to assess the purity of the synthesized peptide by separating it from impurities and by-products, while mass spectrometry provides crucial information about the molecular weight and sequence of the target molecule.[6][7]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of synthetic peptides.[8][9] It separates molecules based on their hydrophobicity. The purity of an aza-peptide is determined by integrating the area of the main peak in the chromatogram and expressing it as a percentage of the total peak area.

Alternative HPLC Methods: While RP-HPLC is the workhorse for peptide analysis, other techniques can be employed for specific challenges. Size-exclusion chromatography (SEC) separates molecules based on size and can be useful in early purification steps.[8] Ion-exchange chromatography (IEX) separates based on net charge and can be a powerful tool for purifying peptides with distinct charge properties.[8]

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For aza-peptide validation, MS is used to confirm that the correct molecule has been synthesized by comparing the experimentally determined molecular weight with the theoretical mass.[6] Tandem mass spectrometry (MS/MS) can further be used to sequence the peptide, confirming the correct order of amino acids and the position of the aza-amino acid residue.[7]

Comparative Analysis of Synthesis and Validation Methods

The choice of synthesis strategy can significantly impact the purity of the crude aza-peptide, which in turn affects the complexity of the subsequent purification and validation. Solid-phase peptide synthesis (SPPS) is the most widely used method for preparing both standard and modified peptides, including aza-peptides.[10][11][12] Recent advancements have led to the development of fully automated SPPS platforms for the efficient synthesis of aza-peptide libraries.[13][14]

Synthesis MethodKey AdvantagesCommon ImpuritiesTypical Crude Purity (%)
Manual Solid-Phase Aza-Peptide Synthesis (SPPS) Cost-effective for small-scale synthesis.Truncated sequences, deletion sequences, products of side reactions (e.g., hydantoin formation).[1]50-80%
Automated Solid-Phase Aza-Peptide Synthesis (SPPS) High throughput, improved reproducibility, reduced reaction times.[13][14]Similar to manual SPPS, but often in lower abundance.70-90%
Liquid-Phase Peptide Synthesis (LPPS) Scalable for large-quantity synthesis.By-products from coupling and deprotection steps.Variable, depends on purification at each step.
Enzymatic Ligation High specificity, mild reaction conditions.[11]Incomplete ligation, side reactions related to enzyme activity.Generally high, but substrate-dependent.

Experimental Protocols

Solid-Phase Synthesis of an Aza-Peptide (Submonomer Method)

This protocol describes a general procedure for the manual solid-phase synthesis of an aza-peptide using the submonomer approach.[15]

  • Resin Preparation: Swell a suitable solid support (e.g., Rink amide resin) in a compatible solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating with a solution of 20% piperidine in DMF.

  • Hydrazone Activation and Coupling: Activate the C-terminus of the growing peptide chain and couple the protected hydrazine derivative.

  • Semicarbazone Functionalization: Introduce the aza-amino acid side chain by reacting the semicarbazone with an appropriate electrophile.

  • Orthogonal Deprotection: Remove the protecting group from the newly introduced aza-amino acid to allow for the coupling of the next amino acid.

  • Cleavage and Deprotection: Once the desired sequence is assembled, cleave the aza-peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[13]

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the solid, and lyophilize to obtain a powder.

HPLC Analysis of Crude Aza-Peptide

This protocol outlines a standard reversed-phase HPLC method for assessing the purity of a crude aza-peptide.[16][17]

  • Sample Preparation: Dissolve the lyophilized crude aza-peptide in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% TFA) to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • HPLC System: Use a reversed-phase C18 column.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

  • Detection: Monitor the absorbance at 214 nm and 280 nm.

  • Data Analysis: Integrate the peak areas to determine the percentage purity of the main product.

Mass Spectrometry Analysis of Aza-Peptide

This protocol provides a general procedure for confirming the molecular weight of the synthesized aza-peptide using electrospray ionization mass spectrometry (ESI-MS).

  • Sample Preparation: Dilute the crude or purified aza-peptide solution from the HPLC analysis with a solution of 50% acetonitrile and 0.1% formic acid.

  • Mass Spectrometer: Infuse the sample into an ESI mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode over a relevant m/z range.

  • Data Analysis: Deconvolute the resulting spectrum to determine the monoisotopic molecular weight of the aza-peptide. Compare this experimental mass with the theoretically calculated mass.

Visualizing the Workflow

To better understand the process of aza-peptide synthesis and validation, the following diagrams illustrate the key steps and their logical relationships.

G Aza-Peptide Synthesis and Validation Workflow cluster_synthesis Aza-Peptide Synthesis cluster_validation Validation Resin_Prep Resin Preparation Fmoc_Deprotection Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Coupling Coupling Fmoc_Deprotection->Coupling Cleavage Cleavage & Deprotection Coupling->Cleavage Crude_Peptide Crude Aza-Peptide Cleavage->Crude_Peptide HPLC HPLC Analysis Crude_Peptide->HPLC MS Mass Spectrometry HPLC->MS Purified_Peptide Purified Aza-Peptide HPLC->Purified_Peptide

Caption: Workflow for aza-peptide synthesis and validation.

Caption: Decision-making process in aza-peptide validation.

Conclusion

The successful synthesis of aza-peptides hinges on a robust validation strategy that combines the separatory power of HPLC with the definitive characterization provided by mass spectrometry. By employing these techniques in a complementary fashion, researchers can confidently assess the purity and confirm the identity of their synthesized aza-peptides. This rigorous analytical approach is essential for advancing the development of aza-peptide-based therapeutics and research tools. The adoption of automated synthesis platforms further streamlines this process, enabling the rapid generation and validation of aza-peptide libraries for high-throughput screening.

References

Biological activity of peptides synthesized with Boc-D-Aza-OH vs natural peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers at the forefront of peptide-based drug discovery, optimizing for potency, selectivity, and metabolic stability is a paramount challenge. Aza-peptides, a class of peptidomimetics where the α-carbon of an amino acid residue is replaced by a nitrogen atom, represent a powerful strategy to overcome the inherent limitations of natural peptides. This guide provides an objective comparison of the biological activity of aza-peptides, particularly those synthesized using Boc-protected aza-amino acid monomers, against their natural counterparts, supported by quantitative data and detailed experimental protocols.

Introduction to Aza-Peptides

Aza-peptides are structural analogues of natural peptides characterized by the substitution of one or more α-carbon atoms with a nitrogen atom within the peptide backbone.[1][2] This seemingly minor modification introduces significant changes to the peptide's physicochemical properties. The replacement eliminates chirality at the modified position and introduces conformational constraints due to lone-pair repulsion between adjacent nitrogen atoms and the planar nature of the resulting urea-like bond.[2][3][4]

These structural alterations often lead to a pre-disposition for forming β-turn secondary structures.[2][5][6] Crucially, the aza-peptide bond is resistant to cleavage by many endogenous proteases, which significantly enhances the peptide's metabolic stability and plasma half-life—a major drawback of many natural peptide therapeutics.[3][7]

The term "Boc-D-Aza-OH" refers to a protected aza-amino acid building block used in synthesis. "Boc" (tert-butyloxycarbonyl) is a common protecting group for the amino terminus in solid-phase peptide synthesis (SPPS).[5][6][8] While natural amino acids exist as L- and D-enantiomers, the replacement of the chiral α-carbon with nitrogen means the "D" designation in "D-Aza" does not refer to stereochemistry in the same way. Instead, it may denote the chirality of the precursor used for synthesis or a specific desired conformation. The incorporation of D-amino acids themselves into peptides is another strategy to increase proteolytic resistance.[9][10]

Comparative Analysis of Biological Activity

The biological impact of an aza-amino acid substitution is context-dependent and can range from significantly enhanced potency to a complete loss of activity. The outcome is dictated by how the conformational changes affect the peptide's ability to bind to its biological target.

Receptor Binding and Potency

Aza-scans, where each amino acid in a peptide is systematically replaced by its aza-analogue, are a powerful tool for structure-activity relationship (SAR) studies.[5][11] For instance, an aza-scan of bradykinin (BK), a vasoactive nonapeptide, revealed that strategic aza-substitutions could dramatically enhance both stability and biological effect.

Peptide Sequence Half-Life (t½) in Rat Whole Blood (min) In Vivo Activity (ΔMAP in mmHg) B2 Receptor Binding (Ki, nM)
Bradykinin (Natural) 3.6 ± 0.6 -23 ± 3 1.8 ± 0.6
[azaPhe⁸]-BK 10.1 ± 1.1 -45 ± 4 2.5 ± 0.9
[azaPro², azaPhe⁸]-BK 13.5 ± 1.4 -48 ± 5 3.1 ± 1.1
[azaPhe⁵]-BK 12.1 ± 1.3 No significant effect Not Reported

Data adapted from a study on bradykinin analogues, demonstrating that specific aza-substitutions can improve stability and in vivo hypotensive effects (Mean Arterial Pressure, MAP) while maintaining high-affinity binding to the Bradykinin B2 receptor.[7]

In another example, an aza-amino acid scan was performed on the cyclic RGD-peptide Cilengitide, an antagonist of integrin receptors. While most substitutions led to a loss of binding affinity, the incorporation of aza-glycine retained nanomolar activity, highlighting that the effect of the substitution is highly dependent on the specific residue and its role in receptor interaction.[12][13]

Enzyme Inhibition

Aza-peptides have been successfully developed as potent enzyme inhibitors, particularly for proteases. The modified backbone can lock the peptide into a conformation that fits snugly into the enzyme's active site, while the aza-residue itself can interact with catalytic residues.

Inhibitor Target Enzyme IC₅₀ (µM)
MG132-like aza-aldehyde (1) Human c20S Proteasome (β5 subunit) 2.3 ± 1.5
Carfilzomib-like aza-aldehyde (2) Human c20S Proteasome (β5 subunit) 10.3 ± 2.1
Aza-Asp Ketone (for Caspase) Caspase-3 > 100

Data from a study on aza-peptide aldehydes and ketones as proteasome inhibitors. These compounds show potent and selective inhibition of the chymotrypsin-like (CT-L) activity of the proteasome.

Mandatory Visualizations

Logical Relationship: Natural vs. Aza-Amino Acid

Caption: Structural differences between natural and aza-amino acids.

Experimental Workflow: Comparative Analysis

cluster_assays Biological Assays start Design Peptides (Natural & Aza-Analogue) spps Solid-Phase Peptide Synthesis (Boc/Fmoc Chemistry) start->spps purify Purification & Characterization (HPLC, Mass Spec) spps->purify stability Metabolic Stability Assay (t½ in serum) purify->stability binding Receptor Binding Assay (Ki / IC₅₀) purify->binding functional Functional Assay (e.g., Enzyme Inhibition, Cell-based) purify->functional data Data Analysis & Comparison stability->data binding->data invivo In Vivo Efficacy Study (Animal Model) functional->invivo functional->data invivo->data end Conclusion on Structure-Activity Relationship data->end

Caption: Workflow for comparing natural and aza-peptides.

Signaling Pathway: Bradykinin B2 Receptor

BK Bradykinin or Aza-BK Analogue B2R B2 Receptor (GPCR) BK->B2R binds Gq Gαq B2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC MAPK MAPK Pathway (ERK) PKC->MAPK Response Cellular Responses (e.g., Vasodilation, Proliferation) MAPK->Response

Caption: Simplified Bradykinin B2 receptor signaling pathway.[14][15][16]

Experimental Protocols

Solid-Phase Aza-Peptide Synthesis (SPPS)

This protocol provides a general overview for incorporating a Boc-protected aza-amino acid into a peptide sequence using manual SPPS.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once. Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Aza-Amino Acid Coupling:

    • Dissolve the Boc-protected aza-amino acid (3 equivalents) and a coupling agent like HATU (3 equivalents) in DMF.

    • Add diisopropylethylamine (DIEA) (6 equivalents) to the solution.

    • Add the activation mixture to the resin and shake at room temperature. Coupling times for aza-residues are often longer than for natural amino acids, potentially requiring 2 to 16 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: After coupling, wash the resin thoroughly with DMF and DCM.

  • Chain Elongation: For subsequent amino acids, perform Boc deprotection using trifluoroacetic acid (TFA) and repeat the coupling steps with the next protected amino acid.

  • Cleavage and Deprotection: Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm identity and purity by mass spectrometry.

Cathepsin B Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits for screening inhibitors against Cathepsin B.[17][18][19][20][21]

  • Reagent Preparation:

    • Assay Buffer: Prepare 1x Cathepsin buffer as per the manufacturer's instructions, often requiring the addition of DTT to activate the enzyme.[19]

    • Cathepsin B Enzyme: Reconstitute and dilute the enzyme in ice-cold assay buffer to the desired working concentration (e.g., 0.02-0.04 ng/µL).[19][20]

    • Substrate: Dilute a fluorogenic substrate (e.g., Ac-RR-AFC) in the assay buffer.

    • Inhibitors: Prepare serial dilutions of the aza-peptide and natural peptide inhibitors in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to "Blank" wells.

    • Add the enzyme solution to "Positive Control" and "Test Inhibitor" wells.

    • Add the serially diluted inhibitors or vehicle control to the appropriate wells.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[17][18]

    • Initiate the reaction by adding the substrate solution to all wells.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence kinetically for 30-60 minutes at 37°C (Excitation/Emission ≈ 400/505 nm).[18]

  • Data Analysis:

    • Determine the reaction rate (slope) from the linear portion of the fluorescence vs. time plot.

    • Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot percent inhibition vs. inhibitor concentration and fit the data to a suitable equation to determine the IC₅₀ value.

Peptide Serum Stability Assay

This protocol outlines a general method for assessing the stability of peptides in plasma.[10][22][23]

  • Materials: Human or rat serum/plasma, peptide stock solutions, quenching solution (e.g., 1% formic acid in ethanol or acetonitrile), HPLC-MS system.

  • Procedure:

    • Pre-warm serum or plasma to 37°C.

    • Spike the serum with the test peptide (natural or aza-peptide) to a final concentration of ~10-50 µM.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the mixture.

    • Immediately stop the enzymatic degradation by adding the aliquot to 2-3 volumes of ice-cold quenching solution containing a precipitation agent.[10]

    • Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to precipitate plasma proteins.

    • Collect the supernatant for analysis.

  • Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of remaining intact peptide.

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.

Conclusion

The substitution of an α-carbon with a nitrogen atom is a powerful modification in peptide chemistry that can profoundly influence biological activity. Aza-peptides frequently exhibit enhanced metabolic stability and constrained conformations that can lead to improved potency and selectivity.[1][2] However, the success of this strategy is not universal and is highly dependent on the specific residue being replaced and its role in molecular recognition.[1][12] As demonstrated by the quantitative data, a systematic aza-scanning approach is an invaluable tool for dissecting structure-activity relationships and for the rational design of next-generation peptide therapeutics with superior pharmacological profiles. The development of more efficient synthetic methods continues to make this valuable class of peptidomimetics more accessible for drug discovery and development.[4][7]

References

A Comparative Guide to the Conformational Analysis of Aza-Peptides and Conventional Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of an α-carbon with a nitrogen atom in the peptide backbone, giving rise to aza-peptides, represents a significant strategic modification in medicinal chemistry. This alteration introduces profound changes to the local stereoelectronic environment, leading to distinct conformational preferences compared to their conventional peptide counterparts. Understanding these conformational nuances is paramount for the rational design of peptidomimetics with enhanced stability, bioactivity, and receptor selectivity. This guide provides an objective comparison of the conformational analysis of aza-peptides and conventional peptides, supported by experimental data and detailed methodologies.

Key Conformational Differences: A Propensity for Turns

The most striking difference between aza-peptides and conventional peptides lies in their conformational propensities. The replacement of the CαH group with a nitrogen atom in an aza-amino acid residue introduces steric and electronic constraints that favor specific secondary structures.[1]

Conventional peptides are conformationally flexible, capable of adopting a variety of secondary structures such as α-helices, β-sheets, and random coils, largely dictated by the amino acid sequence and the surrounding environment. In contrast, aza-peptides exhibit a pronounced tendency to adopt β-turn conformations.[1][2] This is attributed to the repulsion between the lone pairs of electrons on the adjacent nitrogen atoms of the hydrazide linkage, which restricts the available conformational space.[1]

This inherent predisposition for β-turns can be strategically exploited in drug design to mimic or stabilize bioactive turn conformations found in natural peptides, potentially leading to enhanced biological activity.[1][3] For instance, the incorporation of an aza-phenylalanine residue into the Growth Hormone Releasing Peptide-6 (GHRP-6) was shown to induce a β-turn conformation, resulting in a 1000-fold improvement in selectivity for the CD36 receptor.[3][4]

However, it is important to note that the introduction of an aza-amino acid does not universally guarantee a β-turn. The nature of the aza-amino acid side chain and its position within the peptide sequence can influence the final conformation.[1][5] In some cases, the incorporation of an aza-amino acid can even disrupt existing secondary structures, such as β-hairpins.[5]

Comparative Data on Conformational Preferences

The following tables summarize quantitative data from various experimental and computational studies, highlighting the conformational differences between aza-peptides and their conventional peptide analogs.

Peptide/Aza-PeptideMethodKey Conformational FeatureDihedral Angles (φ, ψ)Reference
Ac-azaAla-Pro-NHMeDFTβ-I turnNot specified[6]
Ac-Ala-Pro-NHMeDFTNot specifiedNot specified[6]
GHRP-6 (conventional)Circular DichroismRandom coilNot applicable[4]
azaPhe-GHRP-6Circular Dichroismβ-turnNot applicable[3][4]
β-hairpin model peptideNMR SpectroscopyStable β-hairpinNot specified[5]
azaVal-β-hairpin modelNMR SpectroscopyDestabilized β-hairpinNot specified[5]
azaGly-β-hairpin modelNMR SpectroscopyDestabilized β-hairpin (less than azaVal)Not specified[5]

Experimental Protocols for Conformational Analysis

The conformational analysis of both aza-peptides and conventional peptides relies on a suite of complementary experimental techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their dynamic conformational properties.[7][8]

Methodology:

  • Sample Preparation: Peptides are dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration typically in the millimolar range. The pH is adjusted to the desired value.

  • Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed. Key 2D NMR experiments for peptide structure determination include:

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically within the same amino acid residue.[8][9]

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., all protons of a single amino acid residue).[8][9]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity (typically < 5 Å), providing crucial distance restraints for structure calculation.[9]

  • Resonance Assignment: The individual proton signals are assigned to specific amino acid residues in the peptide sequence.

  • Structural Restraint Generation: NOE cross-peaks are integrated to derive inter-proton distance restraints. Dihedral angle restraints (φ and ψ) can be estimated from coupling constants (e.g., ³J(HN, Hα)) obtained from 1D or 2D spectra.

  • Structure Calculation: The experimental restraints are used as input for molecular dynamics or distance geometry algorithms to calculate an ensemble of 3D structures consistent with the NMR data.

X-ray Crystallography

X-ray crystallography provides high-resolution static snapshots of the peptide structure in the solid state.[10][11]

Methodology:

  • Crystallization: The peptide is crystallized by slowly varying the conditions of a supersaturated solution (e.g., pH, temperature, precipitant concentration) to induce the formation of well-ordered single crystals.[11][12]

  • Data Collection: The crystal is mounted and exposed to a beam of X-rays. The diffraction pattern of the X-rays is recorded as the crystal is rotated.[10]

  • Phase Determination: The phases of the diffracted X-rays, which are lost during the experiment, are determined using various methods such as molecular replacement or anomalous dispersion.[12]

  • Electron Density Map Calculation: An electron density map of the peptide is calculated using the measured diffraction intensities and the determined phases.

  • Model Building and Refinement: A 3D model of the peptide is built into the electron density map and refined to best fit the experimental data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[13]

Methodology:

  • Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., phosphate buffer) at a known concentration.

  • Data Acquisition: The CD spectrum is recorded over a specific wavelength range, typically in the far-UV region (190-250 nm) for secondary structure analysis. The instrument measures the differential absorption of left and right circularly polarized light.

  • Data Analysis: The resulting CD spectrum is analyzed to estimate the percentage of different secondary structure elements (α-helix, β-sheet, β-turn, random coil). Different secondary structures have characteristic CD spectra. For example, a random coil is characterized by a single negative band around 198 nm, while a β-turn often shows a weak positive band around 205 nm and a negative band near 225 nm.

Visualizing the Fundamentals

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the fundamental structural difference between a conventional peptide and an aza-peptide, and a generalized workflow for their conformational analysis.

cluster_conventional Conventional Amino Acid Residue cluster_aza Aza-Amino Acid Residue N N CA N->CA C C' CA->C H H CA->H R R CA->R N_aza N NA_aza N_aza->NA_aza C_aza C' NA_aza->C_aza R_aza R NA_aza->R_aza

Caption: Structural comparison of a conventional amino acid and an aza-amino acid residue.

start Peptide Synthesis (Conventional or Aza-Peptide) nmr NMR Spectroscopy (COSY, TOCSY, NOESY) start->nmr xray X-ray Crystallography start->xray cd Circular Dichroism start->cd data_analysis Data Analysis and Structure Calculation nmr->data_analysis xray->data_analysis cd->data_analysis conformation 3D Conformational Model data_analysis->conformation

Caption: Generalized workflow for the conformational analysis of peptides.

Conclusion

The incorporation of aza-amino acids into peptide sequences offers a powerful strategy for constraining conformational flexibility and predisposing the molecule towards a β-turn structure. This contrasts sharply with the diverse conformational landscape accessible to conventional peptides. The choice of analytical technique—NMR for solution dynamics, X-ray crystallography for high-resolution solid-state structures, and CD spectroscopy for rapid secondary structure assessment—provides a comprehensive toolkit for elucidating these conformational preferences. A thorough understanding of the structural implications of aza-amino acid substitution, supported by robust experimental data, is crucial for the successful design and development of novel aza-peptide-based therapeutics.

References

Aza-Peptide Bonds vs. Standard Peptide Bonds: A Comparative Guide to Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of more robust and effective peptide-based therapeutics, the modification of the peptide backbone has emerged as a key strategy to overcome the inherent instability of standard peptide bonds. One of the most promising modifications is the introduction of an aza-amino acid, which replaces the α-carbon of an amino acid with a nitrogen atom, creating an aza-peptide bond. This guide provides a comprehensive comparison of the stability of aza-peptide bonds versus standard peptide bonds, supported by experimental data and detailed protocols.

Enhanced Enzymatic Resistance of Aza-Peptides

The primary advantage of incorporating an aza-amino acid is the significant increase in resistance to proteolytic degradation.[1][2] Standard peptide bonds are susceptible to cleavage by a wide range of proteases, leading to rapid in vivo clearance and short half-lives. The substitution of the α-carbon with a nitrogen atom in aza-peptides alters the electronic and steric properties of the peptide backbone, rendering it a poor substrate for many common proteases.[1]

Aza-peptides have demonstrated remarkable stability against various classes of enzymes, including aminopeptidases and carboxypeptidases.[3] This enhanced stability translates to a prolonged duration of action and improved metabolic profiles, crucial attributes for therapeutic peptides.[2]

Quantitative Data Comparison

While the principle of increased aza-peptide stability is widely accepted, comprehensive quantitative data across a broad spectrum of peptides and conditions can be limited in publicly available literature. However, the development of Glucagon-Like Peptide-1 (GLP-1) receptor agonists for the treatment of type 2 diabetes provides a well-documented case study illustrating the dramatic impact of modifications that mimic the properties of aza-peptides.

Native GLP-1 has a very short plasma half-life of approximately 1-2 minutes, primarily due to rapid degradation by the enzyme Dipeptidyl Peptidase-4 (DPP-4). The following table compares the half-life of native GLP-1 to several of its analogs that incorporate modifications at the DPP-4 cleavage site, akin to the protective effect of an aza-peptide modification.

Peptide/AnalogModification at DPP-4 Cleavage Site (Position 2)Plasma Half-life
Native GLP-1 Alanine (Standard Peptide Bond)~1-2 minutes
Liraglutide Arginine (with fatty acid modification)~13 hours
Semaglutide α-aminoisobutyric acid (Aib)~7 days
Exenatide Glycine~2.4 hours

Note: While not all of these modifications are formal aza-peptides, the substitution at the cleavage site provides a functional mimic of the steric hindrance and altered electronics that an aza-amino acid would confer, thereby preventing enzymatic recognition and cleavage by DPP-4.

Experimental Protocols

Accurate assessment of peptide stability is paramount in drug development. Below are detailed methodologies for key experiments used to compare the stability of aza-peptides and standard peptides.

In Vitro Plasma Stability Assay

This assay evaluates the stability of a peptide in the presence of the complex mixture of enzymes found in plasma.

1. Materials:

  • Test peptide (standard and aza-peptide analog)

  • Human plasma (pooled, heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Internal standard (a stable, non-interfering peptide)

  • LC-MS/MS system

2. Protocol: [4]

  • Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO or water).

  • Pre-warm human plasma to 37°C.

  • Initiate the reaction by adding the peptide stock solution to the pre-warmed plasma to a final concentration of 1 µM.

  • Incubate the mixture at 37°C with gentle agitation.

  • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic activity by adding 3 volumes of ice-cold acetonitrile containing the internal standard.

  • Vortex the samples and centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to precipitate plasma proteins.

  • Transfer the supernatant to a new tube and analyze by LC-MS/MS to quantify the remaining parent peptide.

  • Calculate the percentage of peptide remaining at each time point relative to the 0-minute sample and determine the half-life (t½).

Enzymatic Degradation Assay (e.g., Trypsin Stability)

This assay assesses the stability of a peptide against a specific protease.

1. Materials:

  • Test peptide (standard and aza-peptide analog)

  • Trypsin (MS-grade)

  • Ammonium bicarbonate buffer (100 mM, pH 8.0)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • LC-MS/MS system

2. Protocol: [5][6]

  • Prepare a stock solution of the test peptide in the ammonium bicarbonate buffer.

  • Prepare a stock solution of trypsin in 50 mM acetic acid.

  • In a microcentrifuge tube, combine the peptide solution with the ammonium bicarbonate buffer.

  • Initiate the digestion by adding trypsin to a final enzyme-to-substrate ratio of 1:100 (w/w).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Terminate the reaction by adding 1% TFA.

  • Analyze the samples by LC-MS/MS to monitor the disappearance of the parent peptide and the appearance of degradation products.

  • Calculate the rate of degradation for both the standard and aza-peptide.

Visualizing Stability: The Case of GLP-1

The following diagram illustrates the enzymatic degradation pathway of native GLP-1 by DPP-4 and how an aza-peptide modification at the cleavage site can confer resistance.

G Mechanism of Aza-Peptide Stability Against Enzymatic Degradation cluster_0 Standard Peptide Degradation cluster_1 Aza-Peptide Resistance Native_GLP1 Native GLP-1 (His-Ala-Glu...) DPP4 DPP-4 Enzyme Native_GLP1->DPP4 Binding Cleavage Cleavage at Ala-Glu bond DPP4->Cleavage Catalysis Inactive_Metabolite Inactive Metabolite (Glu...) Cleavage->Inactive_Metabolite Conclusion Aza-modification enhances peptide stability and prolongs activity. Aza_GLP1 Aza-GLP-1 Analog (His-azaAla-Glu...) DPP4_2 DPP-4 Enzyme Aza_GLP1->DPP4_2 Binding Impaired No_Cleavage No Cleavage (Resistant Bond) DPP4_2->No_Cleavage No Catalysis Active_Peptide Active Peptide Remains No_Cleavage->Active_Peptide

Caption: Aza-peptide modification blocks enzymatic cleavage.

Conclusion

The substitution of an α-carbon with a nitrogen atom to create an aza-peptide bond is a powerful strategy for enhancing the stability of therapeutic peptides.[1] This modification confers significant resistance to enzymatic degradation, leading to longer plasma half-lives and improved pharmacokinetic profiles.[2] The case of GLP-1 receptor agonists clearly demonstrates the therapeutic potential of this approach. For researchers and drug developers, the use of aza-peptides offers a promising avenue to create more durable and effective peptide-based medicines. The experimental protocols provided in this guide serve as a starting point for the systematic evaluation of the stability of novel aza-peptide candidates.

References

Cost-benefit analysis of using Boc versus Fmoc strategies for aza-peptides.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of aza-peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision. This guide provides an objective comparison of these two predominant methodologies, offering a detailed cost-benefit analysis, experimental protocols, and performance data to inform the selection of the most appropriate strategy for your research and development needs.

Aza-peptides, in which the α-carbon of one or more amino acid residues is replaced by a nitrogen atom, offer unique structural and pharmacological properties, including enhanced resistance to enzymatic degradation. However, the synthesis of these peptidomimetics presents distinct challenges, particularly in the crucial coupling step to the aza-amino acid residue. The choice of Nα-protecting group, either the acid-labile Boc group or the base-labile Fmoc group, significantly influences the overall efficiency, cost, and purity of the final aza-peptide.

At a Glance: Key Differences Between Boc and Fmoc for Aza-Peptide Synthesis

FeatureBoc StrategyFmoc Strategy
Deprotection Chemistry Acid-labile (e.g., Trifluoroacetic acid - TFA)Base-labile (e.g., Piperidine)
Monomer Cost Generally lower for standard amino acids. Aza-amino acid monomer costs vary.Generally higher for standard amino acids. Aza-amino acid monomer costs vary.
Reagent & Solvent Costs Can be higher due to the use of strong, corrosive acids (e.g., HF for final cleavage) and specialized equipment.Generally lower, with the potential for solvent recycling. Milder reagents are typically used.
Synthesis Time Can be longer due to neutralization steps.Can be faster, especially with automated synthesizers.
Yield & Purity Can be advantageous for long or aggregation-prone sequences. However, data for aza-peptides is limited.Generally high yields and purity for standard peptides. Automated methods for aza-peptides show high conversion rates.
Side Reactions Acid-catalyzed side reactions. Diketopiperazine formation can be suppressed with in situ neutralization.[1]Base-induced side reactions, such as aspartimide formation and 3-(1-piperidinyl)alanine formation.[1][2]
Automation Friendliness Less amenable to full automation due to harsh reagents.Highly amenable to automation, with established protocols for aza-peptides.
Safety & Handling Requires handling of hazardous and corrosive acids like TFA and HF.Milder and generally safer reagents.

Cost-Benefit Deep Dive

Monomer and Reagent Costs: A Complex Equation

While standard Boc-protected amino acids are often cheaper than their Fmoc counterparts, the cost landscape for aza-amino acid monomers is less straightforward and highly dependent on the specific aza-amino acid and supplier.[] For instance, as of late 2025, representative pricing for the simplest protected glycine shows Boc-Gly-OH can be more economical in larger quantities compared to Fmoc-Gly-OH. However, the overall cost-effectiveness of a strategy is not solely determined by the monomer price.

The Fmoc strategy often proves more cost-effective in the long run due to several factors:

  • Milder Reagents: The use of piperidine for deprotection and milder acids like TFA for final cleavage reduces the need for specialized, corrosion-resistant equipment.[]

  • Solvent Recycling: The organic bases used in Fmoc deprotection, such as piperidine, can be recycled, leading to significant cost savings and reduced chemical waste.[1]

  • Efficiency: Shorter reaction times and high coupling efficiencies, often exceeding 99% for standard peptides, contribute to lower overall process costs.[]

The Boc strategy , on the other hand, can incur higher costs associated with:

  • Harsh Reagents: The use of strong and corrosive acids like hydrofluoric acid (HF) for final cleavage from the resin necessitates specialized and expensive equipment.

  • Neutralization Steps: The requirement for a neutralization step after each acid-mediated deprotection adds to the synthesis time and solvent consumption.

Performance Metrics: Yield, Purity, and Synthesis Time

For aza-peptide synthesis, the Fmoc strategy is currently better documented with respect to performance data, largely due to its compatibility with modern automated peptide synthesizers.

Fmoc Strategy: Recent advancements have led to the development of fully automated solid-phase aza-peptide synthesis platforms using Fmoc-protected building blocks.[2][5][6] These methods demonstrate high conversion rates (85.4%–100%) for the incorporation of aza-amino acids and can significantly reduce reaction times, particularly when employing microwave irradiation.[2][5] For example, microwave-assisted Fmoc-SPPS can shorten the incorporation of an aza-amino acid from 16 hours at room temperature to just one hour at 60°C.[2]

Boc Strategy: Quantitative data on the yield and purity of aza-peptides synthesized using the Boc strategy is less readily available in the current literature. However, the Boc method is often favored for the synthesis of long or hydrophobic peptides that are prone to aggregation.[7] The protonation of the N-terminus after each deprotection step in an acidic environment can help to disrupt interchain hydrogen bonding, thereby improving solubility and coupling efficiency.

Experimental Workflows and Protocols

The following sections provide detailed experimental workflows and protocols for both Boc and Fmoc-based solid-phase synthesis of aza-peptides.

Experimental Workflow: Solid-Phase Aza-Peptide Synthesis

The general workflow for both Boc and Fmoc solid-phase aza-peptide synthesis involves a cyclical process of deprotection, activation, and coupling, followed by final cleavage from the solid support.

SPPS_Workflow start Start with Resin deprotection Nα-Deprotection (TFA for Boc / Piperidine for Fmoc) start->deprotection washing1 Washing deprotection->washing1 coupling Aza-Amino Acid Coupling (Activated Monomer) washing1->coupling washing2 Washing coupling->washing2 cycle Repeat for next amino acid washing2->cycle final_cleavage Final Cleavage & Side-Chain Deprotection washing2->final_cleavage After final residue cycle->deprotection purification Purification (e.g., HPLC) final_cleavage->purification end Pure Aza-Peptide purification->end

A generalized workflow for solid-phase aza-peptide synthesis.
Protocol 1: Fmoc-Based Solid-Phase Aza-Peptide Synthesis (Automated)

This protocol is adapted from a method for a fully automated solid-phase aza-peptide synthesis platform.[2][5]

1. Resin Preparation:

  • Start with a pre-loaded Wang or Rink Amide resin (0.2-0.3 mmol/g substitution).

  • Swell the resin in N,N-dimethylformamide (DMF).

2. Synthesis Cycle (for standard amino acids):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 1 minute at 90°C under microwave irradiation.

  • Washing: Wash the resin with DMF and Dichloromethane (DCM).

  • Coupling: Couple the next Fmoc-protected amino acid (5 equivalents) using a coupling agent like DIC/Oxyma pure (10 equivalents/5 equivalents) for 2 minutes at 90°C under microwave irradiation.

  • Washing: Wash the resin with DMF and DCM.

3. Aza-Amino Acid Incorporation:

  • Coupling: Couple the Fmoc-protected aza-amino acid benzotriazole ester building block (5 equivalents) for 60 minutes at 60°C under microwave irradiation.

  • Washing: Wash the resin with DMF and DCM.

4. Coupling to the Aza-Amino Acid:

  • Due to the decreased nucleophilicity of the terminal nitrogen of the aza-residue, this step can be challenging.[5] Microwave-assisted coupling of the subsequent amino acid (e.g., for 2 hours) is recommended to improve efficiency.[2]

5. Final Cleavage and Deprotection:

  • Treat the resin with a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) for 2 hours at room temperature.

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Boc-Based Solid-Phase Peptide Synthesis (General Protocol)

While a specific, detailed protocol for Boc-based aza-peptide synthesis is not as prevalent in recent literature, the following is a generalized protocol for Boc-SPPS that can be adapted.[] Special attention must be paid to the coupling of the Boc-aza-amino acid, which may require longer reaction times or more potent coupling reagents.

1. Resin Preparation:

  • Swell Merrifield or PAM resin in DCM for 1-2 hours.

  • Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt or DIC/HOBt) in DMF/DCM for 2-4 hours.

  • Wash the resin with DMF, DCM, and isopropanol.

2. Synthesis Cycle:

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash) followed by a 15-25 minute reaction time.[]

  • Washing: Wash the resin with DCM.

  • Neutralization: Neutralize the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.

  • Washing: Wash the resin with DCM.

  • Coupling: Couple the next Boc-protected amino acid (activated with a coupling reagent like HBTU/HOBt/DIEA) in DMF. Monitor the reaction for completion (e.g., using the Kaiser test).

  • Washing: Wash the resin with DMF and DCM.

3. Aza-Amino Acid Incorporation:

  • This step will likely require optimization. The coupling of a Boc-protected aza-amino acid may be slower than standard amino acids. Extended coupling times and the use of more efficient coupling reagents should be considered.

4. Final Cleavage and Deprotection:

  • Treat the resin with a strong acid, such as liquid HF or trifluoromethanesulfonic acid (TFMSA), with appropriate scavengers (e.g., anisole, thioanisole). This step requires specialized equipment and safety precautions.

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the peptide by RP-HPLC.

Visualization of Synthesis Strategies

Boc vs. Fmoc Deprotection and Coupling Cycle

The following diagram illustrates the key chemical differences in the deprotection and coupling steps for the Boc and Fmoc strategies.

Boc_vs_Fmoc_Cycle cluster_Boc Boc Strategy cluster_Fmoc Fmoc Strategy Boc_start Boc-AA-Resin Boc_deprotect Deprotection (TFA in DCM) Boc_start->Boc_deprotect Acid Boc_neutralize Neutralization (DIEA in DCM) Boc_deprotect->Boc_neutralize Boc_couple Coupling (Boc-AA-OH, Activator) Boc_neutralize->Boc_couple Boc_end Boc-AA-AA-Resin Boc_couple->Boc_end Fmoc_start Fmoc-AA-Resin Fmoc_deprotect Deprotection (Piperidine in DMF) Fmoc_start->Fmoc_deprotect Base Fmoc_couple Coupling (Fmoc-AA-OH, Activator) Fmoc_deprotect->Fmoc_couple Fmoc_end Fmoc-AA-AA-Resin Fmoc_couple->Fmoc_end

Comparison of the cyclical steps in Boc and Fmoc solid-phase peptide synthesis.

Conclusion and Recommendations

The choice between Boc and Fmoc strategies for aza-peptide synthesis requires a careful evaluation of multiple factors, including cost, desired purity, synthesis scale, and available equipment.

The Fmoc strategy is generally recommended for the synthesis of aza-peptides, particularly for researchers with access to automated peptide synthesizers. The milder reaction conditions, amenability to automation, and the growing body of literature on successful Fmoc-based aza-peptide synthesis make it a more reliable and often more cost-effective choice for many applications.[2][5][6] The potential for higher throughput with automated systems can also significantly reduce labor costs.

The Boc strategy may still hold advantages in specific scenarios, such as the synthesis of particularly long or aggregation-prone aza-peptide sequences where the acidic deprotection can improve solvation. However, the lack of readily available, detailed protocols and quantitative performance data for aza-peptide synthesis, coupled with the safety and equipment considerations associated with the use of strong acids, makes it a more challenging approach for routine synthesis.

For drug development professionals, the scalability and well-established cGMP manufacturing processes for Fmoc-based synthesis may also be a deciding factor. Ultimately, for novel or particularly challenging aza-peptide targets, small-scale pilot syntheses using both methods may be warranted to determine the optimal strategy empirically.

References

A Comparative Guide to Orthogonal Protection Strategies in Aza-Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of aza-amino acids into peptide sequences offers a powerful tool for modulating their conformational properties, enhancing proteolytic stability, and ultimately improving therapeutic potential. However, the unique chemical nature of the aza-peptide bond necessitates careful consideration of orthogonal protection strategies to ensure successful synthesis. This guide provides an objective comparison of prevalent orthogonal protection schemes in aza-peptide synthesis, supported by experimental data and detailed protocols, to empower researchers in the rational design and execution of their synthetic routes.

Core Orthogonal Strategies: A Comparative Overview

The successful synthesis of aza-peptides hinges on the judicious selection of protecting groups for the α-amino (or N-terminal) group, the aza-nitrogen (Nα), and any reactive side chains. The two dominant strategies in solid-phase peptide synthesis (SPPS), Fmoc/tBu and Boc/Bzl, are both adaptable for aza-peptide synthesis, each with its own set of advantages and challenges.

Data Presentation: Comparison of Key Orthogonal Protecting Groups in Aza-Peptide Synthesis

The following table summarizes the key characteristics of commonly employed protecting groups in aza-peptide synthesis, highlighting their removal conditions and compatibility.

Protecting GroupAbbreviationTypeRemoval ConditionsOrthogonal ToKey Considerations in Aza-Peptide Synthesis
For α-Amino/N-Terminal Protection
9-FluorenylmethyloxycarbonylFmocBase-Labile20% Piperidine in DMFAcid-labile groups (e.g., Boc, tBu, Trt), Pd-labile groups (e.g., Alloc, Cbz)Widely used in modern SPPS; mild deprotection conditions are generally compatible with the aza-peptide backbone.[][]
tert-ButoxycarbonylBocAcid-LabileTrifluoroacetic Acid (TFA)Base-labile groups (e.g., Fmoc), Pd-labile groups (e.g., Alloc, Cbz)Requires strong acid for deprotection, which can be harsh on sensitive aza-peptide sequences.[][3]
For Aza-Nitrogen (Nα) and Side-Chain Protection
tert-ButoxycarbonylBocAcid-LabileTFAFmoc, Alloc, CbzCommonly used for side-chain protection of aza-lysine and aza-ornithine.[4]
BenzyloxycarbonylCbz (Z)HydrogenolysisH₂, Pd/CFmoc, Boc, tBu, AllocUseful for orthogonal protection when Fmoc or Boc strategies are employed for the main chain.
AllyloxycarbonylAllocPd(0)-CatalyzedPd(PPh₃)₄, Scavenger (e.g., PhSiH₃)Fmoc, Boc, tBuProvides an additional layer of orthogonality, useful for on-resin cyclization or modification.
Benzophenone Semicarbazone-Acid-LabileMild acidic conditions (e.g., 1N HCl in THF for solution phase; NH₂OH·HCl for solid phase)Fmoc, Boc, tBuSpecifically used for the protection of the aza-Glycine backbone to prevent side reactions like hydantoin formation.[5][6]
TritylTrtMild Acid-Labile1-5% TFA in DCMFmoc, Alloc, CbzOften used for side-chain protection of Asn, Gln, and His in Fmoc-based synthesis.[6]
Quantitative Comparison of Coupling Reagents for Aza-Peptide Bond Formation

The reduced nucleophilicity of the aza-nitrogen compared to an α-carbon amine makes the acylation step following the incorporation of an aza-amino acid particularly challenging. The choice of coupling reagent is therefore critical for achieving high yields.

Coupling ReagentModel SystemReaction Half-life (min)Acylation Yield (%)Reference
PyBOP Aza-Peptide Synthesis150~65[7]
HBTU Aza-Peptide Synthesis--[8]
HATU Aza-Peptide Synthesis40~100[7]
HCTU Aza-Peptide Synthesis40~55[7]
COMU Aza-Peptide Synthesis-High[9]

Data compiled from various sources; direct comparison should be made with caution due to differing experimental conditions.

Mandatory Visualizations

Logical Workflow for Orthogonal Aza-Peptide Synthesis

Orthogonal_Aza_Peptide_Synthesis cluster_start Initiation cluster_synthesis Peptide Elongation cluster_aza_incorporation Aza-Amino Acid Incorporation Strategies cluster_modification On-Resin Modification (Optional) cluster_final Cleavage and Purification Start Select Solid Support (e.g., Rink Amide, Wang Resin) Node1 Couple First Amino Acid (Fmoc/Boc protected) Start->Node1 Node2 Fmoc/Boc Deprotection Node1->Node2 Node3 Incorporate Aza-Amino Acid Node2->Node3 Aza_Strategy1 Pre-formed Fmoc-Aza-Amino Acid Coupling Node3->Aza_Strategy1 Strategy A Aza_Strategy2 Submonomer Synthesis (e.g., aza-Gly) Node3->Aza_Strategy2 Strategy B Node4 Couple Subsequent Amino Acid Node5 Repeat Cycle Node4->Node5 Node5->Node2 Continue Elongation Mod1 Selective Side-Chain Deprotection (e.g., Alloc removal) Node5->Mod1 Modification Required Final1 Final N-terminal Deprotection Node5->Final1 Synthesis Complete Aza_Strategy1->Node4 Aza_Strategy2->Node4 Mod2 Cyclization or Conjugation Mod1->Mod2 Mod2->Node5 Final2 Cleavage from Resin & Global Side-Chain Deprotection (e.g., TFA cocktail) Final1->Final2 Final3 Purification (e.g., RP-HPLC) Final2->Final3 End Characterized Aza-Peptide Final3->End

Caption: A logical workflow for solid-phase aza-peptide synthesis.

Decision Tree for Selecting an Orthogonal Protection Strategy

Decision_Tree Start Define Aza-Peptide Target Q1 Is the sequence sensitive to strong acid? Start->Q1 A1_Yes Fmoc/tBu Strategy Q1->A1_Yes Yes A1_No Boc/Bzl Strategy Q1->A1_No No Q2 Does the synthesis involve on-resin cyclization or modification? A1_Yes->Q2 A1_No->Q2 A2_Yes Incorporate Alloc or other highly orthogonal protecting group for the modification site. Q2->A2_Yes Yes A2_No Proceed with standard side-chain protection. Q2->A2_No No Q3 Is an aza-Glycine residue being incorporated? A2_Yes->Q3 A2_No->Q3 A3_Yes Consider Benzophenone Semicarbazone protection for the aza-Gly backbone. Q3->A3_Yes Yes A3_No Use standard N-protection for the aza-amino acid. Q3->A3_No No

References

A Guide to Aza-Amino Acid Scanning for Secondary Structure Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide and protein research, understanding the three-dimensional structure is paramount to elucidating function and designing novel therapeutics. While high-resolution techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed structural information, they are often resource- and time-intensive. Aza-amino acid scanning has emerged as a powerful and efficient tool for rapidly probing peptide conformations, particularly for the identification of β-turn secondary structures.

This guide provides a comprehensive comparison of aza-amino acid scanning with established methods for secondary structure determination, supported by experimental data and detailed protocols.

Aza-Amino Acid Scanning: A Tool for Conformational Probing

Aza-amino acids are analogues of natural amino acids where the α-carbon is replaced by a nitrogen atom. This substitution introduces a unique conformational constraint, promoting the formation of β-turn structures.[1][2] Aza-amino acid scanning involves the systematic replacement of each amino acid in a peptide sequence with its corresponding aza-analogue. The impact of each substitution on the peptide's biological activity or other biophysical properties can then be assessed. A significant change in activity upon substitution often points to the importance of that residue in maintaining a specific conformation, such as a β-turn, which is crucial for its function.[3]

Comparative Analysis of Secondary Structure Identification Methods

The following table provides a quantitative comparison of aza-amino acid scanning with other widely used techniques for secondary structure identification.

Technique Principle Primary Information Resolution Sample Requirements Throughput Limitations
Aza-Amino Acid Scanning Systematic substitution with aza-amino acids to probe conformational sensitivity.Identification of residues critical for β-turn formation.[1][2]Low (predictive)Small amount of peptide for synthesis and biological assays.HighIndirect method; requires synthesis of multiple analogues; primarily for β-turn identification.
Circular Dichroism (CD) Differential absorption of circularly polarized light by chiral molecules.Estimation of the percentage of α-helix, β-sheet, and random coil.[4]Low to Medium~50 µg of purified protein in solution.HighProvides an overall secondary structure content, not residue-specific information; accuracy for β-sheet content can be lower.[3][5]
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei.High-resolution 3D structure in solution, including residue-specific secondary structure and dynamics.[6][7]High (atomic)~1-5 mg of isotopically labeled protein in solution.LowLimited to smaller proteins (< 30 kDa); complex data analysis.[8]
X-ray Crystallography Diffraction of X-rays by a crystalline sample.High-resolution 3D structure in a crystalline state.[9][10]High (atomic)High-quality crystals of the protein.LowCrystal formation can be a major bottleneck; the crystal structure may not represent the native conformation in solution.

Experimental Protocols

Aza-Amino Acid Scanning Workflow

The general workflow for aza-amino acid scanning involves peptide synthesis, purification, and biological/biophysical analysis.

1. Peptide Synthesis: Aza-peptides are typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).[11][12]

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like dichloromethane (DCM).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid to the deprotected N-terminus using a coupling agent like HBTU and a base such as DIPEA in DMF.

  • Aza-Amino Acid Incorporation: To incorporate an aza-amino acid, the corresponding protected aza-amino acid building block (e.g., an N'-alkyl fluoren-9-ylmethyl carbazate) is activated and coupled to the growing peptide chain.[12]

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF and DCM.

  • Repeat: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[9]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

2. Biological/Biophysical Analysis: Each synthesized aza-peptide analogue is then tested in a relevant biological assay (e.g., receptor binding, enzyme inhibition) or analyzed using biophysical techniques (e.g., CD, NMR) to assess the impact of the aza-amino acid substitution on its function or conformation.

Circular Dichroism (CD) Spectroscopy Protocol
  • Sample Preparation: Prepare a solution of the purified peptide or protein in a suitable buffer (e.g., phosphate buffer) with a known concentration. The buffer should be transparent in the far-UV region.

  • Instrument Setup: Turn on the CD spectrometer and purge with nitrogen gas. Set the scanning parameters, including the wavelength range (typically 190-260 nm for secondary structure analysis), bandwidth, and scan speed.

  • Data Acquisition: Record the CD spectrum of the sample and a buffer blank.

  • Data Processing: Subtract the buffer spectrum from the sample spectrum. Convert the raw data (in millidegrees) to molar ellipticity.

  • Secondary Structure Estimation: Use deconvolution algorithms (e.g., CONTIN, SELCON3) to estimate the percentage of α-helix, β-sheet, and other secondary structures from the processed CD spectrum.[2]

NMR Spectroscopy Protocol for Peptide Structure Determination
  • Sample Preparation: Prepare a highly concentrated (0.5-5 mM) and pure sample of the peptide, often isotopically labeled (¹⁵N, ¹³C), in a suitable deuterated solvent.[8]

  • Data Acquisition: Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Resonance Assignment: Assign the signals in the NMR spectra to specific protons in the peptide sequence.

  • Structural Restraint Generation: Extract structural restraints from the NMR data. NOESY spectra provide information about through-space distances between protons (typically < 5 Å), which is crucial for determining the 3D structure.

  • Structure Calculation: Use the experimental restraints to calculate an ensemble of 3D structures that are consistent with the NMR data using molecular dynamics and simulated annealing protocols.

  • Structure Validation: Assess the quality of the calculated structures using various statistical parameters.

X-ray Crystallography Protocol
  • Protein Expression and Purification: Produce and purify a large quantity of highly pure and homogenous protein.

  • Crystallization: Screen a wide range of conditions (e.g., pH, temperature, precipitants) to find the optimal conditions for growing well-ordered crystals of the protein.

  • X-ray Diffraction Data Collection: Mount a single crystal and expose it to a high-intensity X-ray beam. Collect the diffraction pattern as the crystal is rotated.

  • Data Processing: Process the diffraction data to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray spots.

  • Phase Determination: Determine the phases of the structure factors, which is a critical and often challenging step.

  • Electron Density Map Calculation: Calculate an electron density map of the protein.

  • Model Building and Refinement: Build an atomic model of the protein into the electron density map and refine the model to improve its fit to the experimental data.

  • Structure Validation: Validate the final structure to ensure its quality and accuracy.

Visualizing the Workflows

The following diagrams illustrate the typical experimental workflows for each of the discussed techniques.

Aza_Amino_Acid_Scanning_Workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_analysis Analysis Resin_Prep Resin Preparation Fmoc_Deprotection Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Amino_Acid_Coupling->Fmoc_Deprotection Repeat for each non-aza residue Aza_Amino_Acid_Coupling Aza-Amino Acid Coupling Amino_Acid_Coupling->Aza_Amino_Acid_Coupling Aza_Amino_Acid_Coupling->Fmoc_Deprotection Repeat for subsequent residues Cleavage Cleavage & Deprotection Aza_Amino_Acid_Coupling->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS) Purification->Characterization Biological_Assay Biological/Biophysical Assay Characterization->Biological_Assay

Aza-Amino Acid Scanning Workflow

CD_Spectroscopy_Workflow Sample_Prep Sample Preparation (Purified Protein in Buffer) Instrument_Setup Instrument Setup (Wavelength, etc.) Sample_Prep->Instrument_Setup Data_Acquisition Data Acquisition (Sample & Blank Spectra) Instrument_Setup->Data_Acquisition Data_Processing Data Processing (Buffer Subtraction, Molar Ellipticity) Data_Acquisition->Data_Processing Structure_Estimation Secondary Structure Estimation (Deconvolution Algorithms) Data_Processing->Structure_Estimation Result Estimated % of α-helix, β-sheet, etc. Structure_Estimation->Result

Circular Dichroism Spectroscopy Workflow

NMR_Spectroscopy_Workflow Sample_Prep Sample Preparation (Labeled Protein) Data_Acquisition NMR Data Acquisition (TOCSY, NOESY) Sample_Prep->Data_Acquisition Resonance_Assignment Resonance Assignment Data_Acquisition->Resonance_Assignment Restraint_Generation Structural Restraint Generation (NOEs) Resonance_Assignment->Restraint_Generation Structure_Calculation Structure Calculation Restraint_Generation->Structure_Calculation Structure_Validation Structure Validation Structure_Calculation->Structure_Validation Final_Structure 3D Structure Ensemble Structure_Validation->Final_Structure

NMR Spectroscopy Workflow for Structure Determination

XRay_Crystallography_Workflow Protein_Production Protein Production & Purification Crystallization Crystallization Protein_Production->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Phase_Determination Phase Determination Data_Processing->Phase_Determination Model_Building Model Building & Refinement Phase_Determination->Model_Building Structure_Validation Structure Validation Model_Building->Structure_Validation Final_Structure 3D Crystal Structure Structure_Validation->Final_Structure

X-ray Crystallography Workflow

Conclusion

Aza-amino acid scanning is a valuable, high-throughput method for identifying residues that are critical for maintaining β-turn conformations in peptides. While it does not provide the atomic-level detail of NMR or X-ray crystallography, it serves as an excellent tool for generating hypotheses about peptide secondary structure that can then be further investigated and validated by these higher-resolution techniques. For researchers in drug discovery and development, aza-amino acid scanning offers an efficient strategy to probe structure-activity relationships and guide the design of peptidomimetics with enhanced conformational stability and biological activity. The choice of method will ultimately depend on the specific research question, the available resources, and the nature of the peptide or protein under investigation.

References

Safety Operating Guide

Prudent Disposal of Boc-D-Aza-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for the disposal of Boc-D-Aza-OH based on information available for structurally similar compounds. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals must consult the SDS provided by the manufacturer and adhere to all institutional, local, state, and federal regulations. For any uncertainties, contact your institution's Environmental Health and Safety (EHS) department.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.
Skin Protection Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure full skin coverage to prevent contact.
Respiratory Protection If handling the compound as a powder where dust generation is possible, use a NIOSH-approved respirator with a particulate filter.
Hand Hygiene Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed and certified professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Waste Collection and Segregation:

  • Containerization:

    • Solid Waste: Collect pure, unadulterated this compound waste in a clearly labeled, sealed container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed container that is compatible with the solvent used.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, pipette tips, gloves, and wipes, should be collected in a separate, sealed container labeled as "Chemically Contaminated Debris."

  • Labeling:

    • Clearly and accurately label all waste containers with the full chemical name: "this compound" or "tert-Butoxycarbonyl-D-azidoalanine".

    • Include the approximate quantity of the waste material.

    • For liquid waste, identify all solvents present in the mixture.

    • Attach any relevant hazard symbols as required by your institution's EHS guidelines.

  • Storage:

    • Store sealed waste containers in a designated, well-ventilated, and secure chemical waste storage area.

    • Ensure the storage area is away from incompatible materials, heat sources, and direct sunlight.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the waste.

    • Provide the waste disposal vendor with accurate information regarding the composition of the waste stream.

Spill Management:

  • Minor Spills: If you are trained and it is safe to do so, contain the spill using an appropriate absorbent material. Avoid generating dust if the spill is a solid. Carefully collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.

  • Major Spills: Evacuate the immediate area and restrict access. Alert your institution's EHS department or emergency response team immediately. Ensure the area is well-ventilated.

Experimental Workflow for Chemical Waste Disposal

Below is a generalized workflow for the proper segregation and disposal of chemical waste, including compounds like this compound.

cluster_collection Waste Generation & Collection cluster_segregation Segregation & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal gen Generate Waste (this compound) solid Solid Waste gen->solid Unused solid liquid Liquid Waste gen->liquid Solutions debris Contaminated Debris gen->debris Used gloves, wipes, etc. solid_container Labeled Solid Waste Container solid->solid_container liquid_container Labeled Liquid Waste Container liquid->liquid_container debris_container Labeled Debris Waste Container debris->debris_container storage_area Designated Chemical Waste Storage Area solid_container->storage_area liquid_container->storage_area debris_container->storage_area ehs Contact EHS or Licensed Vendor storage_area->ehs pickup Scheduled Waste Pickup ehs->pickup final_disp Proper Final Disposal pickup->final_disp

Caption: Workflow for the proper segregation and disposal of this compound.

Personal protective equipment for handling Boc-D-Aza-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Boc-D-Aza-OH. Given that this compound is a click chemistry reagent containing an azide group, adherence to stringent safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research.[1][2] The following procedures are based on best practices for handling potentially hazardous solid chemical compounds.

I. Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the presence of an azide functional group warrants a high degree of caution due to the potential for instability, especially with heat, friction, or shock. The Boc-protecting group and the carboxylic acid moiety are generally less hazardous but can cause irritation.

Quantitative Safety Data Summary

Hazard ClassificationRecommendations
Eye Irritation Potential for serious eye irritation.
Skin Irritation May cause skin irritation upon prolonged contact.
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.
Reactivity Contains an azide group; potentially explosive. Avoid heat, shock, and friction.

Mandatory Personal Protective Equipment (PPE)

Body PartProtective EquipmentSpecifications and Rationale
Eyes/Face Safety goggles and a face shieldProvides maximum protection against splashes and airborne particles.[3]
Hands Chemical-resistant gloves (Nitrile)Nitrile gloves offer broad protection against a range of chemicals.[3][4] Regularly inspect for tears or holes.
Body Laboratory coatA standard lab coat is required to protect against skin contact.[3]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated.[3]

II. Operational Plan: Step-by-Step Handling Protocol

All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure and contain any potential incidents.

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary PPE and handling equipment (e.g., spatulas, weighing paper, appropriate glassware).

    • Have appropriate spill cleanup materials readily available.

  • Weighing and Transfer:

    • Carefully open the container inside the fume hood.

    • Use a clean spatula to transfer the desired amount of the solid onto weighing paper or directly into a tared vessel.

    • Avoid creating dust. If dust is generated, ensure respiratory protection is worn.

    • Close the primary container tightly immediately after use.

  • Dissolution:

    • If preparing a solution, add the solvent to the solid slowly and stir gently to avoid splashing.

    • Ensure the chosen solvent is compatible with this compound.

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., weighing paper, gloves, spatulas) should be placed in a dedicated, labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.

  • Decontamination:

    • All glassware and equipment that came into contact with the compound should be decontaminated. A triple rinse with an appropriate solvent is recommended. The rinsate should be collected as hazardous waste.

  • Waste Pickup:

    • Follow your institution's guidelines for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for specific procedures.

IV. Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.

G Figure 1: this compound Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management A Receive and Log Compound B Review SDS and Conduct Risk Assessment A->B C Assemble and Inspect PPE B->C D Weigh Solid Compound C->D E Transfer to Reaction Vessel D->E F Conduct Experiment E->F G Segregate Solid Waste F->G H Collect Liquid Waste F->H J Arrange for Hazardous Waste Pickup G->J H->J I Decontaminate Glassware I->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.